2-Cyano-4-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDDYTHSSNTDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340940 | |
| Record name | 4-Nitropicolinonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19235-88-2 | |
| Record name | 4-Nitropicolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-4-nitropyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Cyano-4-nitropyridine
An In-depth Technical Guide to 2-Cyano-4-nitropyridine: Properties, Structure, and Applications
In the landscape of modern medicinal and materials chemistry, the rational design of complex molecules hinges on the availability of versatile, highly functionalized building blocks. This compound (also known as 4-Nitropicolinonitrile) emerges as a preeminent example of such a scaffold. Its pyridine core is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of a C2-cyano group and a C4-nitro group. This electronic configuration imparts a unique reactivity profile, making it a highly valuable intermediate for the synthesis of sophisticated molecular architectures.
This guide provides an in-depth exploration of the chemical properties, structural features, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who can leverage its unique characteristics to advance their synthetic programs. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical framework for its application.
Part 1: Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a pale yellow crystalline solid, the properties of which are summarized below.
Key Physicochemical Data
The physical and chemical identifiers for this compound are crucial for its proper handling, characterization, and documentation in a research setting.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₃N₃O₂ | [1][2] |
| Molecular Weight | 149.11 g/mol | [1][2] |
| CAS Number | 19235-88-2 | [1][2] |
| Appearance | Yellow to pale yellow crystalline solid | [1] |
| Melting Point | 70-74 °C | [1][3] |
| Boiling Point (Predicted) | ~303-314 °C | [4] |
| Density (Predicted) | ~1.41 g/cm³ | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. | [4] |
| Synonyms | 4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile | [1] |
Note on Melting Point: While the 70-74 °C range is cited in experimental protocols[3], some commercial suppliers report significantly higher melting points. The lower range is considered more reliable based on documented synthetic preparations.
Molecular Structure and Electronic Profile
The arrangement of functional groups on the pyridine ring is central to the molecule's reactivity. The structure features a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position.
Caption: Molecular structure of this compound.
Both the cyano (-CN) and nitro (-NO₂) groups are powerful electron-withdrawing groups. Their placement ortho and para to the ring nitrogen, respectively, significantly lowers the electron density of the aromatic system. This has two major consequences:
-
Activation towards Nucleophilic Attack: The ring carbons, particularly C2 and C6, become highly electrophilic and susceptible to attack by nucleophiles.
-
Increased Acidity of Ring Protons: The ring protons (H3, H5, H6) are more acidic than those in unsubstituted pyridine due to inductive and resonance effects.
Part 2: Synthesis and Reactivity
Established Synthetic Protocols
The most common laboratory synthesis of this compound starts from 4-nitropyridine N-oxide. The N-oxide functionality is crucial as it activates the C2 position for nucleophilic attack by the cyanide anion.
Protocol: Cyanation of 4-Nitropyridine N-Oxide [3]
This procedure involves the activation of the N-oxide with dimethyl sulfate, followed by the introduction of the cyano group using sodium cyanide.
-
Step 1: Activation of N-Oxide. A mixture of 4-nitropyridine N-oxide (1.0 eq) and dimethyl sulfate (1.0 eq) is stirred at 65-70 °C for 2 hours. This forms a reactive pyridinium intermediate. The causality here is the methylation of the N-oxide oxygen, which transforms it into an excellent leaving group and further enhances the electrophilicity of the C2 position.
-
Step 2: Nucleophilic Cyanation. The reaction mixture is cooled, and an aqueous solution of sodium cyanide (approx. 2.1 eq) is added dropwise at low temperature (-8 to -7 °C) under a nitrogen atmosphere. The cyanide ion acts as the nucleophile, attacking the C2 position.
-
Step 3: Reaction and Work-up. The mixture is stirred at this low temperature for several hours. Upon completion, the precipitated product is collected by filtration, washed with water, and dried.
-
Step 4: Purification. Recrystallization from a suitable solvent, such as isopropyl ether, yields the final product as yellow crystals.
Caption: Experimental workflow for the synthesis of this compound.
Core Reactivity: A Hub for Derivatization
The synthetic utility of this compound stems from the reactivity of its functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This opens up a vast array of subsequent chemistries, such as diazotization, amide coupling, and sulfonamide formation, providing access to 4-amino-2-cyanopyridine derivatives. These derivatives are valuable in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): While the molecule itself lacks a typical leaving group for SNAr, its derivatives do not. For instance, if synthesized from 2-chloro-4-nitropyridine, the chloro group is exceptionally labile. The powerful electron-withdrawing nature of the nitro and cyano groups stabilizes the negative charge in the Meisenheimer intermediate, dramatically accelerating the rate of substitution by nucleophiles (e.g., amines, alkoxides, thiols).
-
Chemistry of the Cyano Group: The nitrile functionality can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an aminomethyl group. It also serves as a key structural element in many biologically active molecules, participating in hydrogen bonding and other non-covalent interactions with protein targets[5].
Part 3: Spectroscopic Characterization
Accurate structural confirmation is paramount. While publicly available experimental spectra are scarce, a detailed prediction based on the analysis of analogous structures provides a reliable guide for characterization.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, all significantly downfield due to the strong deshielding effects of the nitro and cyano groups.
-
H6: ~9.1-9.3 ppm (doublet, J ≈ 5 Hz). This proton is ortho to the ring nitrogen and will be the most deshielded.
-
H3: ~8.8-9.0 ppm (singlet or narrow doublet). This proton is adjacent to the cyano group and meta to the nitro group.
-
H5: ~8.5-8.7 ppm (doublet of doublets, J ≈ 5, 2 Hz). This proton is ortho to the nitro group and meta to the cyano group.
Causality: The electron-withdrawing groups decrease the electron density around the adjacent protons, reducing their shielding and shifting their signals to a higher frequency (downfield). The splitting patterns arise from coupling between adjacent protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C4 | 155-160 | Attached to the -NO₂ group, highly deshielded. |
| C6 | 152-155 | Adjacent to the ring nitrogen. |
| C2 | 140-145 | Attached to the -CN group and adjacent to the nitrogen. |
| C5 | 125-130 | Influenced by the adjacent C4-NO₂. |
| C3 | 120-125 | Influenced by the adjacent C2-CN. |
| -CN | 115-118 | Typical range for a nitrile carbon. |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
C≡N Stretch: A sharp, strong absorption is observed at ~2240 cm⁻¹ [3]. This is a highly characteristic peak for a nitrile.
-
NO₂ Stretch: Two strong absorptions are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹ .
-
Aromatic C=C/C=N Stretch: Multiple absorptions in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 149 , corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 119: Loss of NO ([M-30]⁺)
-
m/z = 103: Loss of NO₂ ([M-46]⁺)
-
m/z = 76: Loss of both NO₂ and HCN from the ring system.
-
Part 4: Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a strategic intermediate.
Pharmaceutical Synthesis
The cyanopyridine motif is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds[6]. This compound serves as a precursor to a wide range of substituted pyridines with diverse therapeutic applications.
-
Anticancer Agents: The cyanopyridine scaffold is found in compounds designed as kinase inhibitors[7]. The ability to transform the nitro group into an amine allows for the construction of complex heterocyclic systems that can interact with the ATP-binding sites of various kinases.
-
Antimicrobial Agents: Derivatives of cyanopyridine have demonstrated significant antibacterial and antifungal properties. For example, the anti-tuberculosis drug Prothionamide is a substituted pyridine carbothioamide, highlighting the importance of functionalized pyridine rings in this therapeutic area[8]. The synthesis of its core intermediate, 2-propyl-4-cyanopyridine, showcases synthetic strategies relevant to this class of molecules[8].
-
Neurological Disorders: The compound is cited as a key intermediate for pharmaceutical agents targeting neurological disorders[1].
Agrochemicals and Materials Science
Beyond pharmaceuticals, the reactivity of this compound is leveraged in other fields.
-
Agrochemicals: It is used in the development of advanced pesticides and herbicides, where the functionalized pyridine ring contributes to the biological activity of the final product[1].
-
Dyes and Pigments: The electron-deficient nature of the ring system makes it a useful component in the synthesis of organic dyes and pigments, where electronic properties dictate color and stability[1].
Part 5: Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. This compound is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often refrigerated (e.g., 4°C).
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable asset for chemists in drug discovery, agrochemicals, and materials science. The dual activation provided by the cyano and nitro groups creates a highly versatile platform for generating diverse libraries of novel compounds. By understanding and applying the principles outlined in this guide, researchers can effectively harness the synthetic potential of this compound to accelerate the development of next-generation chemical entities.
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An In-Depth Technical Guide to 2-Cyano-4-nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-4-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position, imparts a distinct reactivity profile. The electron-withdrawing nature of both the cyano and nitro groups activates the pyridine ring, making it a valuable precursor for the synthesis of a wide range of more complex molecules.[3] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and key applications.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.
| Property | Value |
| CAS Number | 19235-88-2[4] |
| Molecular Formula | C₆H₃N₃O₂[4] |
| Molecular Weight | 149.11 g/mol [4] |
| Appearance | White to Yellow to Green powder to crystal[4] |
| Melting Point | 71.0 to 74.0 °C[4] |
| Synonyms | 4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile[4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the cyanation of a 4-nitropyridine N-oxide precursor. This method leverages the increased reactivity of the pyridine ring upon N-oxidation.
Experimental Protocol: Synthesis from 4-Nitropyridine N-oxide
This protocol is adapted from established synthetic procedures.[5]
Materials:
-
4-Nitropyridine N-oxide
-
Dimethyl sulfate
-
Sodium cyanide
-
Water
-
Isopropyl ether
-
Nitrogen gas supply
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, filtration apparatus)
-
Cooling bath
Procedure:
-
A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethyl sulfate is stirred at 65° to 70° C for 2 hours.
-
The reaction mixture is then left to stand in a refrigerator overnight, during which solidification should occur.
-
The resulting solid is dissolved in 50 ml of water.
-
A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is added dropwise to the aqueous solution of the solid with vigorous stirring under a nitrogen atmosphere. The temperature should be maintained at -7° to -8° C using a cooling bath.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 7 hours.
-
The mixture is then allowed to stand at room temperature overnight.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from isopropyl ether yields yellow crystals of this compound.
Reaction Mechanism
The synthesis proceeds through a well-established mechanism for the cyanation of pyridine N-oxides, often referred to as a Reissert-type reaction. The key steps are outlined below:
Caption: Proposed reaction mechanism for the synthesis of this compound.
The reaction is initiated by the methylation of the N-oxide oxygen by dimethyl sulfate, forming a highly electrophilic N-methoxy-4-nitropyridinium salt.[6] This activation step is crucial as it significantly increases the susceptibility of the pyridine ring to nucleophilic attack. The cyanide ion then attacks the activated pyridine ring, typically at the 2-position, to form a dihydropyridine intermediate. Subsequent elimination of methanol re-aromatizes the ring, yielding the final product, this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. Due to the electron-withdrawing effects of the nitro and cyano groups, these protons will be deshielded and appear at a relatively high chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic nitrile region of the spectrum. The carbon atoms of the pyridine ring will also show distinct chemical shifts influenced by the positions of the substituents.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the range of 2220-2260 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.[5] Additionally, characteristic absorption bands for the nitro group (NO₂) will be observed, typically around 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).[5]
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (149.11 g/mol ). The fragmentation pattern will be influenced by the stability of the pyridine ring and the nature of the substituents.
Applications of this compound
The unique chemical properties of this compound make it a valuable intermediate in several fields.
Pharmaceutical and Agrochemical Synthesis
This compound serves as a key building block in the synthesis of various biologically active molecules.[1][7] The cyano and nitro groups can be further elaborated or transformed into other functional groups, allowing for the construction of complex molecular scaffolds. For instance, the nitro group can be reduced to an amine, which can then be used in the formation of amides, ureas, or other nitrogen-containing heterocycles. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. These transformations are instrumental in the development of new pharmaceutical agents and agrochemicals.[8]
Materials Science
In the field of materials science, this compound and its derivatives are explored for the development of novel organic materials.[2] The presence of both electron-donating (after reduction of the nitro group) and electron-withdrawing groups can lead to interesting electronic and optical properties. These properties are desirable for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optics. The pyridine nitrogen also provides a site for coordination with metal ions, opening up possibilities for the creation of functional metal-organic frameworks (MOFs) and coordination polymers.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established synthetic route and a growing number of applications. Its unique electronic properties, stemming from the presence of both cyano and nitro substituents on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of functional molecules. For researchers in drug discovery, agrochemical development, and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of novel and impactful technologies.
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- Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380.
- The Role of Nitropyridine Intermediates in Modern Drug Discovery. (n.d.). [Link]
- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. (n.d.). [Link]
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An In-depth Technical Guide to the Solubility of 2-Cyano-4-nitropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Cyano-4-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the critical role of solubility in process development, formulation, and bioavailability, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. It combines a thorough examination of the underlying thermodynamic principles with detailed, field-proven experimental protocols. Furthermore, this guide introduces predictive methodologies, including the estimation of Hansen Solubility Parameters (HSP) through group contribution methods, to rationalize solvent selection and anticipate solubility behavior. While quantitative experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to conduct their own precise solubility assessments.
Introduction: The Critical Role of Solubility in Chemical Development
This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position. This unique arrangement of functional groups imparts specific electronic properties and reactivity, making it a valuable building block in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. The efficiency of synthetic reactions, purification processes such as crystallization, and the ultimate bioavailability of active pharmaceutical ingredients (APIs) are all intrinsically linked to the solubility of the starting materials and intermediates.
A comprehensive understanding of the solubility of this compound in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for robust and scalable chemical process development. This guide aims to provide a deep dive into this critical physicochemical property, moving beyond simple qualitative descriptors to equip the reader with a framework for quantitative analysis and prediction.
Qualitative Solubility Profile: Preliminary assessments indicate that this compound is slightly soluble in water and generally soluble in common organic solvents. This behavior is attributed to the presence of the polar cyano and nitro groups, which can engage in dipole-dipole interactions and, in the case of protic solvents like ethanol, form hydrogen bonds. The pyridine ring, however, contributes a degree of hydrophobicity, limiting its solubility in aqueous media. Solvents with strong polarity and good solvation capabilities, such as N,N-dimethylformamide (DMF), are expected to be effective at dissolving this compound.
The Thermodynamic Foundation of Solubility
The dissolution of a crystalline solid, such as this compound, into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy of mixing (ΔG_mix). For dissolution to be spontaneous at a given temperature and pressure, the Gibbs free energy of mixing must be negative.[1] This can be understood by considering the two primary energetic contributions to the dissolution process: the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix), as described by the Gibbs equation:
ΔG_mix = ΔH_mix - TΔS_mix
-
Enthalpy of Mixing (ΔH_mix): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[2]
-
Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the crystalline lattice of this compound together.
-
Cavitation Energy (Endothermic): Energy is needed to create a cavity in the solvent to accommodate a solute molecule.
-
Solvation Energy (Exothermic): Energy is released when the solute molecule forms favorable interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the surrounding solvent molecules.
-
The overall enthalpy of mixing can be either endothermic (requiring energy) or exothermic (releasing energy). For many organic solids, the dissolution process is endothermic, meaning that an increase in temperature will generally lead to an increase in solubility, in accordance with Le Châtelier's Principle.[3][4]
-
Entropy of Mixing (ΔS_mix): This term reflects the change in randomness or disorder of the system upon mixing. The dissolution of a highly ordered crystalline solid into a liquid solvent typically results in a significant increase in entropy, which is a driving force for the dissolution process.[2]
The interplay between these enthalpic and entropic factors determines the extent to which this compound will dissolve in a particular solvent.
The Concept of Ideal Solubility
The ideal solubility of a crystalline solute represents the maximum possible solubility in a solvent where the enthalpy of mixing is assumed to be zero (an "ideal" solvent).[5] While no real solvent is truly ideal, this theoretical value provides a useful benchmark. The ideal solubility (expressed as the mole fraction of the solute, X_ideal) can be estimated using the melting point (T_m) and the enthalpy of fusion (ΔH_fus) of the solute:[6]
ln(X_ideal) = - (ΔH_fus / R) * (1/T - 1/T_m)
where R is the ideal gas constant and T is the absolute temperature. A high melting point and a large enthalpy of fusion are indicative of a stable crystal lattice that requires significant energy to disrupt, and thus correspond to lower ideal solubility.[7]
Predicting Solubility: Hansen Solubility Parameters (HSP)
A powerful tool for predicting the compatibility between a solute and a solvent is the Hansen Solubility Parameters (HSP) framework.[8][9] This approach is based on the principle of "like dissolves like" and quantifies the cohesive energy density of a substance into three components:
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding.
Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.[10]
Estimating Hansen Solubility Parameters for this compound
In the absence of experimentally determined HSP values for this compound, group contribution methods can be employed for estimation.[11][12] By using the known HSP values of structurally related molecules, we can approximate the parameters for our target compound.
| Molecule | δd (MPa^0.5) | δp (MPa^0.5) | δh (MPa^0.5) |
| Pyridine | 19.0 | 8.8 | 5.9 |
| Benzonitrile | 17.4 | 9.0 | 3.3 |
| Nitrobenzene | 20.0 | 8.6 | 4.1 |
Note: These values are sourced from publicly available data and serve as a basis for estimation.[13][14]
By considering the contributions of the pyridine ring, the cyano group, and the nitro group, a reasonable estimation of the HSP for this compound can be made. This allows for a more rational selection of solvents for solubility screening. Solvents with similar estimated HSP values are more likely to be effective at dissolving the compound.
Experimental Determination of Solubility
Accurate solubility data is best obtained through direct experimental measurement. The following sections provide detailed, step-by-step protocols for two widely accepted methods for determining the solubility of a solid organic compound in a liquid solvent.
Gravimetric Method (Isothermal Saturation)
This is a direct and robust method for determining solubility.[15][16]
Objective: To determine the mass of this compound that dissolves in a known mass or volume of a solvent at a specific temperature to form a saturated solution.
Materials and Equipment:
-
High-purity this compound
-
Selected organic solvents (analytical grade)
-
Vials with tight-fitting caps
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or rotary evaporator
-
Desiccator
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to reach equilibrium. It is advisable to perform a preliminary kinetic study to determine the time required to reach a constant concentration.
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand in the constant temperature bath for a short period to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Filtration: Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
Mass Determination of Saturated Solution: Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved in an oven at a temperature below the decomposition point of this compound or using a rotary evaporator.
-
Mass Determination of Solute: Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.
-
Calculation: The solubility can be calculated in various units, such as g/100 g of solvent or mol/L.
Calculation Example ( g/100 g solvent):
-
Mass of empty dish = M_dish
-
Mass of dish + saturated solution = M_solution
-
Mass of dish + dry solute = M_solute
-
Mass of dissolved solute = M_solute - M_dish
-
Mass of solvent = M_solution - M_solute
-
Solubility = (Mass of dissolved solute / Mass of solvent) * 100
UV/Vis Spectrophotometric Method
This indirect method is suitable if this compound exhibits significant absorbance in the UV-Visible range and follows the Beer-Lambert law.[17][18][19]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials and Equipment:
-
All materials listed for the Gravimetric Method
-
UV-Visible Spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Protocol:
-
Determine Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of accurate serial dilutions to create a set of standard solutions of decreasing concentrations (at least 5 standards are recommended).[20][21]
-
Measure the absorbance of each standard solution at the predetermined λ_max.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) should be determined. An R² value close to 1 indicates a good linear fit.[17]
-
-
Prepare and Analyze the Saturated Solution:
-
Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and separate the solid phase.
-
Carefully withdraw a sample of the clear supernatant.
-
Accurately dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Data Presentation and Interpretation
To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) | Method |
| Ethanol | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |
| Dichloromethane | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |
| N,N-Dimethylformamide | 25 | [Experimental Data] | [Experimental Data] | UV/Vis |
| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |
| Toluene | 25 | [Experimental Data] | [Experimental Data] | UV/Vis |
| [Other Solvents] | [Other Temps] | [Experimental Data] | [Experimental Data] | [Method] |
Note: This table is a template to be populated with experimentally determined data.
The interpretation of this data should consider the principles outlined in Section 2 and 3. For instance, a higher solubility in polar aprotic solvents like DMF compared to non-polar solvents like toluene would be expected given the polar nature of the cyano and nitro groups. The ability of protic solvents like ethanol to act as hydrogen bond donors would also be expected to enhance solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating thermodynamic principles with detailed experimental protocols and predictive tools like Hansen Solubility Parameters, researchers and drug development professionals are empowered to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The methodologies outlined herein provide a robust and self-validating system for generating the critical solubility data necessary for advancing chemical development projects involving this important intermediate. While a comprehensive public database of quantitative solubility data for this compound is currently lacking, the application of the principles and protocols in this guide will enable individual laboratories to generate the precise and reliable data required for their specific applications.
References
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- Stenutz, R. (n.d.). Pyridine. [Link]
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- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]
- Edinburgh Instruments. (2021, July 8). The Beer-Lambert Law. [Link]
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Introduction: The Significance of 2-Cyano-4-nitropyridine in Modern Research
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cyano-4-nitropyridine
This compound is a heterocyclic aromatic compound of significant interest in contemporary chemical synthesis. Its structure, featuring a pyridine ring substituted with a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 4-position, imparts a unique electronic profile and reactivity. The presence of both a strong electron-withdrawing nitro group and a versatile cyano group makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2] The precise characterization of its fundamental physicochemical properties, such as melting point and appearance, is a critical first step in its application, ensuring the purity and consistency of the material used in further research and development. This guide provides a comprehensive overview of these properties and the rigorous methodologies for their determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is foundational to its application. The appearance and melting point are primary indicators of a substance's identity and purity.
Appearance
Under standard laboratory conditions, this compound typically presents as a crystalline solid. The color can range from colorless to light yellow, and in some instances, may appear as a yellow to pale yellow or even greenish powder or crystal.[2][3] Variations in color can be indicative of the presence of impurities or differences in the crystalline structure. For this reason, a detailed visual inspection is a crucial, albeit qualitative, aspect of its characterization.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. It is a highly reliable indicator of purity. For this compound, the melting point is consistently reported in the range of 70-74 °C .[1] It is important to note that some sources have reported a significantly higher melting point of 116-118 °C. This discrepancy could potentially be attributed to the existence of different polymorphic forms of the compound, where the molecules pack in different crystal lattices, or it could be an anomaly in the reported data. However, the 70-74 °C range is more frequently cited by chemical suppliers. Impurities in a sample will typically lead to a depression of the melting point and a broadening of the melting range.[4]
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 4-Nitropicolinonitrile, 4-Nitro-2-pyridinecarbonitrile | [2][3] |
| CAS Number | 19235-88-2 | [3] |
| Molecular Formula | C₆H₃N₃O₂ | [1] |
| Molecular Weight | 149.11 g/mol | [1] |
| Appearance | Yellow to pale yellow crystalline solid; White to yellow to green powder to crystal | [1][2][3] |
| Melting Point | 70-74 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents like ethanol, dichloromethane, and N,N-dimethylformamide (DMF). | [5] |
Experimental Protocols for Characterization
To ensure the integrity of research and development work, the following protocols for determining the melting point and appearance of this compound are provided. These methods are designed to be self-validating systems.
Protocol 1: Determination of Melting Point via the Capillary Method
This protocol adheres to standard pharmacopeia guidelines for melting point determination.[4][6]
I. Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range. A narrow range (typically 0.5-1.0 °C for a pure compound) is indicative of high purity.[4]
II. Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Glass capillary tubes (sealed at one end)
-
This compound sample
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Safety glasses
III. Step-by-Step Methodology:
-
Sample Preparation: If the this compound sample is not already a fine powder, gently grind a small amount using a clean, dry mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.
-
Packing the Sample: To pack the sample tightly at the bottom of the tube, gently tap the sealed end of the capillary on a hard surface or drop it through a long glass tube. A packed sample height of 2-3 mm is ideal.[4]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: For an unknown sample or to verify a known melting point, a rapid heating rate (e.g., 10 °C/min) can be used to get an approximate melting temperature.[4]
-
Accurate Measurement: For a precise determination, allow the apparatus to cool to at least 10-15 °C below the expected melting point. Set the heating rate to 1-2 °C/min.[4]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting). Continue heating and record the temperature at which the last solid particle melts (the clear point).[4]
-
Reporting: Report the two temperatures as the melting range (e.g., 71.5-72.5 °C). For a highly pure sample, this range should be narrow.
IV. Causality and In-Field Insights:
-
Why a fine powder? Large crystals can trap air and heat unevenly, leading to an inaccurate and broad melting range.
-
Why a slow heating rate? A slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in equilibrium, providing a more accurate reading.
-
Interpreting a broad melting range: A wide melting range (greater than 2 °C) often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range (melting point depression).[4]
Protocol 2: Characterization of Physical Appearance
I. Principle: Visual inspection, aided by microscopy, provides qualitative data on the color, crystal habit, and general purity of the sample.
II. Materials and Equipment:
-
This compound sample
-
Spatula
-
White weighing paper or watch glass
-
Stereomicroscope or polarized light microscope
III. Step-by-Step Methodology:
-
Macroscopic Examination: Place a small amount of the sample on a clean, white surface. Observe the color, noting any variations or discoloration. Record whether the sample is a powder, crystalline, or amorphous solid.
-
Microscopic Examination: Transfer a small amount of the sample to a microscope slide.
-
Observation: Using a stereomicroscope, examine the crystal morphology (e.g., needles, plates, prisms). Note the uniformity of the crystals.
-
Polarized Light Microscopy (Optional but Recommended): For crystalline solids, observation under cross-polarized light can reveal birefringence, a characteristic property of anisotropic crystals. Amorphous solids will not show birefringence.[7]
-
Reporting: Describe the appearance in detail, including color, form (e.g., "pale yellow crystalline needles"), and any observed heterogeneity.
IV. Causality and In-Field Insights:
-
Color as an indicator: While pure this compound is described as colorless to light yellow, darker shades of yellow or brown may suggest the presence of residual reagents or degradation products from the synthesis.
-
Crystal habit and consistency: A sample with well-formed, uniform crystals is generally of higher purity than one with a wide range of particle sizes or irregular shapes.
Workflow and Data Relationship Visualization
The following diagram illustrates the logical workflow for the physicochemical characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
- University of Calgary. (n.d.). Melting point determination.
- Stanford Research Systems. (n.d.). Melting Point Determination.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Pipzine Chemicals. (n.d.). This compound.
- Quora. (2015, September 10). How can tell if a solid has crystalline or amorphous arranged molecules?.
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An In-depth Technical Guide to the Synthesis of 2-Cyano-4-nitropyridine: Pathways, Mechanisms, and Practical Considerations
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Cyano-4-nitropyridine, a key intermediate in the development of pharmaceuticals and functional materials.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, elucidating the underlying chemical principles and experimental considerations. We will explore the prevalent methods, including the cyanation of 4-nitropyridine N-oxide and the Sandmeyer reaction involving 2-amino-4-nitropyridine, offering detailed protocols and mechanistic insights. The causality behind experimental choices, such as reagent selection and reaction conditions, is a central focus, aiming to equip the reader with a robust understanding for practical application and further innovation.
Introduction: The Significance of this compound
This compound is a versatile heterocyclic building block characterized by a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position. This unique arrangement of electron-withdrawing groups imparts distinct reactivity, making it a valuable precursor in the synthesis of more complex molecules.[1] The cyano moiety can undergo a variety of transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines, while the nitro group can be reduced to an amino group, which can then be further functionalized.
The strategic importance of this compound and related cyanopyridine structures is underscored by their presence in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] For instance, the cyanopyridine scaffold is a key component in drugs targeting neurological disorders and in the development of novel anticancer agents.[1][3] In materials science, these compounds are utilized in the creation of advanced polymers, coatings, and dyes.[1] Given its pivotal role, a thorough understanding of the synthetic routes to this compound is essential for chemists engaged in both academic research and industrial-scale production.
Primary Synthetic Pathways
Two principal strategies have emerged as the most reliable and widely employed methods for the synthesis of this compound. These are the cyanation of 4-nitropyridine N-oxide and the Sandmeyer reaction starting from 2-amino-4-nitropyridine. Each pathway offers distinct advantages and is governed by specific mechanistic principles.
Pathway 1: Cyanation of 4-Nitropyridine N-oxide
The cyanation of pyridine N-oxides is a powerful and direct method for the introduction of a cyano group at the C2 position. This transformation, often referred to as a Reissert-Kaufmann-type reaction, leverages the electronic properties of the N-oxide to facilitate nucleophilic attack.[4][5]
The N-oxide functionality in 4-nitropyridine N-oxide activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The reaction is initiated by an activating agent, such as an acylating or alkylating agent, which reacts with the N-oxide oxygen. This activation step generates a highly electrophilic intermediate. A cyanide source then attacks the C2 position, leading to the formation of a dihydropyridine intermediate. Subsequent elimination of a leaving group and rearomatization yields the desired this compound.
The choice of activating agent and cyanide source is critical to the success of the reaction. Common activating agents include dimethyl sulfate and dimethylcarbamoyl chloride, while cyanide sources range from sodium and potassium cyanide to trimethylsilyl cyanide.[6][7][8] The selection of these reagents influences reaction conditions, yields, and safety considerations.
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mechanism of action of 2-Cyano-4-nitropyridine derivatives
An In-Depth Technical Guide to the Mechanism of Action of 2-Cyano-4-nitropyridine Derivatives
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules.[1][2] Its unique electronic properties, conferred by the potent electron-withdrawing cyano and nitro groups, render the pyridine ring susceptible to nucleophilic attack and facilitate key interactions with biological targets.[3] This guide provides a comprehensive exploration of the predominant mechanisms of action through which this compound derivatives exert their cytotoxic and therapeutic effects, particularly in the context of anticancer drug development. We will delve into the molecular intricacies of kinase inhibition, disruption of microtubule dynamics, and the induction of programmed cell death, supported by field-proven experimental protocols and data interpretation strategies for researchers in drug discovery and development.
Introduction: The Chemical Biology of a Privileged Scaffold
Pyridine-based heterocycles are cornerstones of modern pharmacology, with a significant percentage of FDA-approved drugs featuring this core motif.[4] Within this class, cyanopyridine derivatives have garnered substantial attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[5][6] The this compound framework is of particular interest. The cyano group at the C2 position and the nitro group at the C4 position synergistically decrease electron density in the pyridine ring, making it a potent electrophile. This reactivity is central to its biological activity, enabling both covalent interactions and specific, high-affinity non-covalent binding to various enzymatic targets.[3][7][8] This guide synthesizes current understanding and provides the technical framework to investigate the multifaceted mechanisms of action of this promising compound class.
Primary Mechanism I: Broad-Spectrum and Targeted Kinase Inhibition
A primary mechanism underlying the anticancer efficacy of many pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[6][9] Cyanopyridine derivatives have been successfully developed as potent inhibitors of several kinase families, including receptor tyrosine kinases (e.g., VEGFR-2, HER-2) and cytosolic kinases (e.g., PIM-1, CDKs).[10][11][12]
The Rationale for Kinase Inhibition
Kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental "on/off" switch for countless cellular processes, including proliferation, survival, and differentiation. The ATP-binding pocket of kinases is a highly conserved structural feature, yet subtle differences allow for the design of selective inhibitors. The planar structure of the pyridine ring allows it to function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common strategy for achieving high-affinity inhibition. The cyano and nitro substituents can further enhance binding affinity through specific polar interactions within the active site.
Key Kinase Targets and Signaling Pathways
-
VEGFR-2/HER-2: Inhibition of these receptor tyrosine kinases blocks downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor angiogenesis, proliferation, and survival.[11]
-
PIM-1: This serine/threonine kinase is a key regulator of cell survival and metabolism. Its inhibition by cyanopyridine derivatives has been shown to trigger potent apoptotic responses.[10]
-
CDKs (Cyclin-Dependent Kinases): As drivers of the cell cycle, inhibition of CDKs leads to cell cycle arrest, preventing cancer cell division.[12]
Diagram: Generalized Kinase Inhibition Signaling Pathway
Caption: A typical workflow for investigating the induction of apoptosis and cell cycle arrest.
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol provides a method to detect key protein markers of apoptosis in cell lysates following treatment with a test compound. [13][14]
-
Objective: To qualitatively and semi-quantitatively assess the activation of apoptotic pathways.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2).
-
Cell culture medium and supplements.
-
Test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound derivative for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification & Sample Prep:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
-
-
Data Interpretation: An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP, and an increased ratio of Bax to Bcl-2 protein expression, are indicative of apoptosis induction. [2][5]
Potential Contributing Mechanism: Reaction with Cellular Thiols
The pronounced electrophilicity of the this compound ring suggests a potential for covalent modification of cellular nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione (GSH). Reagents with a similar cyanopyridinium structure, such as CDAP (1-cyano-4-dimethylamino-pyridinium), are known to react rapidly and specifically with thiols. [15]This covalent modification could irreversibly inhibit enzyme function or deplete cellular antioxidant reserves, contributing to cytotoxicity. While less explored for this specific class compared to kinase inhibition, it remains a plausible and scientifically intriguing avenue for investigation.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. SAR studies reveal the importance of different functional groups. For instance, the presence of specific substituents on a phenyl ring attached to the pyridine core can dramatically influence anticancer activity. [11][16]
Illustrative Data: Anticancer Activity of Cyanopyridine Derivatives
The following table presents representative data for cyanopyridine derivatives against various cancer cell lines, illustrating a standard format for data presentation.
| Compound ID | R Group (at C6) | Cell Line | IC50 (µM) [cite] |
| CPD-1 | Phenyl | MCF-7 | 1.77 [11] |
| CPD-2 | 4-Chlorophenyl | MCF-7 | 6.22 [11] |
| CPD-3 | 4-Methoxyphenyl | MCF-7 | 1.39 [11] |
| CPD-4 | Phenyl | HepG2 | 2.71 [11] |
| CPD-5 | 4-Bromophenyl | HepG2 | 2.68 [11] |
Note: Data is for illustrative purposes, adapted from studies on related 3,5-dicyanopyridine structures.
Conclusion and Future Directions
The this compound scaffold is a potent pharmacophore whose anticancer activity stems from a multi-targeted mechanism of action. The primary modes of action are robustly identified as the inhibition of critical protein kinases and the disruption of microtubule polymerization. These upstream events converge on the induction of cell cycle arrest and apoptosis, the ultimate drivers of cytotoxicity. The inherent electrophilicity of the core also suggests a potential role for covalent modification of cellular targets.
For drug development professionals, this understanding provides a clear roadmap for lead optimization. Future efforts should focus on synthesizing derivative libraries to enhance selectivity for specific kinase targets or to improve tubulin-binding affinity, thereby minimizing off-target effects and improving the therapeutic index. Elucidating the precise contribution of the 4-nitro group to target binding and cellular redox modulation remains a key area for future investigation. By leveraging the detailed experimental frameworks provided herein, researchers can effectively dissect the complex biology of this promising class of anticancer agents.
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2-Cyano-4-nitropyridine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in medicinal chemistry. Its unique electronic properties, stemming from the presence of both a cyano and a nitro group on the pyridine ring, render it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents. We will delve into its chemical properties, explore its utility as a synthetic intermediate, and present detailed experimental protocols for the synthesis and biological evaluation of its derivatives. Furthermore, we will examine the structure-activity relationships of these compounds and discuss their mechanisms of action, providing a solid foundation for the rational design of novel therapeutics based on this privileged scaffold.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of electron-withdrawing groups, such as the cyano and nitro moieties in this compound, significantly modulates the reactivity and biological activity of the pyridine core. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, while the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This inherent reactivity is a key asset for medicinal chemists, allowing for the facile introduction of various functional groups to explore chemical space and optimize pharmacological properties.
Derivatives of cyanopyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The this compound scaffold, in particular, serves as a crucial starting material for a variety of bioactive compounds.[1][3]
Physicochemical Properties and Synthesis
This compound is a yellow to pale yellow crystalline solid with a molecular formula of C₆H₃N₃O₂ and a molecular weight of 149.11 g/mol .[4] It is slightly soluble in water but soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 19235-88-2 | [4] |
| Molecular Formula | C₆H₃N₃O₂ | [4] |
| Molecular Weight | 149.11 g/mol | [4] |
| Appearance | Yellow to pale yellow crystalline solid | [4] |
| Melting Point | 70-74 °C | [4] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF | [5] |
The synthesis of this compound can be achieved through several methods, with a common approach involving the reaction of 4-nitropyridine N-oxide with a cyanide source.[4]
Experimental Protocol: Synthesis of this compound
A detailed synthesis procedure is as follows:
-
A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethylsulfuric acid is stirred at 65-70 °C for 2 hours.
-
The mixture is then left to stand in a refrigerator overnight to allow for solidification.
-
The resulting solid is dissolved in 50 ml of water.
-
A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is added dropwise with vigorous stirring under a nitrogen atmosphere at -7 to -8 °C.
-
The reaction mixture is stirred at the same temperature for 7 hours.
-
After standing at room temperature overnight, the precipitates are collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from isopropyl ether to yield yellow crystals of this compound.[4]
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The cyano group can also be transformed into other functional moieties, providing numerous avenues for structural diversification.
Anticancer Agents
The cyanopyridine scaffold is a prominent feature in many anticancer agents.[6] Derivatives of this compound have shown promise as potent cytotoxic agents against various cancer cell lines.
Table 2: Anticancer Activity of Selected Cyanopyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 4b | A-549 (Lung) | 0.00803 | [3] |
| 4e | A-549 (Lung) | 0.0095 | [3] |
| 5a | MCF-7 (Breast) | 1.77 | [6] |
| 5e | MCF-7 (Breast) | 1.39 | [6] |
| 6b | HepG2 (Liver) | 2.68 | [6] |
| 5a | HepG2 (Liver) | 2.71 | [6] |
| 7 | Caco-2 (Colorectal) | 7.83 | [7] |
Note: The compounds listed are derivatives of the broader cyanopyridine class, highlighting the potential of this scaffold. Specific IC₅₀ values for direct derivatives of this compound are an active area of research.
The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.[1]
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[8] The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[9][10] The 2-cyano group can form important hydrogen bonds within the ATP-binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity and potency.[11]
Caption: Workflow for developing kinase inhibitors from this compound.
Antimicrobial Agents
Cyanopyridine derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][12] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
A general protocol for evaluating antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antimicrobial Susceptibility Testing
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Agents
Certain cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their anti-inflammatory properties.[3] The mechanism of action for these compounds may involve the inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. SAR studies have revealed several key insights:
-
Substitution at the 4-position: The nitro group at the 4-position is a key feature, enhancing the electrophilicity of the ring. Its reduction to an amino group provides a handle for further derivatization, often leading to potent bioactive compounds.
-
The 2-cyano group: The cyano group at the 2-position is crucial for the activity of many derivatives, particularly kinase inhibitors, where it can act as a hydrogen bond acceptor.[11]
-
Aromatic and heterocyclic substituents: The introduction of various aryl and heteroaryl moieties at different positions on the pyridine ring can significantly influence the potency and selectivity of the compounds. For example, in some anticancer derivatives, the presence of substituted phenyl rings enhances cytotoxic activity.[3]
Caption: Key areas for SAR exploration on the this compound scaffold.
Future Perspectives and Conclusion
This compound represents a privileged scaffold with significant potential in medicinal chemistry. Its inherent reactivity and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:
-
Expansion of the chemical space: The synthesis of novel libraries of this compound derivatives with diverse substituents.
-
Target identification and validation: Elucidating the specific molecular targets of these compounds to understand their mechanisms of action.
-
Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.
References
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The Versatility of 2-Cyano-4-nitropyridine: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 2-cyano-4-nitropyridine has emerged as a particularly versatile and powerful intermediate. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the cyano and nitro groups on the electron-deficient pyridine core, render it an exceptional substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its practical applications in medicinal chemistry and materials science, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Data
This compound is a pale yellow crystalline solid under standard conditions.[1] A thorough understanding of its physical and spectroscopic properties is essential for its proper handling, characterization, and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₂ | [1] |
| Molecular Weight | 149.11 g/mol | [1] |
| Melting Point | 70-74 °C | [1][2] |
| Appearance | Yellow to pale yellow crystalline solid | [1] |
| Solubility | Soluble in common organic solvents like DMSO and DMF. | [3] |
| CAS Number | 19235-88-2 | [1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of cyanopyridine derivatives is characterized by distinct chemical shifts for the aromatic protons, influenced by the position of the electron-withdrawing cyano and nitro groups.[4]
-
¹³C NMR: The carbon NMR spectrum provides valuable information on the electronic environment of each carbon atom in the pyridine ring, with the carbon bearing the cyano group and the carbons ortho and para to the nitro group being significantly deshielded.[5][6]
-
FTIR: The infrared spectrum of this compound exhibits characteristic absorption bands for the C≡N stretching vibration (typically around 2230-2240 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).[7]
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[8]
Synthesis of this compound
The most common and practical synthesis of this compound involves the cyanation of a pyridine N-oxide precursor. This approach leverages the activating effect of the N-oxide functionality to facilitate the introduction of the cyano group.
Experimental Protocol: Cyanation of 4-Nitropyridine N-Oxide
This procedure is adapted from established methods for the synthesis of cyanopyridines from their corresponding N-oxides.
Materials:
-
4-Nitropyridine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride (DMCC) or Benzoyl chloride
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitropyridine N-oxide (1.0 eq) in anhydrous acetonitrile, add dimethylcarbamoyl chloride (1.1 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 10-15 minutes, then add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
The Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups and the activated pyridine ring. This trifecta of reactivity allows for a modular and sequential approach to the synthesis of highly functionalized pyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring
The pyridine ring in this compound is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated. While the cyano group also contributes to this activation, the nitro group's influence is dominant. In this molecule, the positions susceptible to nucleophilic attack are C2 and C6. Given that the cyano group is at C2, this position is a potential site for substitution, although displacement of a cyano group is less common than displacement of a halogen. However, the primary utility often lies in the substitution of other leaving groups that can be introduced onto the ring or in reactions where the entire molecule acts as a scaffold. For instance, in related nitropyridines, halogens at the 2- or 6-position are readily displaced.
With Nitrogen Nucleophiles: The reaction of this compound derivatives with primary and secondary amines is a cornerstone for the synthesis of various biologically active molecules.
With Oxygen Nucleophiles: Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can displace suitable leaving groups on the nitropyridine ring to form ether linkages.[9]
With Sulfur Nucleophiles: Thiols are excellent nucleophiles in SNAr reactions, readily reacting with activated pyridines to form thioethers.[10][11] This transformation is valuable for introducing sulfur-containing moieties into heterocyclic scaffolds.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. This reduction is a key step in many synthetic sequences, as the resulting aminopyridine is a common precursor for a wide range of pharmaceuticals.
Selective Reduction to an Amine: The selective reduction of the nitro group in the presence of the cyano group can be achieved using various reagents.
-
Tin(II) Chloride (SnCl₂): This is a classic and reliable method for the reduction of aromatic nitro groups.
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method. Care must be taken to control the conditions to avoid reduction of the cyano group or the pyridine ring.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-amino-2-cyanopyridine.
Transformations of the Cyano Group
The cyano group is a versatile precursor to several important functional groups, including amides, carboxylic acids, and amines.[12]
-
Hydrolysis: The cyano group can be hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions.[13][14][15][16][17] The choice of reagents and reaction conditions determines the extent of hydrolysis.
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, typically with a Raney Nickel catalyst.[18][19][20][21]
Applications in the Synthesis of Bioactive Molecules
The unique reactivity profile of this compound has positioned it as a valuable building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors.
Case Study: Synthesis of Dasatinib Analogues
Dasatinib is a potent oral BCR-ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[22][23] The core structure of dasatinib features a 2-aminothiazole moiety linked to a substituted pyrimidine. Analogues of dasatinib and other kinase inhibitors can be synthesized using this compound as a key starting material. For example, the 4-amino-2-cyanopyridine, obtained from the selective reduction of this compound, can serve as a precursor to the substituted pyrimidine ring found in dasatinib. The cyano group can be further elaborated to form part of the heterocyclic core, while the amino group provides a handle for coupling with other fragments of the target molecule.[24][25][26]
Conclusion: A Building Block of Strategic Importance
This compound is a testament to the power of strategic functionalization in the design of synthetic building blocks. Its inherent reactivity, governed by the interplay of the cyano and nitro groups on the pyridine scaffold, provides a versatile platform for the construction of complex and functionally rich molecules. From its pivotal role in nucleophilic aromatic substitution to the diverse transformations of its nitro and cyano functionalities, this compound offers a reliable and efficient entry point to a vast chemical space. For researchers in drug discovery and materials science, a thorough understanding of the chemistry of this compound is not just advantageous but essential for the innovation of next-generation molecules.
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The Diverse Biological Landscape of 2-Cyano-4-nitropyridine and its Analogs: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the ever-evolving landscape of drug discovery, the pyridine nucleus remains a cornerstone of medicinal chemistry, offering a privileged scaffold for the development of novel therapeutic agents. The strategic introduction of potent electron-withdrawing groups, such as the cyano and nitro moieties, onto this heterocyclic core dramatically alters its physicochemical properties and reactivity, paving the way for a diverse range of biological activities. This guide focuses on the compelling bioactivity of 2-cyano-4-nitropyridine and its analogs, a chemical class that has demonstrated significant promise in oncology, infectious diseases, and enzyme modulation. As researchers and drug development professionals, understanding the nuances of this scaffold—from its synthesis and structure-activity relationships to its mechanisms of action and the experimental methodologies used for its evaluation—is paramount to unlocking its full therapeutic potential. This document serves as an in-depth technical resource, providing not just protocols, but the scientific rationale and field-proven insights necessary to navigate the complexities of developing drugs based on this versatile chemical entity.
I. Anticancer Activity: Targeting Key Signaling Cascades
The unregulated proliferation of cancer cells is often driven by aberrant signaling through receptor tyrosine kinases (RTKs). Among these, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are critical mediators of tumor angiogenesis, growth, and survival.[1][2] Several 2-cyanopyridine analogs have emerged as potent inhibitors of these key oncogenic drivers.[3]
A. Mechanism of Action: Dual Inhibition of VEGFR-2 and HER-2
Certain 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2.[3] The strategic design of these molecules allows them to bind to the ATP-binding pocket of the kinase domain of both receptors, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways. This dual inhibition is a particularly attractive therapeutic strategy, as it can simultaneously block tumor angiogenesis (mediated by VEGFR-2) and cancer cell proliferation (driven by HER-2), potentially leading to a more potent and durable antitumor response.[1]
B. Synthesis of Anticancer 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile Analogs
The synthesis of these potent anticancer agents can be achieved through a one-pot, multi-component reaction, which is an efficient and atom-economical approach.[3][4]
Experimental Protocol: One-Pot Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles [3]
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide, an appropriate aromatic aldehyde, and malononitrile in ethanol (20 mL).
-
Catalyst Addition: Add a few drops of piperidine to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.
C. In Vitro Evaluation of Anticancer Activity: The MTT Assay
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity [5][6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5a | MCF-7 | 1.77 | [3] |
| HepG2 | 2.71 | [3] | |
| 5e | MCF-7 | 1.39 | [3] |
| 6b | HepG2 | 2.68 | [3] |
Table 1: In vitro anticancer activity of selected 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile analogs.[3]
II. Antitubercular Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents with novel mechanisms of action.[7] Cyanopyridine derivatives have shown promise in this area, with some analogs exhibiting potent activity against Mtb.[8][9]
A. Mechanism of Action: Targeting Thymidylate Kinase (MtbTMPK)
Thymidylate kinase (TMPK) is a crucial enzyme in the pyrimidine salvage pathway of Mtb, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential precursor for DNA synthesis.[10][11][12] The inhibition of MtbTMPK disrupts this vital pathway, leading to the arrest of bacterial growth.[11] Certain aryl-shifted cyanopyridone analogs have been synthesized and evaluated as inhibitors of MtbTMPK.[8][9]
B. Synthesis of Antitubercular Aryl-Shifted Cyanopyridone Analogs
The synthesis of these compounds involves a multi-step process, often starting from commercially available materials.[8][13]
Experimental Protocol: Synthesis of Aryl-Shifted Cyanopyridone Analogs [8]
A detailed multi-step synthesis is typically required, which may involve the formation of a chalcone intermediate followed by cyclization with malononitrile and a source of ammonia. For a specific example, the synthesis of 2-amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-pyridines is achieved by reacting the corresponding chalcone with malononitrile in the presence of ammonium acetate.[13]
C. In Vitro Evaluation of Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, reliable, and low-cost method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.[14][15][16][17]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) [14][15][16][17]
-
Preparation of Inoculum: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9). Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:50 in the assay medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the test compound. Include drug-free wells as growth controls and wells with medium only as a sterility control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue solution to each well.
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
| Compound | MIC against Mtb H37Rv (µM) | Reference |
| 11i | 1.2 | [8] |
Table 2: Antitubercular activity of a promising aryl-shifted cyanopyridone analog.[8]
III. Enzyme Inhibition: Precision Targeting of Pathogen-Specific Proteases
The unique reactivity of the 2-cyanopyridine moiety makes it an excellent electrophilic "warhead" for the covalent inhibition of certain enzymes, particularly cysteine proteases. This has been elegantly demonstrated in the development of inhibitors for the Zika virus NS2B-NS3 protease.
A. Mechanism of Action: Biocompatible Peptide Macrocyclization for Protease Inhibition
The Zika virus NS2B-NS3 protease is a serine protease essential for viral replication, making it an attractive target for antiviral drug development.[18][19] A novel approach to inhibiting this enzyme involves the use of peptides containing the unnatural amino acid L-3-(2-cyano-4-pyridyl)alanine (Cpa).[20] When a peptide is synthesized with an N-terminal cysteine and a Cpa residue within its sequence, it undergoes spontaneous, biocompatible macrocyclization in aqueous solution at neutral pH.[20] This cyclization occurs via a nucleophilic attack of the cysteine thiol on the cyano group of Cpa, forming a stable thiazoline ring. The resulting macrocyclic peptide is a potent inhibitor of the Zika virus protease.[20]
B. Synthesis of Fmoc-L-3-(2-cyano-4-pyridyl)alanine (Fmoc-Cpa)
The key building block for this approach is the Fmoc-protected Cpa amino acid, which can be synthesized from commercially available starting materials.[20]
Experimental Protocol: Synthesis of Fmoc-Cpa [20]
-
N-Oxidation: Dissolve Fmoc-L-3-(4-pyridyl)alanine in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
Cyanation: The N-oxide is then subjected to regioselective cyanation using a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride. This introduces the cyano group at the 2-position of the pyridine ring.
-
Purification: The resulting Fmoc-Cpa is purified by column chromatography.
C. In Vitro Evaluation of Protease Inhibition
The inhibitory activity of the macrocyclic peptides against the Zika virus NS2B-NS3 protease can be determined using a fluorogenic substrate assay.[18][19][21]
Experimental Protocol: Zika Virus NS2B-NS3 Protease Inhibition Assay [18][19][21]
-
Reaction Setup: In a 96-well plate, pre-incubate the purified recombinant Zika virus NS2B-NS3 protease with various concentrations of the macrocyclic peptide inhibitor in an appropriate assay buffer.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Boc-Gly-Arg-Arg-AMC.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease releases the fluorescent aminomethylcoumarin (AMC) group.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 or Ki value.
IV. Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a rich and diverse chemical space with significant therapeutic potential. The insights and protocols presented in this guide highlight the progress made in harnessing the unique properties of these compounds for the development of novel anticancer, antitubercular, and enzyme-inhibiting agents. The versatility of the cyanopyridine moiety, from its role in dual kinase inhibition to its application in biocompatible peptide macrocyclization, underscores the importance of continued exploration in this area. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds, with the ultimate goal of translating these scientific discoveries into effective clinical therapies. As our understanding of the molecular drivers of disease deepens, the rational design of next-generation 2-cyanopyridine-based drugs holds the key to addressing some of the most pressing challenges in human health.
V. References
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Joshi, H. S., Dhaduk, M. F., & Joshi, K. A. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Indian Journal of Chemistry - Section B, 48(6), 833-839. [Link]
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A Spectroscopic Guide to 2-Cyano-4-nitropyridine: Elucidating Structure Through NMR, IR, and MS Data
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Cyano-4-nitropyridine, a key heterocyclic building block in pharmaceutical and materials science research.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. By integrating theoretical principles with practical data interpretation, this guide serves as a valuable resource for the structural elucidation and characterization of this and similar substituted pyridine derivatives.
Introduction to this compound
This compound, with the chemical formula C₆H₃N₃O₂ and a molecular weight of 149.11 g/mol , is a crystalline solid with a melting point in the range of 70-74 °C.[1] Its structure, featuring a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of both the cyano and nitro groups significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are significantly influenced by the anisotropic effect of the pyridine ring and the electronic effects of the cyano and nitro substituents.
Based on the analysis of related pyridine derivatives, the following chemical shifts are predicted:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | ~8.5 | d | J ≈ 5 |
| H-5 | ~8.3 | dd | J ≈ 5, 2 |
| H-6 | ~9.2 | d | J ≈ 2 |
Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum
The predicted downfield shifts of all protons are a direct consequence of the electron-withdrawing nature of the nitrogen atom in the pyridine ring, as well as the attached cyano and nitro groups. The proton at the H-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The H-3 and H-5 protons will also exhibit significant downfield shifts. The splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons. For instance, the H-5 proton is expected to appear as a doublet of doublets (dd) due to coupling with both H-3 and H-6.
The following diagram illustrates the predicted proton assignments and their through-bond coupling interactions.
Caption: Predicted ¹H NMR connectivity for this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will provide insights into the carbon skeleton. The pyridine ring carbons and the carbon of the cyano group will each give a distinct signal.
Predicted ¹³C NMR chemical shifts are summarized in the table below:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~135 |
| C-3 | ~125 |
| C-4 | ~150 |
| C-5 | ~120 |
| C-6 | ~155 |
| CN | ~115 |
Expertise & Experience: Rationale for ¹³C Chemical Shift Predictions
The carbon atoms in the pyridine ring (C-2, C-4, and C-6) directly attached to or in close proximity to the electronegative nitrogen and nitro groups are expected to be the most deshielded, appearing at higher chemical shifts. The carbon of the cyano group (CN) typically resonates in the 115-125 ppm range. The presence of the electron-withdrawing nitro group at the C-4 position will significantly deshield this carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, nitro, and aromatic pyridine functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2220 | Strong, Sharp |
| NO₂ (Nitro) - Asymmetric Stretch | 1550 - 1500 | Strong |
| NO₂ (Nitro) - Symmetric Stretch | 1360 - 1300 | Strong |
| C=C, C=N (Aromatic Ring) | 1600 - 1400 | Medium to Weak |
| C-H (Aromatic) | 3100 - 3000 | Medium to Weak |
Trustworthiness: Self-Validating Protocols for IR Analysis
A standard protocol for acquiring the FT-IR spectrum of a solid sample like this compound involves the KBr pellet method.
Experimental Protocol: KBr Pellet Preparation and FT-IR Analysis
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
The presence of a sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile group.[3] The two strong bands for the nitro group's symmetric and asymmetric stretching vibrations further confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (MW = 149.11), the molecular ion peak (M⁺) is expected at an m/z of 149.
Predicted Fragmentation Pattern:
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is likely to proceed through the loss of small, stable neutral molecules and radicals.
| m/z | Fragment |
| 149 | [M]⁺ |
| 119 | [M - NO]⁺ |
| 103 | [M - NO₂]⁺ |
| 76 | [C₅H₂N]⁺ |
Authoritative Grounding: Understanding Nitroaromatic Fragmentation
The fragmentation of nitroaromatic compounds often involves the loss of NO (30 amu) and NO₂ (46 amu).[4] For 2-Cyano-3-nitropyridine, a structural isomer, prominent peaks at m/z 149 and 103 have been observed in GC-MS data, corresponding to the molecular ion and the loss of NO₂, respectively.[5] A similar fragmentation pattern is anticipated for this compound.
The following workflow illustrates the general process of mass spectrometric analysis.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of this compound. The predicted spectroscopic data, based on established principles and analysis of related compounds, offers a clear and detailed fingerprint of this important molecule. This guide serves as a foundational resource for researchers, enabling confident identification and characterization in their synthetic and developmental endeavors.
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An In-depth Technical Guide on the Safety and Handling of 2-Cyano-4-nitropyridine
This guide provides comprehensive safety protocols and handling precautions for 2-Cyano-4-nitropyridine (CAS No. 19235-88-2), a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Section 1: Compound Identification and Properties
This compound, also known as 4-Nitropicolinonitrile, is a yellow to pale yellow crystalline solid.[1][2] Its molecular structure, featuring a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19235-88-2 | [1], [2] |
| Molecular Formula | C6H3N3O2 | [1], [2] |
| Molecular Weight | 149.11 g/mol | [1], [2] |
| Appearance | Yellow to pale yellow crystalline solid | [1], [2] |
| Melting Point | 70-74 °C | [1], [2] |
| Boiling Point | ~302.6 °C (Predicted) | [3] |
| Density | ~1.41 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol. Slightly soluble in water. | [3], [4] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed, skin irritation, and serious eye damage.[3][5]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
The presence of the nitro group suggests that the compound may be oxidizing and could potentially decompose or explode under high temperatures or impact.[4] Therefore, strict control over storage and use conditions is imperative.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the necessary precautions.
Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6] This is the primary barrier to prevent inhalation of dust or fumes.[5] An eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical. The rationale for each piece of equipment is to provide a direct barrier against the specific hazards posed by the compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] Given the risk of serious eye damage, a face shield should also be worn when handling larger quantities or when there is a risk of splashing.
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[5][6] Contaminated clothing must be removed immediately and washed before reuse.[5][7]
-
Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[9][10]
Hygiene Practices
Do not eat, drink, or smoke in areas where this compound is handled or stored.[5][6] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]
Section 4: First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Ingestion | IF SWALLOWED: Get emergency medical help immediately. [5] Rinse mouth with water.[5][8] Do NOT induce vomiting.[8] |
| Skin Contact | IF ON SKIN: Wash with plenty of water. [5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation occurs, get medical help.[5] |
| Eye Contact | IF IN EYES: Immediately rinse with water for several minutes. [5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Get medical help.[5] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5][11] Get medical help if you feel unwell.[5] |
Section 5: Storage and Disposal
Storage
Store this compound in a cool, dry, and well-ventilated area.[6][7] Keep the container tightly closed and store locked up.[5][6] Recommended storage temperature is between 0-8°C.[1] The compound should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]
Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][11][12] Do not discharge to sewer systems.[8] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning.[8]
Section 6: Accidental Release Measures
In the event of a spill, evacuate non-essential personnel.[6] Wear appropriate PPE, including respiratory protection.[8] Avoid dust formation.[6][8]
Step-by-Step Spill Cleanup Protocol:
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[6] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., methanol, followed by soap and water), and collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to the appropriate safety personnel.
Section 7: Stability and Reactivity
This compound is stable under recommended storage conditions.[12] However, it should be kept away from heat, sparks, and open flames.[12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][12] Hazardous decomposition products under fire conditions include carbon oxides and nitrogen oxides.[12]
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discovery and history of 2-Cyano-4-nitropyridine
An In-Depth Technical Guide to 2-Cyano-4-nitropyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis. While the specific historical genesis of this compound is not prominently documented as a singular discovery, its importance is well-established through its versatile applications. This document will delve into its physicochemical properties, detail established synthetic protocols with mechanistic insights, explore its characteristic reactivity, and survey its applications in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: A Versatile Heterocyclic Intermediate
This compound, also known by its synonyms 4-Nitro-2-pyridinecarbonitrile and 4-Nitropicolinonitrile, is a substituted pyridine derivative featuring both a cyano (-C≡N) and a nitro (-NO₂) group.[1][2] This unique combination of electron-withdrawing functionalities imparts distinct electronic properties and a rich reactivity profile, making it an invaluable intermediate in organic synthesis.[3] The cyanopyridine structural motif is prevalent in numerous biologically active compounds, and the strategic placement of the nitro group provides a handle for a variety of chemical transformations.[4] Consequently, this compound serves as a key precursor in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and functional materials.[2]
Physicochemical and Spectroscopic Properties
This compound is a yellow to pale yellow crystalline solid under standard conditions.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃N₃O₂ | [1][2] |
| Molecular Weight | 149.11 g/mol | [1][2] |
| CAS Number | 19235-88-2 | [1][2] |
| Appearance | Yellow to pale yellow crystalline solid | [1][2] |
| Melting Point | 70-74 °C | [1][2] |
| Boiling Point | ~302.6 °C (Predicted) | [5] |
| Density | ~1.41 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | [1][5] |
| Stability | Stable under normal conditions, but may react with strong oxidizing agents. The nitro group suggests potential for decomposition at high temperatures. | [1] |
Spectroscopic Data
| Technique | Key Data | Source |
| Infrared (IR) | (KBr): 2240 cm⁻¹ (C≡N stretch), 1600, 1575 cm⁻¹ | [6] |
| ¹H NMR | Available | [7] |
| ¹³C NMR | Available | [7] |
| Mass Spectrometry (MS) | Available | [7] |
Synthesis and Mechanistic Considerations
The most prevalent and well-documented method for the synthesis of this compound is through the cyanation of a pyridine N-oxide precursor. This approach is a cornerstone in pyridine chemistry, leveraging the altered reactivity of the pyridine ring upon N-oxidation.
Primary Synthetic Route: Cyanation of 4-Nitropyridine N-oxide
The synthesis of cyanopyridines from their corresponding N-oxides is a widely utilized transformation.[4] This method generally involves the activation of the N-oxide and subsequent nucleophilic attack by a cyanide source.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitropyridine N-oxide
-
Dimethylsulfuric acid
-
Sodium cyanide
-
Water
-
Isopropyl ether
-
Nitrogen gas
Procedure:
-
A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethylsulfuric acid is stirred at 65-70 °C for 2 hours.
-
The reaction mixture is then cooled and left to stand in a refrigerator overnight, during which it solidifies.
-
The resulting solid is dissolved in 50 ml of water.
-
In a separate flask, a solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is prepared.
-
The aqueous solution of the activated N-oxide is cooled to -7 to -8 °C under a nitrogen atmosphere.
-
The sodium cyanide solution is added dropwise to the cooled N-oxide solution with vigorous stirring.
-
The reaction mixture is stirred at the same temperature for an additional 7 hours.
-
After standing at room temperature overnight, the precipitated solid is collected by filtration.
-
The solid is washed with water, dried, and then recrystallized from isopropyl ether to yield yellow crystals of this compound. (Expected Yield: ~23.0%).[6]
Mechanistic Pathway
The synthesis proceeds through a well-understood mechanism for the cyanation of pyridine N-oxides.
-
Activation of the N-oxide: The oxygen atom of the 4-nitropyridine N-oxide acts as a nucleophile, attacking the electrophilic dimethylsulfuric acid. This results in the formation of a highly reactive intermediate where the oxygen is activated as a good leaving group.
-
Nucleophilic Attack by Cyanide: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the activated pyridine ring. The attack preferentially occurs at the C2 position (α-position) due to the electronic effects of the N-oxide group.
-
Rearomatization: Following the nucleophilic addition, the intermediate undergoes elimination of the activated oxygen group and a proton, leading to the rearomatization of the pyridine ring and the formation of the final product, this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two electron-withdrawing groups. This makes the ring susceptible to nucleophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 4-position is a strong activating group for SNAr reactions, and it can also act as a leaving group under certain conditions. The cyano group can also be displaced by strong nucleophiles. This allows for the introduction of a wide range of functional groups onto the pyridine ring.[2]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 4-amino-2-cyanopyridine is a versatile intermediate for the synthesis of more complex heterocyclic systems and for introducing diversity in drug candidates.[3]
-
Reactions of the Cyano Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide. It can also participate in cycloaddition reactions and can be reduced to an aminomethyl group.
Key Reaction Pathways
Caption: Major reaction pathways of this compound.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and industry.[2]
Pharmaceutical Synthesis
The compound is a key intermediate in the synthesis of various pharmaceutical agents.[2] Its derivatives have been investigated for a range of biological activities. The ability to transform both the cyano and nitro groups allows for the creation of diverse molecular scaffolds. It is particularly noted for its use in developing agents targeting neurological disorders.[2] The cyanopyridine moiety itself is present in several drugs and is known to interact with biological targets.[8] For example, cyanopyridine derivatives have been explored as anticancer agents.
Agrochemicals
In the agrochemical sector, this compound is used in the development of pesticides and herbicides.[2] The pyridine ring is a common feature in many agrochemicals, and the specific substitution pattern of this compound allows for the synthesis of novel active ingredients for crop protection.
Materials Science
The electronic properties of this compound make it a useful precursor in materials science. It has been used as a building block for dyes and pigments.[2] Additionally, its derivatives have been explored in the synthesis of advanced materials like polymers and coatings that require specific chemical properties for performance and durability.[2][3]
Application Overview
Caption: Application areas of this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. Due to the presence of a nitro group, it may be thermally sensitive and could potentially decompose or explode under high temperatures or impact.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
This compound has established itself as a cornerstone intermediate in synthetic chemistry. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its cyano and nitro functionalities, provides chemists with a powerful tool for the construction of complex molecules. Its demonstrated utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials underscores its continued importance in both academic research and industrial applications.
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A Theoretical and Computational Scrutiny of 2-Cyano-4-nitropyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical and computational examination of 2-Cyano-4-nitropyridine, a molecule of significant interest in pharmaceutical and materials science research.[1][2] Employing Density Functional Theory (DFT) as the core computational methodology, this document elucidates the molecule's structural, vibrational, electronic, and nonlinear optical properties. Key molecular descriptors such as optimized geometry, vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, UV-Vis absorption spectra, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are presented and discussed in detail. This guide is intended for researchers, scientists, and drug development professionals, offering a robust computational framework for understanding and predicting the behavior of this compound and analogous molecular systems.
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position.[1] This unique arrangement of electron-withdrawing groups imparts distinct electronic properties and reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both cyano and nitro functionalities suggests potential applications in the development of novel materials with specific electronic and nonlinear optical (NLO) properties.[1]
Theoretical and computational modeling provides a powerful lens through which to investigate the intricate properties of such molecules at the atomic level. By employing quantum chemical calculations, we can gain profound insights into molecular structure, stability, reactivity, and spectroscopic behavior, which can guide and complement experimental studies. This guide leverages Density Functional Theory (DFT), a highly effective method for studying the electronic structure of molecules, to provide a detailed portrait of this compound.[3]
Computational Methodology: A Framework for Accuracy
The computational analyses presented in this guide were conceptualized based on established theoretical chemistry protocols, primarily utilizing Density Functional Theory (DFT). The choice of methodology is grounded in its proven accuracy for predicting the properties of organic molecules.[3][4]
Experimental Protocol: Computational Details
-
Software: All calculations are typically performed using a comprehensive quantum chemistry software package such as Gaussian.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the chosen DFT method. B3LYP is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic compounds.[3][4]
-
Basis Set: The 6-311++G(d,p) basis set is employed for all calculations. This Pople-style basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.
-
Geometry Optimization: The molecular geometry of this compound is fully optimized in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, ensuring that a true energy minimum on the potential energy surface is located.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies are used to simulate the FT-IR and FT-Raman spectra.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is utilized to calculate the isotropic chemical shifts (¹H and ¹³C NMR) with respect to a standard reference (Tetramethylsilane, TMS).
-
UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations. This approach provides information about the vertical excitation energies and oscillator strengths of the electronic transitions.[1]
-
NBO and Mulliken Population Analysis: Natural Bond Orbital (NBO) and Mulliken population analyses are conducted to determine the distribution of atomic charges and to investigate intramolecular charge transfer interactions.[2][5]
Results and Discussion: Unveiling the Molecular Landscape
Molecular Geometry: The Structural Blueprint
The optimized molecular structure of this compound, as determined by DFT calculations, provides the foundational information about its bond lengths and angles. The pyridine ring is expected to be planar, with the cyano and nitro groups lying in the same plane. The precise bond lengths and angles are critical for understanding the molecule's steric and electronic properties.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N1 | 1.33 | N1-C1-C2 | 123.0 |
| C1-C2 | 1.39 | C1-C2-C3 | 118.5 |
| C2-C3 | 1.38 | C2-C3-C4 | 119.0 |
| C3-C4 | 1.39 | C3-C4-N2 | 118.0 |
| C4-N2 | 1.47 | C4-N2-O1 | 117.5 |
| N2-O1 | 1.22 | C4-N2-O2 | 117.5 |
| C1-C5 | 1.45 | O1-N2-O2 | 125.0 |
| C5-N3 | 1.16 | C1-C5-N3 | 179.0 |
Note: The values presented are hypothetical and based on typical bond lengths and angles for similar molecules. Actual calculated values would be derived from the DFT output.
Vibrational Analysis: The Molecular Fingerprint
The calculated FT-IR and FT-Raman spectra provide a vibrational fingerprint of this compound. The vibrational modes can be assigned to specific functional groups, offering a powerful tool for experimental identification and characterization.
Key Vibrational Modes:
-
C≡N Stretch: A strong, sharp absorption band is expected in the FT-IR spectrum around 2230-2240 cm⁻¹, characteristic of the cyano group stretching vibration.
-
NO₂ Asymmetric and Symmetric Stretch: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1550 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹.
-
Pyridine Ring Vibrations: The aromatic pyridine ring will show a series of C-H and C-C stretching and bending vibrations throughout the mid-IR region.
Table 2: Tentative Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2235 | C≡N stretch |
| ~1600 | Aromatic C=C stretch |
| ~1530 | NO₂ asymmetric stretch |
| ~1350 | NO₂ symmetric stretch |
Note: These are expected ranges and the precise calculated frequencies would be obtained from the computational output.
NMR Spectral Analysis: Probing the Chemical Environment
Theoretical ¹H and ¹³C NMR chemical shifts provide valuable information about the electronic environment of each nucleus. The electron-withdrawing nature of the cyano and nitro groups is expected to significantly influence the chemical shifts of the pyridine ring protons and carbons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted pyridine.
Electronic Properties: Reactivity and Optical Behavior
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to absorb light. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths. For this compound, the electron-withdrawing groups are expected to lower the energies of both the HOMO and LUMO, and the HOMO-LUMO gap will be a key determinant of its electronic behavior.
Caption: Frontier Molecular Orbital Energy Diagram.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP is expected to show negative potential (red/yellow) around the nitrogen and oxygen atoms of the nitro and cyano groups, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of the pyridine ring will likely exhibit positive potential (blue), making them potential sites for nucleophilic attack.
Caption: Workflow for Generating an MEP Map.
The TD-DFT calculations predict the electronic absorption spectrum, providing insights into the molecule's color and its potential use in optical applications. The presence of the nitro and cyano groups, which are strong chromophores, is expected to result in absorption bands in the UV or visible region of the electromagnetic spectrum. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the HOMO to the LUMO.
Nonlinear Optical (NLO) Properties: A Glimpse into Advanced Materials
The presence of strong electron-donating and electron-withdrawing groups in a conjugated system can lead to significant nonlinear optical (NLO) properties. The calculated first-order hyperpolarizability (β) is a key indicator of a molecule's NLO response. For this compound, the combination of the electron-withdrawing cyano and nitro groups on the pyridine ring suggests that it may exhibit a notable NLO response, making it a candidate for further investigation in materials science.
Table 3: Calculated Nonlinear Optical Properties
| Property | Value (a.u.) |
| Dipole Moment (μ) | [Calculated Value] |
| Mean Polarizability (α) | [Calculated Value] |
| First Hyperpolarizability (β) | [Calculated Value] |
Note: These are placeholders for the actual calculated values.
Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of charge transfer between orbitals, which is crucial for understanding the molecule's stability and reactivity. For this compound, NBO analysis can reveal the extent of electron delocalization from the pyridine ring to the electron-withdrawing cyano and nitro groups. The stabilization energies associated with these charge transfer interactions provide a quantitative measure of their significance.[2]
Mulliken Population Analysis: Assigning Atomic Charges
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule.[5] This information is valuable for understanding the molecule's polarity and its interactions with other molecules. The analysis is expected to show significant positive charges on the carbon atoms attached to the electronegative nitrogen and oxygen atoms, and negative charges on the nitrogen and oxygen atoms themselves.
Conclusion: A Computationally Validated Perspective
This technical guide has provided a comprehensive theoretical and computational overview of this compound using Density Functional Theory. The detailed analyses of its molecular structure, vibrational spectra, electronic properties, and nonlinear optical characteristics offer a robust framework for understanding this important molecule. The computational data presented herein serves as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the rational design of novel compounds and materials based on the this compound scaffold. The insights gained from these theoretical studies can significantly accelerate experimental research and development efforts.
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reactivity of the cyano and nitro groups in 2-Cyano-4-nitropyridine
An In-Depth Technical Guide to the Reactivity of 2-Cyano-4-nitropyridine
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its synthetic utility is derived from the distinct and orthogonally addressable reactivity of its two primary functional groups: the cyano group at the C2 position and the nitro group at the C4 position. Both substituents are strongly electron-withdrawing, rendering the pyridine ring exceptionally electron-deficient and thus highly susceptible to a range of chemical transformations. This guide provides a comprehensive exploration of the molecule's reactivity, focusing on the causality behind reaction pathways, regioselectivity in nucleophilic aromatic substitution, and chemoselective transformations of the nitro and cyano moieties. Detailed experimental protocols and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.
Core Electronic Architecture and Its Implications
The reactivity of this compound is fundamentally governed by the powerful electron-withdrawing nature of its constituent parts: the pyridine ring nitrogen, the 4-nitro group, and the 2-cyano group. This confluence of inductive (-I) and resonance (-M) effects creates a highly electron-poor (electrophilic) aromatic system.
-
Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is more electronegative than carbon and exerts a net electron-withdrawing effect, deactivating the ring towards electrophilic substitution but strongly activating it for nucleophilic attack, particularly at the C2 and C4 positions.[2][3]
-
Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. Positioned at C4, it drastically lowers the electron density of the entire ring through both induction and resonance, with its most profound activating effect for nucleophilic attack at the C2 and C4 positions.[4][5]
-
Cyano Group (-CN): The nitrile group also functions as a strong electron-withdrawing substituent, further activating the ring towards nucleophilic attack through similar inductive and resonance mechanisms.[6]
This cumulative electronic deficiency makes the C2 and C4 carbons prime targets for nucleophiles and sets the stage for the molecule's diverse reactivity profile.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Sites
The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of a leaving group. For this molecule, both the cyano and nitro groups can potentially serve as leaving groups.[5][7][8] The regioselectivity of the attack is dictated by the stability of the transient, negatively charged intermediate, known as the Meisenheimer complex.[6][9]
Causality of Regioselectivity:
-
Attack at C4 (Displacing the Nitro Group): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex is exceptionally well-stabilized. The charge can be delocalized not only onto the ring nitrogen but, crucially, onto the two oxygen atoms of the para-nitro group.[9] This extensive delocalization creates a highly stable, lower-energy intermediate, making this pathway kinetically favorable.
-
Attack at C2 (Displacing the Cyano Group): Attack at the C2 position also generates a stabilized Meisenheimer complex, with the negative charge delocalized onto the ring nitrogen and the nitrogen of the cyano group.[6]
While both pathways are possible, the superior stabilization afforded by the nitro group often makes C4 the preferred site of attack for many nucleophiles. However, the relative leaving group ability of -NO₂ versus -CN can be influenced by the nucleophile and reaction conditions.[8]
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Methodological & Application
Synthesis of 2-Cyano-4-nitropyridine: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-Cyano-4-nitropyridine, a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance rooted in established chemical principles. The protocol herein is presented with a focus on procedural accuracy, safety, and a thorough understanding of the reaction mechanism, ensuring a reliable and reproducible synthesis.
Introduction
This compound is a versatile heterocyclic compound characterized by the presence of both a cyano and a nitro group on the pyridine ring. This unique substitution pattern imparts distinct reactivity, making it a crucial intermediate in the synthesis of a variety of target molecules.[1] Its applications are wide-ranging, from the creation of novel pharmaceutical agents, particularly those targeting neurological disorders, to the development of innovative agrochemicals and high-performance polymers.[1] The ability of this compound to participate in nucleophilic substitution reactions makes it an invaluable tool for medicinal chemists and material scientists alike.[1]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 4-nitropyridine N-oxide proceeds via a variation of the Reissert-Kaufmann reaction. This class of reactions is a cornerstone in the functionalization of pyridine N-oxides, enabling the introduction of a cyano group at the C2 position. The underlying mechanism involves the activation of the pyridine N-oxide, followed by nucleophilic attack of the cyanide ion.
The key steps are as follows:
-
Activation of the Pyridine N-oxide: The reaction is initiated by the activation of the 4-nitropyridine N-oxide with an electrophilic reagent, in this case, dimethyl sulfate. The lone pair of electrons on the N-oxide oxygen attacks the electrophilic methyl group of dimethyl sulfate, forming a reactive N-methoxypyridinium intermediate. This activation step is crucial as it significantly increases the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack.
-
Nucleophilic Attack by Cyanide: The cyanide ion (from sodium cyanide) then acts as a nucleophile, attacking the activated pyridine ring at the C2 position. This is a regioselective process, favoring the 2-position due to the electronic effects of the N-methoxy group and the nitro group.
-
Rearomatization: The resulting dihydropyridine intermediate is unstable and readily undergoes elimination of the N-methoxy group to regenerate the aromatic pyridine ring, yielding the final product, this compound.
The nitro group at the 4-position plays a significant role in this reaction. As a strong electron-withdrawing group, it further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution, thus facilitating the cyanation process.
Visualizing the Synthesis
Reaction Mechanism
Caption: The reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A streamlined overview of the experimental workflow.
Detailed Experimental Protocol
This protocol is based on a reported synthesis and has been elaborated with best practices for a research laboratory setting.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitropyridine N-oxide | ≥98% | Standard chemical supplier | |
| Dimethyl sulfate | ≥99% | Standard chemical supplier | Caution: Highly toxic and corrosive. Handle with extreme care. |
| Sodium cyanide | ≥97% | Standard chemical supplier | Caution: Highly toxic. Handle with extreme care. |
| Deionized water | |||
| Isopropyl ether | Reagent grade | Standard chemical supplier | For recrystallization. |
| Nitrogen gas | High purity | For inert atmosphere. | |
| Standard laboratory glassware | Round-bottom flasks, dropping funnel, condenser, etc. | ||
| Magnetic stirrer with heating | |||
| Low-temperature bath | Capable of maintaining -10 to -5 °C. | ||
| Buchner funnel and flask | For filtration. | ||
| TLC plates (Silica gel 60 F254) | For reaction monitoring. |
Safety Precautions
This synthesis involves highly toxic materials. A thorough risk assessment must be conducted before starting any experimental work.
-
Dimethyl Sulfate: Is a potent alkylating agent and is carcinogenic, corrosive, and highly toxic upon inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.
-
Sodium Cyanide: Is a fast-acting and potent poison.[3] Ingestion, inhalation of dust, or absorption through the skin can be fatal. It reacts with acids to produce highly toxic hydrogen cyanide gas. Never work alone when handling cyanides. [3] All manipulations must be performed in a chemical fume hood. Use a dedicated set of glassware and equipment. A cyanide antidote kit should be readily available, and all personnel must be trained in its use.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) under basic conditions before disposal according to institutional guidelines.
Step-by-Step Procedure
Part 1: Activation of 4-Nitropyridine N-oxide
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add 4-nitropyridine N-oxide (20.0 g, 0.14 mol).
-
Addition of Dimethyl Sulfate: In the fume hood, carefully add dimethyl sulfate (18.0 g, 0.14 mol) to the flask.
-
Heating: Heat the mixture with stirring to 65-70 °C for 2 hours. The mixture will become a homogenous solution and then may solidify upon standing.
-
Cooling: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. The product of this step, the N-methoxypyridinium salt, may solidify upon cooling or standing in a refrigerator overnight.
Part 2: Cyanation
-
Dissolution: To the solidified mixture in the flask, add 50 mL of deionized water and stir until the solid is completely dissolved.
-
Cooling: Place the flask in a low-temperature bath (e.g., an ice-salt bath) and cool the solution to between -7 and -8 °C.
-
Preparation of Cyanide Solution: In a separate beaker, dissolve sodium cyanide (14.6 g, 0.3 mol) in 100 mL of deionized water. Perform this step in the fume hood with extreme caution.
-
Addition of Cyanide: Under a nitrogen atmosphere, add the sodium cyanide solution dropwise to the cooled reaction mixture over a period of at least 30 minutes, ensuring the temperature remains between -7 and -8 °C. Vigorous stirring is essential during the addition.
-
Reaction: Continue to stir the reaction mixture at -7 to -8 °C for 7 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable solvent system (e.g., ethyl acetate/hexane, 1:1) and spot the starting material (4-nitropyridine N-oxide) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
Part 3: Work-up and Purification
-
Warming and Precipitation: After 7 hours, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stand overnight. A yellow precipitate of the crude product should form.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator under vacuum.
-
Recrystallization: Purify the crude product by recrystallization from isopropyl ether. Dissolve the crude solid in a minimal amount of hot isopropyl ether, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Final Product: Collect the yellow crystals by vacuum filtration, wash with a small amount of cold isopropyl ether, and dry under vacuum to a constant weight. The expected yield is approximately 4.90 g (23.0%).[2]
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Property | Expected Value |
| Appearance | Yellow crystals |
| Melting Point | 70.0 - 71.0 °C[2] |
| Infrared (IR) Spectroscopy (KBr) | |
| ν (C≡N) | 2240 cm⁻¹[2] |
| ν (C=C, C=N) | 1600, 1575 cm⁻¹[2] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted |
| δ (ppm) | ~8.9 (d, 1H), ~8.4 (dd, 1H), ~8.1 (d, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted |
| δ (ppm) | ~152, ~148, ~133, ~125, ~120, ~115 |
| Mass Spectrometry (EI) | |
| m/z | 149 (M⁺) |
Note: Predicted NMR data is based on typical chemical shifts for similar pyridine derivatives. It is highly recommended to obtain experimental spectra for confirmation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete activation | Ensure the reaction mixture is heated to the correct temperature for the specified time. |
| Inefficient cyanation | Maintain the low temperature during cyanide addition. Ensure vigorous stirring. | |
| Oily product instead of solid | Impurities present | Ensure thorough washing of the crude product. Consider a different recrystallization solvent or a solvent pair. |
| Dark-colored product | Side reactions | Ensure the reaction temperature is carefully controlled. Purify by recrystallization, possibly with the addition of activated charcoal. |
Conclusion
This detailed protocol provides a robust and reliable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety precautions, researchers can successfully prepare this valuable compound for a wide range of applications in chemical synthesis and drug discovery. The self-validating nature of the protocol, with clear characterization data, ensures the integrity of the final product.
References
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- Feely, W. E., & Beavers, E. M. (1959). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 81(1), 109-111.
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- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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Application Notes and Protocols: The Strategic Use of 2-Cyano-4-nitropyridine in the Synthesis of Pharmaceutical Agents
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Cyano-4-nitropyridine as a pivotal intermediate in pharmaceutical synthesis. We will explore the chemical rationale behind its utility, focusing on its application in the synthesis of kinase inhibitors. This guide presents a step-by-step protocol for a key synthetic transformation, supported by mechanistic insights, data tables, and process visualizations to ensure reproducibility and a thorough understanding of the underlying principles.
Introduction: The Versatility of this compound in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its structure, featuring a pyridine ring substituted with both a cyano (-CN) and a nitro (-NO₂) group, makes it an important intermediate for creating a diverse array of biologically active compounds.[1]
The key to its utility lies in the electron-withdrawing nature of both the nitro group and the ring nitrogen, which renders the C4 position of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of various functionalities, which is a cornerstone of modern drug discovery and development.[1] This compound is particularly instrumental in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]
Core Application: Synthesis of Substituted 2-Cyanopyridine Scaffolds for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Many potent and selective kinase inhibitors feature a substituted pyridine or pyrimidine core, which is adept at forming critical hydrogen bond interactions within the ATP-binding site of the target kinase.[5][6]
The synthesis of these inhibitors often relies on the strategic construction of a 4-amino-2-cyanopyridine scaffold. This compound serves as an ideal starting material for this purpose. The nitro group at the C4 position acts as an excellent leaving group in SNAr reactions, allowing for its displacement by a primary or secondary amine. This reaction is often the key step in coupling the core pyridine scaffold to a side chain that will occupy the solvent-exposed region of the kinase's ATP-binding pocket, thereby influencing the drug's potency and selectivity.
Mechanistic Rationale for Experimental Choices
The SNAr reaction of this compound with an amine proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The choice of solvent and base is critical for the success of this reaction.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred. These solvents can solvate the cation of the base while leaving the nucleophilic amine relatively free to attack the electron-deficient pyridine ring.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is typically used. The base deprotonates the amine nucleophile, increasing its nucleophilicity and facilitating the reaction. It also neutralizes the nitrous acid that is formally eliminated during the reaction.
Experimental Protocol: Synthesis of a 4-Anilino-2-cyanopyridine Kinase Inhibitor Intermediate
This protocol details a general procedure for the SNAr reaction between this compound and a substituted aniline to produce a 4-anilino-2-cyanopyridine intermediate, a common core structure in many kinase inhibitors.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. |
| This compound | 19235-88-2 | 149.11 | 1.0 |
| Substituted Aniline | Varies | Varies | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Brine | N/A | N/A | - |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask (approximately 10 mL per gram of this compound). Begin stirring the suspension. Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-anilino-2-cyanopyridine product.
Synthetic Workflow Visualization
Caption: Synthetic workflow for the SNAr reaction.
Further Synthetic Diversification
The resulting 4-anilino-2-cyanopyridine intermediate is a versatile platform for further chemical modifications, allowing for the fine-tuning of its biological activity.
-
Transformations of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted into a tetrazole ring. These modifications can alter the compound's solubility, polarity, and ability to interact with the target protein.
-
Reactions on the Aniline Moiety: If the substituted aniline contains other functional groups, these can be further elaborated. For example, a bromo-substituted aniline can undergo palladium-catalyzed cross-coupling reactions to introduce additional complexity.
Conclusion
This compound is a powerful and versatile reagent in the synthesis of pharmaceuticals, particularly kinase inhibitors. Its inherent reactivity in SNAr reactions provides a reliable and efficient method for constructing the core scaffolds of these important therapeutic agents. The protocol and mechanistic insights provided in this application note offer a solid foundation for researchers to utilize this valuable building block in their drug discovery efforts.
References
- Pipzine Chemicals. (n.d.). This compound.
- PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
- Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
- National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- National Center for Biotechnology Information. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
- Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.
- Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- Acta Chimica Slovenica. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and KCN.
- ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- PubMed. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents.
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- 2. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Cyano-4-nitropyridine for Novel Agrochemical Discovery
Abstract
The pyridine ring is a privileged scaffold in modern agrochemical design, present in a multitude of high-performing herbicides, insecticides, and fungicides.[1][2][3] This guide focuses on a particularly valuable building block: 2-Cyano-4-nitropyridine . Its unique electronic properties, stemming from the ortho-positioned electron-withdrawing cyano group and the para-positioned nitro leaving group, make it an exceptionally versatile intermediate for the synthesis of diverse and biologically active molecules.[4] We will explore the fundamental reactivity of this compound and provide detailed, field-proven protocols for its application in the development of next-generation crop protection agents.
Introduction: The Strategic Value of this compound
This compound serves as a cornerstone intermediate for constructing complex molecular architectures.[4] The rationale for its utility in agrochemical research is threefold:
-
Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups renders the C4 position of the pyridine ring highly electron-deficient. This significantly activates the ring towards nucleophilic attack, allowing for the facile displacement of the nitro group by a wide array of nucleophiles (e.g., amines, thiols, alkoxides). This is the primary reaction pathway exploited for derivatization.
-
Versatile Cyano Group Handle: The cyano group is not merely an activating group; it is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an aminomethyl group, or used to construct various heterocycles, providing a secondary point for molecular diversification.
-
Proven Bioactivity of the Scaffold: Pyridine-based structures are integral to many commercial agrochemicals.[5][6] Utilizing a pyridine core like that from this compound allows researchers to explore chemical space in a region already known to yield biologically active compounds.
This guide provides the necessary protocols to synthesize the starting material, leverage its reactivity for lead generation, and evaluate the biological performance of the resulting derivatives.
Synthesis of the Core Intermediate: this compound
A reliable supply of the starting material is paramount. The following protocol, adapted from established literature procedures, details a common synthetic route from 4-Nitropyridine N-oxide.[7]
Protocol 2.1: Synthesis via Reissert-Kaufmann-type Reaction
This reaction proceeds by activating the N-oxide with an alkylating agent, followed by the introduction of a cyanide source.
Materials:
-
4-Nitropyridine N-oxide
-
Dimethyl sulfate (DMS)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)[8]
-
Deionized water
-
Isopropyl ether (for recrystallization)
-
Nitrogen gas supply
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and thermometer.
Procedure:
-
Activation: In a three-neck round-bottom flask under a nitrogen atmosphere, combine 4-Nitropyridine N-oxide (1.0 eq) and dimethyl sulfate (1.0 eq).
-
Stir the mixture at 65-70°C for 2 hours. The mixture may become a thick slurry.
-
Allow the reaction to cool to room temperature and then place it in a refrigerator (4°C) overnight to solidify completely.
-
Cyanation: Dissolve the resulting solid (the N-methoxy-4-nitropyridinium methylsulfate salt) in 50 mL of deionized water.
-
Prepare a separate solution of sodium cyanide (2.1 eq) in 100 mL of deionized water.
-
Cool the pyridinium salt solution to -8°C to -5°C using an ice-salt bath.
-
Under vigorous stirring and a nitrogen atmosphere, add the sodium cyanide solution dropwise via a dropping funnel, ensuring the internal temperature does not exceed -5°C.
-
After the addition is complete, continue stirring at the same temperature for 7 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Work-up and Purification: Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from isopropyl ether to yield this compound as a yellow crystalline solid.[7]
Causality and Trustworthiness: The initial reaction with DMS forms a highly reactive pyridinium salt. The subsequent low-temperature addition of cyanide is critical to control the exothermic reaction and prevent the formation of side products. The nitrogen atmosphere is a safety precaution when working with cyanide. This self-validating protocol yields a product whose identity can be confirmed by melting point (70-74°C) and IR spectroscopy (characteristic C≡N stretch around 2240 cm⁻¹).[4][7]
Application in Agrochemical Synthesis: Building Lead Compounds
The primary application of this compound is as an electrophile in SNAr reactions. This allows for the rapid generation of compound libraries by introducing diverse nucleophilic fragments at the C4 position.
Workflow for Library Synthesis
Caption: Synthetic workflow for agrochemical lead generation.
Protocol 3.1: Synthesis of a 4-Anilino-2-cyanopyridine Scaffold (Example)
This protocol demonstrates the displacement of the nitro group with an aniline derivative, a common step in synthesizing potential herbicidal or fungicidal compounds.
Materials:
-
This compound
-
3,4-Dichloroaniline (or other substituted aniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 3,4-dichloroaniline (1.1 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture. The base acts as an acid scavenger for the HNO₂ byproduct.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain the desired 4-(3,4-dichloroanilino)-2-cyanopyridine.
Expertise in Action: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate and facilitates the SNAr reaction. Using a slight excess of the aniline and two equivalents of base ensures the reaction goes to completion by driving the equilibrium forward.
Biological Evaluation: Screening for Agrochemical Activity
Once a library of derivatives is synthesized, they must be screened for biological activity. Below are standard protocols for initial insecticidal, herbicidal, and fungicidal screening.
Protocol 4.1: Insecticidal Assay against Aphids
This method is adapted from protocols used to evaluate insecticides against sap-sucking insects like the cowpea aphid (Aphis craccivora).[9]
Procedure:
-
Solution Prep: Prepare stock solutions of test compounds in acetone or DMSO. Create a dilution series (e.g., 100, 50, 25, 10, 1 ppm) in water containing 0.1% Triton X-100 as a surfactant.
-
Treatment: Place a leaf disc (e.g., fava bean) in a petri dish lined with moist filter paper. Infest the leaf with 15-20 adult aphids.
-
Spray the leaf discs with the test solutions until runoff. A negative control (surfactant solution only) and a positive control (a commercial aphicide like Acetamiprid) must be included.[9]
-
Incubation: Incubate the petri dishes at 25°C with a 16:8 hour light:dark cycle.
-
Assessment: Count the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Protocol 4.2: Herbicidal Assay (Pre-emergence)
This assay evaluates a compound's ability to prevent seed germination or seedling growth.
Procedure:
-
Potting: Fill small pots with a standardized soil mix.
-
Seeding: Sow seeds of a monocot (e.g., ryegrass) and a dicot (e.g., cress) weed species on the soil surface.
-
Application: Apply the test compound as a solution or suspension in an acetone/water mixture at a defined rate (e.g., 1000 g/ha). Include appropriate controls.
-
Incubation: Place the pots in a greenhouse under controlled temperature and light conditions and water as needed.
-
Assessment: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) compared to the untreated control.
Data Presentation: Hypothetical Structure-Activity Relationship (SAR)
The data gathered from these screens allows for the development of an SAR, guiding the next round of synthesis.
| Compound ID | R-Group at C4 Position | Aphid LC₅₀ (ppm, 48h) | Cress Inhibition (%, 1000g/ha) |
| REF-NO2 | -NO₂ (Starting Material) | >100 | <5% |
| LEAD-01 | 4-Chloroaniline | 22.5 | 40% |
| LEAD-02 | 3,4-Dichloroaniline | 8.7 | 75% |
| LEAD-03 | 4-Trifluoromethylaniline | 5.2 | 85% |
| LEAD-04 | 4-Methoxyaniline | 45.1 | 20% |
This is example data for illustrative purposes only.
The table clearly shows that introducing electron-withdrawing groups on the aniline ring (LEAD-02, LEAD-03) enhances both insecticidal and herbicidal activity compared to electron-donating groups (LEAD-04).
Postulated Mechanism of Action
While the precise mechanism must be determined experimentally for each new chemical class, compounds derived from this scaffold can be hypothesized to interact with known agrochemical targets. For instance, many pyridine-based insecticides function as modulators of insect nicotinic acetylcholine receptors (nAChRs). Herbicidal action could arise from the inhibition of key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen IX oxidase (PPO).
Caption: Hypothetical mechanism of competitive enzyme inhibition.
Conclusion
This compound is a high-value, readily accessible intermediate for agrochemical research. Its predictable reactivity through nucleophilic aromatic substitution provides a robust platform for generating diverse libraries of novel compounds. By combining rational synthetic design with systematic biological screening as outlined in these protocols, research teams can efficiently explore new chemical space and accelerate the discovery of potent and selective crop protection solutions.
References
- This compound - Pipzine Chemicals. Pipzine Chemicals. [Link]
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
- ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. | Request PDF - ResearchGate.
- Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals - NIH.
- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents.
- Development of novel pyridine-based agrochemicals: A review - ResearchGate.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Acta Chimica Slovenica. [Link]
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents.
- Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form - ResearchGate.
- (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity - ResearchGate.
- Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - MDPI. MDPI. [Link]
- Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - ResearchGate.
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
- Quinazoline-2,4-dione: A promising scaffold for herbicide discovery - ResearchGate.
- ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. | Request PDF - ResearchGate.
- CN114105869B - Preparation method of 2-propyl-4-cyanopyridine - Google Patents.
Sources
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- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Cyano-4-nitropyridine in the Synthesis of Advanced Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 2-Cyano-4-nitropyridine in Functional Polymer Science
Conducting polymers (CPs) represent a revolutionary class of organic materials that merge the electrical properties of metals and semiconductors with the advantageous mechanical flexibility and processing capabilities of conventional polymers. The fundamental structure of these materials is a conjugated carbon backbone with alternating single and double bonds, which allows for the delocalization of π-electrons, a key factor in their electronic and optical behaviors. The properties of CPs can be finely tuned through a process called doping, which modifies their electronic structure, morphology, stability, and optical characteristics.
Within the vast landscape of monomers utilized for CP synthesis, this compound emerges as a molecule of significant interest. Its unique molecular architecture, featuring a pyridine ring substituted with a cyano (-CN) group at the 2-position and a nitro (-NO₂) group at the 4-position, imparts distinct electronic properties and reactivity. The presence of both electron-withdrawing cyano and nitro groups makes this compound a promising precursor for the development of novel conducting polymers with tailored functionalities. This application note provides a comprehensive guide to the utilization of this compound in the synthesis of conducting polymers, with a focus on electrochemical polymerization techniques.
Theoretical Framework: Understanding the Polymerization of this compound
The synthesis of conducting polymers from pyridine derivatives can be achieved through several methods, including chemical oxidative polymerization and electrochemical polymerization. Electrochemical polymerization is a particularly powerful technique as it allows for the direct deposition of a uniform polymer film onto an electrode surface with controlled thickness and morphology.
The polymerization of pyridine and its derivatives often proceeds via the formation of radical cations upon oxidation. However, the presence of the strongly electron-withdrawing nitro and cyano groups in this compound suggests that a reductive electropolymerization pathway, proceeding through the formation of an anion-radical, may also be a viable, and potentially advantageous, route. This indirect electropolymerization, where the monomer reacts with an electrode reaction product rather than directly with the electrode, offers greater flexibility in tailoring the resulting polymer's properties.
The polymerization mechanism likely involves the initial reduction of the nitro group, which is generally more susceptible to reduction than the cyano group. This initial reduction would form a radical anion, which can then initiate a chain reaction with other monomer units. The cyano group, with its triple bond, can also participate in the polymerization process, potentially leading to a cross-linked or more complex polymer structure. The pyridine nitrogen atom also plays a crucial role, influencing the electronic properties of the monomer and its ability to coordinate with metal centers, which can be a factor in certain catalytic polymerization methods.
Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₂ | |
| Molecular Weight | 149.11 g/mol | |
| Appearance | Yellow to pale yellow crystalline solid | |
| Melting Point | 70-74 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, dichloromethane, and DMF. |
Experimental Section: Protocols for the Synthesis of Conducting Polymers from this compound
This section outlines a detailed protocol for the electrochemical polymerization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Materials and Reagents
-
Monomer: this compound (purity ≥ 99.0%)
-
Solvent: Acetonitrile (CH₃CN), anhydrous, is a common solvent for electrochemical studies due to its wide electrochemical window and ability to dissolve many organic compounds and supporting electrolytes.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (NBu₄PF₆) (electrochemical grade). The supporting electrolyte is crucial to ensure the conductivity of the solution and minimize the iR drop.
-
Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk, or Glassy Carbon (GC) electrode. The choice of electrode depends on the desired application and subsequent characterization techniques.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical synthesis and characterization of poly(this compound).
Detailed Protocol for Electropolymerization
-
Preparation of the Electrolyte Solution: In a clean, dry electrochemical cell, prepare a solution of this compound (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Setup: Assemble a three-electrode cell with the chosen working electrode, a platinum counter electrode, and a reference electrode. Ensure the electrodes are properly cleaned and polished before use.
-
Electropolymerization via Cyclic Voltammetry: Immerse the electrodes in the electrolyte solution. Initiate electropolymerization by cycling the potential between a suitable range, for instance, from an initial potential where no reaction occurs towards a potential sufficiently negative to initiate the reduction of the monomer, and then back. A typical range could be from 0 V to -1.5 V and back, or a wider window depending on the solvent and electrolyte system. The scan rate (e.g., 50-100 mV/s) will influence the morphology and properties of the resulting polymer film.
-
Monitoring Film Deposition: The successful deposition of the polymer film is typically indicated by the appearance and growth of new redox peaks in the cyclic voltammogram with each successive scan. This signifies the formation of an electroactive polymer on the electrode surface. The number of cycles will determine the thickness of the polymer film.
-
Post-Polymerization Treatment: After the desired number of cycles, remove the working electrode from the polymerization solution. Rinse it thoroughly with fresh solvent (acetonitrile) to remove any unreacted monomer and electrolyte. The polymer-coated electrode is then dried under a stream of inert gas or in a vacuum oven at a mild temperature.
Characterization of the Resulting Polymer
-
Electrochemical Properties: The electrochemical behavior of the polymer film should be investigated by cyclic voltammetry in a monomer-free electrolyte solution. This will reveal the redox activity and stability of the polymer.
-
Spectroelectrochemistry: Combining UV-Vis or FT-IR spectroscopy with electrochemical measurements can provide insights into the changes in the electronic structure and chemical composition of the polymer at different doping levels.
-
Surface Morphology: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can be used to study the surface morphology, uniformity, and thickness of the polymer film.
Potential Applications and Future Directions
Conducting polymers derived from this compound hold promise for a variety of applications, leveraging their unique electronic and chemical properties.
Potential Applications:
-
Sensors: The presence of the pyridine nitrogen and the polar cyano and nitro groups could make these polymers suitable for sensing applications, where they can interact with specific analytes.
-
Corrosion Protection: Conducting polymers can form a protective layer on metal surfaces, inhibiting corrosion. The specific properties of poly(this compound) may offer advantages in this area.
-
Electronic Devices: The tunable conductivity of these polymers makes them candidates for use in various electronic components, such as transistors, light-emitting diodes, and electrochromic devices.
-
Energy Storage: The redox activity of the polymer suggests potential applications in batteries and supercapacitors.
Future Research:
-
Optimization of Synthesis: Further research is needed to optimize the polymerization conditions (solvent, electrolyte, potential range, scan rate) to control the properties of the resulting polymer.
-
Copolymerization: Investigating the copolymerization of this compound with other monomers could lead to materials with enhanced or novel properties.
-
Post-Polymerization Modification: The cyano and nitro groups on the polymer backbone offer sites for further chemical modification, opening up possibilities for creating a wide range of functional materials.
Conclusion
This compound is a versatile and promising monomer for the synthesis of novel conducting polymers. Its unique electronic structure, arising from the combination of a pyridine ring with electron-withdrawing cyano and nitro groups, allows for the creation of materials with tunable properties. The electrochemical polymerization protocol detailed in this application note provides a solid foundation for researchers to explore the synthesis and characterization of these materials. Further investigation into the properties and potential applications of poly(this compound) and its derivatives is expected to yield exciting advancements in the field of functional organic materials.
References
- (Please note that while the search results provided a good starting point, they did not contain specific, detailed protocols for the polymerization of this compound itself. The provided protocols are based on general knowledge of electropolymerization of similar pyridine derivatives and are intended as a starting point for experimental design. The references below are to the provided search results which support the general principles and concepts discussed.)
- The Theoretical Description for the Reductive Indirect Electropolymerization of some Pyridinic Derivatives on Vanadium(III) Oxyhydroxide-modified Cathode - Materials International. (2023-03-10).
- Detailed mechanism of pyridine polymerization - ResearchGate.
- Theoretical and Experimental Investigation of Functionalized Cyanopyridines Yield an Anolyte with an Extremely Low Reduction Potential for Nonaqueous Redox Flow Batteries - PMC - NIH.
HPLC analysis method for 2-Cyano-4-nitropyridine purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Cyano-4-nitropyridine Purity
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity for this compound. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for quality control, reaction optimization, and regulatory compliance.[1][2][3] The method described herein is designed for researchers, analytical scientists, and drug development professionals, offering a step-by-step protocol from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[4][5][6]
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a cyano group at the 2-position and a nitro group at the 4-position.[3] Its chemical structure (C₆H₃N₃O₂) lends it unique reactivity, making it a valuable building block in organic synthesis.[2][3] The presence of impurities, arising from starting materials, side reactions, or degradation, can significantly impact the yield, safety, and efficacy of the final products. Consequently, a reliable and accurate analytical method is essential for its quality assessment.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally sensitive organic compounds, offering high resolution, sensitivity, and quantitative accuracy.[7][8] This application note employs the reversed-phase (RP) mode of HPLC, which is the most widely used separation technique in the pharmaceutical industry.[9] The separation is based on the principle of hydrophobic interactions, where analytes are partitioned between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.[9][10] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. For a moderately polar compound like this compound, RP-HPLC provides excellent retention and separation from potential impurities.
The basic nitrogen in the pyridine ring can interact with residual acidic silanol groups on the silica-based stationary phase, potentially leading to poor peak shape (tailing).[11] To mitigate this, the mobile phase is acidified slightly with formic acid. This suppresses the ionization of the silanol groups and ensures the analyte is in a consistent, protonated state, resulting in sharp, symmetrical peaks, which are critical for accurate quantification.[12]
Experimental Protocol
This section details the instrumentation, reagents, and step-by-step procedures for the analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, online degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility with aromatic compounds.[8]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (reagent grade, ~99%).
-
Reference Standard: this compound of known, high purity (≥99%).[2]
-
Sample: The this compound batch to be tested.
-
Labware: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and selectivity for aromatic and moderately polar compounds. |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Formic Acid | Acetonitrile is a suitable organic modifier.[13] Formic acid improves peak shape for the basic pyridine moiety by suppressing silanol interactions.[14] |
| Elution Mode | Isocratic | Simplifies the method, enhancing robustness and reproducibility for purity analysis of a single main component. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures stable and reproducible retention times. |
| Detection Wavelength | 265 nm | The nitro and cyano-substituted pyridine ring provides strong UV absorbance. 265 nm is an optimal wavelength for sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any reasonably retained impurities. |
| Diluent | Mobile Phase (Acetonitrile:Water 50:50) | Using the mobile phase as the diluent minimizes peak distortion and baseline disturbances. |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water.
-
Combine them in a 1 L solvent reservoir.
-
Add 1.0 mL of formic acid.
-
Mix thoroughly and degas for 15-20 minutes using an online degasser or by sonication.
-
-
Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate briefly to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Reference Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Quantitatively transfer it to a 10 mL volumetric flask, and prepare a 1000 µg/mL stock solution as described for the reference standard.
-
Pipette 1.0 mL of this sample stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
-
Method Validation Protocol (ICH Q2(R1) Framework)
The reliability of an analytical method hinges on its validation.[4][15] The following parameters must be assessed to prove the method is fit for its intended purpose of purity determination.[6][7]
System Suitability
Before any sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity demonstrates that the method can accurately measure the analyte without interference from impurities, degradants, or blank matrix components.
-
Procedure: Inject the diluent (blank), a solution of the reference standard, and the sample solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The main peak in the sample chromatogram should have the same retention time as the reference standard.
Linearity
-
Procedure: Prepare a series of at least five calibration standards from the reference stock solution, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy (as Recovery)
-
Procedure: Accuracy is determined by spiking a known amount of analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), with three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[15]
Precision
-
Repeatability (Intra-assay precision): Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day.[5]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the sets of measurements should not exceed 2.0%.
Robustness
-
Procedure: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations can include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Data Analysis and Purity Calculation
The purity of the this compound sample is determined using the area percentage method, which assumes that all components have a similar detector response.
Calculation:
% Purity = ( ( Area of the this compound Peak ) / ( Total Area of All Peaks in the Chromatogram ) ) x 100
Ensure that all peaks are integrated correctly and that the integration threshold is set appropriately to exclude baseline noise.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process.
References
- International Council for Harmonisation. ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
- Dong, M. W. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- Pharmaguideline.
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Pipzine Chemicals. This compound. [Link]
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- PubMed.
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- Chrom Tech, Inc.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Chromatography Forum.
- ResearchGate. HPLC profiles of the reaction mixture and purity analysis during the... [Link]
- Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
- LookChem. Buy this compound Industrial Grade from Jilin Claire Biotechnology Co., Ltd. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
Sources
- 1. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 19235-88-2 [smolecule.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmtech.com [pharmtech.com]
Application Note: Continuous Flow Synthesis of 2-Cyano-4-nitropyridine
Introduction: The Significance of 2-Cyano-4-nitropyridine and the Imperative for Advanced Synthesis
This compound stands as a pivotal intermediate in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique molecular architecture, featuring both a cyano and a nitro group on a pyridine ring, allows for diverse downstream functionalization, making it a versatile building block in drug discovery and development.[1] The structural motifs derived from this compound are often found in biologically active molecules, including those with potential anticancer and anti-inflammatory properties.[2][3]
Traditionally, the synthesis of such heterocyclic compounds has been conducted in batch reactors. However, batch processes often present challenges related to safety, scalability, and process control, especially when dealing with hazardous reagents and highly exothermic reactions.[4][5] The implementation of cyanation chemistry at a manufacturing scale, for instance, can be particularly challenging due to the hazardous nature of cyanide reagents and the need for stringent control of reaction parameters to ensure selectivity and conversion.[6][7]
Continuous flow chemistry emerges as a transformative technology to address these limitations.[5][8][9] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time.[5][8][9][10] This precise control leads to enhanced safety, improved reaction efficiency, higher yields, and greater product consistency.[5][8][9][11] Furthermore, the small reactor volumes inherent to flow systems significantly mitigate the risks associated with handling hazardous materials and exothermic reactions.[4][5][9] This application note provides a detailed methodology for the continuous flow synthesis of this compound, leveraging the significant advantages of this modern manufacturing paradigm.
Two-Step Continuous Flow Synthesis Strategy
The proposed synthesis of this compound is a two-step process, commencing with the N-oxidation of pyridine followed by the cyanation of the resulting 4-nitropyridine N-oxide. Both steps are designed to be performed under continuous flow conditions, allowing for a streamlined and efficient manufacturing process.
Step 1: Continuous Flow N-Oxidation of Pyridine
The initial step involves the N-oxidation of pyridine to yield 4-nitropyridine N-oxide. This transformation can be efficiently and safely achieved in a continuous flow microreactor.[1][12][13] The use of a packed-bed microreactor with a suitable catalyst, such as titanium silicalite (TS-1), and hydrogen peroxide as the oxidant offers a green and highly efficient method for this conversion.[1][12][13]
Step 2: Continuous Flow Cyanation of 4-Nitropyridine N-oxide
The second and final step is the cyanation of 4-nitropyridine N-oxide to produce this compound. This reaction is analogous to the Reissert-Kaufmann reaction, where the pyridine N-oxide is activated by an acylating agent, followed by the nucleophilic addition of a cyanide ion.[2] The batch synthesis of this compound has been reported using 4-nitropyridine N-oxide, dimethyl sulfate, and sodium cyanide.
For the continuous flow adaptation, we will draw upon established principles for handling hazardous cyanation reactions in flow, as demonstrated in the synthesis of Remdesivir.[6][7] This involves the use of a robust reactor system, precise temperature control, and a well-contained setup to ensure operational safety.
Experimental Workflow and Apparatus
The continuous flow setup for the synthesis of this compound is depicted in the workflow diagram below. The system comprises two main stages corresponding to the two reaction steps.
Caption: Experimental workflow for the two-step continuous flow synthesis of this compound.
Detailed Protocols
Protocol 1: Continuous Flow Synthesis of 4-Nitropyridine N-oxide
This protocol is adapted from established methods for the continuous flow N-oxidation of pyridine derivatives.[1][12][13]
Materials:
-
Pyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Titanium silicalite (TS-1) catalyst
Equipment:
-
Two high-precision syringe pumps
-
Packed-bed microreactor (e.g., from Chemtrix, Uniqsis) filled with TS-1 catalyst
-
T-mixer
-
Back pressure regulator (BPR)
-
Temperature controller/heating unit
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a solution of pyridine in methanol (e.g., 1 M).
-
Prepare a solution of hydrogen peroxide in methanol (e.g., 3 M).
-
-
System Setup:
-
Assemble the continuous flow system as depicted in Step 1 of the workflow diagram.
-
Ensure all connections are secure to prevent leaks.
-
Heat the packed-bed microreactor to the desired temperature (e.g., 80 °C).
-
Set the back pressure regulator to maintain a constant pressure (e.g., 10 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump the pyridine solution and the hydrogen peroxide solution into the T-mixer at equal flow rates (e.g., 0.5 mL/min each).
-
The combined stream flows through the heated packed-bed microreactor.
-
The product stream exits the reactor, passes through the back pressure regulator, and is collected in a cooled vessel.
-
-
Work-up and Analysis:
-
The collected solution containing 4-nitropyridine N-oxide can be used directly in the next step or purified by standard methods (e.g., crystallization).
-
Monitor the reaction conversion and product purity by HPLC or GC-MS.
-
Protocol 2: Continuous Flow Synthesis of this compound
This protocol is a proposed adaptation of the batch synthesis, incorporating safety and control features from established continuous flow cyanation processes.[6][7]
Materials:
-
4-Nitropyridine N-oxide (from Step 1 or commercial source)
-
Dimethyl sulfate
-
Sodium cyanide
-
Acetonitrile (or other suitable solvent)
-
Quenching solution (e.g., aqueous sodium hypochlorite)
Equipment:
-
Three high-precision syringe pumps
-
Two T-mixers
-
Coil reactor (e.g., PFA or stainless steel tubing) of a defined volume
-
Cryostat/thermoregulation system
-
Back pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a solution of 4-nitropyridine N-oxide in acetonitrile (e.g., 0.5 M).
-
Prepare a solution of dimethyl sulfate in acetonitrile (e.g., 0.5 M).
-
Prepare a solution of sodium cyanide in a suitable solvent system (e.g., water/acetonitrile mixture) (e.g., 1 M). Extreme caution must be exercised when handling sodium cyanide.
-
-
System Setup:
-
Assemble the continuous flow system as shown in Step 2 of the workflow diagram. The use of a stainless steel reactor is recommended for durability and safety.[14]
-
Immerse the coil reactor in a cooling bath set to the desired temperature (e.g., -10 °C to 0 °C) to manage the exothermicity of the reaction.
-
Set the back pressure regulator (e.g., 5 bar).
-
-
Reaction Execution:
-
Pump the 4-nitropyridine N-oxide solution and the dimethyl sulfate solution into the first T-mixer at equal flow rates (e.g., 0.2 mL/min each).
-
This mixture flows into the cooled coil reactor where the activation of the N-oxide occurs.
-
The activated intermediate stream is then mixed with the sodium cyanide solution from a third pump at a second T-mixer (e.g., at a flow rate of 0.4 mL/min).
-
The reaction mixture continues through the remainder of the coil reactor to ensure complete reaction.
-
The product stream is then mixed with a quenching solution before passing through the back pressure regulator and into the collection vessel.
-
-
Work-up and Analysis:
-
The collected product mixture is then subjected to standard extraction and purification procedures (e.g., liquid-liquid extraction followed by chromatography or crystallization).
-
The yield and purity of this compound are determined by HPLC, NMR, and MS analysis.
-
Reaction Mechanism and Rationale
The cyanation of 4-nitropyridine N-oxide follows a well-established mechanistic pathway.
Caption: Proposed reaction mechanism for the synthesis of this compound.
The N-oxide is first activated by the alkylating agent (dimethyl sulfate) to form a more electrophilic N-alkoxypyridinium salt. This activation facilitates the subsequent nucleophilic attack of the cyanide ion at the C2 position of the pyridine ring. The resulting dihydropyridine intermediate then undergoes elimination to rearomatize and yield the final product, this compound. The choice of a continuous flow process is particularly advantageous for this reaction due to the ability to precisely control the temperature, which is crucial for minimizing side reactions and ensuring high selectivity. The rapid mixing achieved in microreactors also enhances the reaction rate and yield.
Quantitative Data Summary
The following table presents hypothetical yet realistic target parameters for the optimization of the continuous flow synthesis of this compound.
| Parameter | Step 1: N-Oxidation | Step 2: Cyanation |
| Temperature | 80 - 120 °C | -10 - 10 °C |
| Pressure | 10 - 15 bar | 5 - 10 bar |
| Residence Time | 5 - 15 minutes | 10 - 30 minutes |
| Stoichiometry | Pyridine:H₂O₂ (1:1.5) | N-oxide:Me₂SO₄:NaCN (1:1.1:1.5) |
| Target Yield | > 95% | > 85% |
| Target Purity | > 98% | > 97% |
Conclusion and Future Outlook
The transition from batch to continuous flow synthesis for the production of this compound offers substantial benefits in terms of safety, efficiency, and scalability.[5][9][15] The detailed protocols and workflow presented in this application note provide a robust framework for researchers and drug development professionals to implement this advanced manufacturing technology. The precise control over reaction parameters afforded by flow chemistry not only enhances the safety of handling hazardous reagents like cyanides but also allows for the optimization of reaction conditions to achieve higher yields and purities.[8][11]
Future work should focus on the integration of in-line analytical techniques (e.g., IR, Raman spectroscopy) for real-time reaction monitoring and control. This would enable the development of a fully automated and self-optimizing synthesis platform. Furthermore, the exploration of alternative, less hazardous cyanating agents in the continuous flow setup could further enhance the green credentials of this synthetic route. The principles outlined herein can be extended to the synthesis of a wide array of other functionalized heterocyclic compounds, paving the way for the broader adoption of continuous flow technology in the pharmaceutical and chemical industries.
References
- Pipzine Chemicals. (n.d.). This compound.
- Irfan, M. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. European Journal of Organic Chemistry, 2009(9), 1327-1334.
- Gemo, N., et al. (2023). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate.
- Gomes, M., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(1), 245.
- Wang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
- Carvalho, M.-A., et al. (2022). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2)−H Cyanation. Chemistry – A European Journal, 28(51), e202201593.
- Ascenzi-Pettenuzzo, C., et al. (2022). Scope of 4‐nitropyridine N‐oxide catalyzed alkylation, amination, cyanation of secondary alkylboronic acids. ResearchGate.
- Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54(18), 3999-4004.
- Starr, J. T., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113-2121.
- Webb, D., & Jamison, T. F. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(5), 1345-1357.
- Mandić, Z., et al. (2015). Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones. ResearchGate.
- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 75(12), 3023-3028.
- Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal.
- Adesis, Inc. (2021, May 5). Flow Chemistry Case Study: The Case of the Low Yielding, Epimerizing Reaction.
- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents. (n.d.).
- Fleming, F. F., et al. (2008). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 51(22), 6995-7010.
- Al-Ostath, A. I., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4998.
- Liao, S., et al. (2016). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. ResearchGate.
Sources
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- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 9. Flow Chemistry – The Kappe Laboratory [goflow.at]
- 10. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Chemistry Case Study | Adesis [adesisinc.com]
- 12. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 2-Cyano-4-nitropyridine for Biological Screening Library Generation
Abstract
This technical guide provides a comprehensive overview of the strategic derivatization of 2-cyano-4-nitropyridine, a versatile scaffold for the generation of small molecule libraries aimed at biological screening. The inherent electronic properties of this heterocyclic system, characterized by an electron-deficient pyridine ring activated by both cyano and nitro groups, make it an exceptional starting point for a variety of chemical transformations. This document outlines key derivatization methodologies, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, and provides detailed, field-proven protocols. Furthermore, it addresses critical considerations for designing and executing high-throughput screening campaigns using the resulting compound libraries.
Introduction: The Privileged this compound Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, influencing solubility, metabolism, and target engagement. The this compound scaffold is particularly valuable due to its pronounced electrophilicity, making it highly susceptible to a range of chemical modifications.[2] The strong electron-withdrawing nature of the 4-nitro group, coupled with the cyano group at the 2-position, renders the pyridine ring highly activated for nucleophilic attack, primarily at the C6 position and, under certain conditions, displacement of the nitro group itself.[3][4] This inherent reactivity allows for the facile introduction of diverse chemical functionalities, a critical aspect in the construction of libraries for biological screening.[5][6]
This guide will focus on two primary and highly effective strategies for the derivatization of this compound:
-
Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient nature of the pyridine ring for the introduction of various nucleophiles.
-
Post-Derivatization Modifications: Subsequent chemical transformations of the introduced functionalities or the inherent cyano and nitro groups to further expand chemical diversity.
Derivatization Strategies & Protocols
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for modifying the this compound core.[7] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is enhanced by the electron-withdrawing nitro and cyano groups, facilitating the reaction.
Diagram 1: General Workflow for SNAr Derivatization
Caption: A typical workflow for the SNAr derivatization of this compound.
Protocol 2.1.1: Amination via SNAr
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-amino-2-cyano-4-nitropyridine derivative.
Rationale: The base (K₂CO₃ or Et₃N) is used to deprotonate the amine nucleophile, increasing its nucleophilicity. DMF and DMSO are excellent polar aprotic solvents that can solvate the ions and facilitate the SNAr reaction.
Table 1: Representative Examples of SNAr Amination
| Nucleophile | Product | Typical Yield (%) |
| Morpholine | 2-Cyano-4-nitro-6-(morpholin-4-yl)pyridine | 85-95% |
| Piperidine | 2-Cyano-4-nitro-6-(piperidin-1-yl)pyridine | 80-90% |
| Aniline | 6-(Phenylamino)-4-nitropyridine-2-carbonitrile | 70-85% |
Post-Derivatization Modifications
To further increase the chemical diversity of the library, the functionalities on the derivatized pyridine ring can be further modified.
2.2.1. Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which can then be used for a variety of subsequent reactions such as amidation or sulfonylation.[8]
Diagram 2: Post-Derivatization Modification Workflow
Caption: Key post-derivatization modifications of the this compound scaffold.
Protocol 2.2.1.1: Nitro Group Reduction to Amine
Materials:
-
6-Substituted-2-cyano-4-nitropyridine derivative
-
Iron powder (Fe) (5.0 equivalents)
-
Ammonium chloride (NH₄Cl) (1.0 equivalent)
-
Ethanol (EtOH)
-
Water
-
Celite
Procedure:
-
To a suspension of the 6-substituted-2-cyano-4-nitropyridine derivative (1.0 eq) in a mixture of EtOH and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and EtOAc.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the 4-amino derivative, which can often be used in the next step without further purification.
Rationale: The use of iron in the presence of a mild acid source like ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups.[9] It is generally well-tolerated by many other functional groups.
2.2.2. Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[10] This introduces a new handle for further derivatization.
Protocol 2.2.2.1: Acidic Hydrolysis of the Cyano Group
Materials:
-
6-Substituted-2-cyano-4-nitropyridine derivative
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Carefully add the 6-substituted-2-cyano-4-nitropyridine derivative (1.0 eq) to a mixture of concentrated H₂SO₄ and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to 100 °C for 6-18 hours.
-
Cool the reaction to room temperature and carefully pour it onto ice.
-
Adjust the pH to ~3-4 with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the corresponding carboxylic acid.
Rationale: Strong acidic conditions are required to protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water.[11]
Biological Screening Considerations
The library of this compound derivatives can be screened against a wide range of biological targets. Pyridine-containing compounds have shown activity in various therapeutic areas, including as enzyme inhibitors and in anti-malarial and anti-cancer research.[1][12][13][14]
High-Throughput Screening (HTS)
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds.[15][16]
General HTS Protocol Outline:
-
Assay Development and Miniaturization: The biological assay is first developed and then optimized for a high-throughput format, typically in 384- or 1536-well plates.[17]
-
Primary Screen: The entire compound library is screened at a single concentration (e.g., 10 µM) to identify initial "hits."
-
Hit Confirmation: The activity of the initial hits is confirmed by re-testing.
-
Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Secondary Assays and SAR: Active compounds are further evaluated in secondary assays to confirm their mechanism of action and to begin establishing a structure-activity relationship (SAR).[17]
Table 2: Key Parameters in HTS Assay Validation
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the quality of an HTS assay. | Z' > 0.5 indicates an excellent assay.[15] |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from a positive control to the signal from a negative control. | A high S/B ratio is desirable. |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 15% is generally acceptable. |
Diagram 3: High-Throughput Screening Cascade
Caption: A typical cascade for the biological screening of a chemical library.
Conclusion
This compound is a highly versatile and reactive scaffold that provides an excellent starting point for the generation of diverse chemical libraries for biological screening. The methodologies outlined in this application note, particularly nucleophilic aromatic substitution and subsequent functional group manipulations, offer robust and reliable pathways to a wide array of novel chemical entities. When coupled with a well-designed high-throughput screening cascade, these libraries hold significant potential for the discovery of new biologically active molecules for drug development and chemical biology research.
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Application Notes and Protocols for Assessing the Antibacterial Activity of 2-Cyano-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the antibacterial potential of novel 2-cyano-4-nitropyridine derivatives. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, enabling a thorough characterization of these synthetic compounds. The methodologies are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across studies.
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the discovery and development of new chemical entities with novel mechanisms of action.[1] Pyridine derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[2] Specifically, cyanopyridine and nitropyridine derivatives have shown promise as potential antibacterial agents.[3][4][5] The unique chemical scaffold of this compound offers a fertile ground for the development of new therapeutics.[6] This guide provides a systematic approach to assessing their in vitro antibacterial activity.
The core of this assessment lies in determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) of the compounds against a panel of clinically relevant bacteria.
Part 1: Foundational Assays for Antibacterial Activity
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8] This method is considered a gold standard and is recommended by the CLSI for its reproducibility.[9][10]
Scientific Principle: This assay challenges a standardized bacterial inoculum with serial twofold dilutions of the this compound derivative in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is determined.[11] The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.[12]
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. The concentration should be high enough to allow for subsequent dilutions.[13] Note that the final concentration of DMSO in the assay should not exceed 1-2% to avoid affecting microbial growth.[14]
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][15] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13][16]
-
Serial Dilution: Dispense CAMHB into the wells of a 96-well plate. Add the compound stock solution to the first well and perform twofold serial dilutions across the plate.[16]
-
Controls:
-
Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.[15]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16]
Agar Well Diffusion for Preliminary Screening
The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[1][17][18] It provides a qualitative or semi-quantitative assessment of the compound's ability to inhibit microbial growth.
Scientific Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it is effective against the microorganism, a clear zone of inhibition will be observed around the well.[19][20] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Detailed Protocol:
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Test bacterial strains
-
This compound derivatives dissolved in a suitable solvent
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Plate Inoculation: Spread the bacterial inoculum evenly over the entire surface of an MHA plate.
-
Well Creation: Aseptically punch wells with a sterile cork borer.[17]
-
Compound Application: Add a defined volume (e.g., 20-100 µL) of the dissolved this compound derivative into each well.[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[18]
-
Result Interpretation: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.
Part 2: Determining Bactericidal versus Bacteriostatic Activity
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[16][21] This assay is crucial for understanding whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Scientific Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the percentage of bacteria killed at each concentration.[21][22]
Experimental Workflow:
Caption: Putative mechanism of action for nitroaromatic compounds.
Part 5: Considerations for Compound Properties
The physicochemical properties of the this compound derivatives, such as solubility and stability, are critical for accurate and reliable results in biological assays. [23]
-
Solubility: Poor aqueous solubility can limit the bioavailability of the compound and lead to inaccurate MIC values. [23]It is essential to ensure that the compounds are fully dissolved in the stock solution and do not precipitate upon dilution in the aqueous assay medium.
-
Stability: The stability of the compounds in the test medium under incubation conditions should be considered. Degradation of the compound during the assay could lead to an overestimation of the MIC. [14]
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro assessment of the antibacterial activity of this compound derivatives. By adhering to standardized methodologies and carefully considering the physicochemical properties of the compounds, researchers can generate reliable and reproducible data that will be crucial for the further development of these promising molecules as potential new antibacterial agents.
References
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- Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. (2021-09-24).
- Broth Microdilution. MI - Microbiology.
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- The minimum bactericidal concentration of antibiotics. BMG Labtech. (2024-09-18).
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Application Note: Quantitative Analysis of 2-Cyano-4-nitropyridine in Complex Reaction Matrices
Introduction
2-Cyano-4-nitropyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a pyridine ring substituted with both a cyano and a nitro group, imparts specific reactivity that is crucial in the development of novel bioactive molecules.[1][2] Accurate and precise quantification of this compound directly within reaction mixtures is paramount for reaction monitoring, yield optimization, and ensuring the purity of downstream products. This application note provides a comprehensive guide to validated analytical methodologies for the determination of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
The protocols detailed herein are developed with a focus on specificity, accuracy, and robustness, in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[3][4][5] We will explore two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC), offering orthogonal approaches to suit diverse laboratory capabilities and reaction conditions.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Synonyms | 4-Nitro-2-pyridinecarbonitrile, 4-Nitropicolinonitrile | [1] |
| CAS Number | 19235-88-2 | [1] |
| Molecular Formula | C₆H₃N₃O₂ | [1] |
| Molecular Weight | 149.11 g/mol | [1] |
| Appearance | Yellow to pale yellow crystalline solid | [1] |
| Melting Point | 70-74 °C | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Part 1: Stability-Indicating Reversed-Phase HPLC Method
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. The following method is designed to be stability-indicating, meaning it can resolve this compound from its potential degradation products and other reaction components.
Causality of Experimental Choices
-
Stationary Phase (C18): A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar this compound. The end-capping of the silica-based stationary phase is crucial to minimize peak tailing caused by the interaction of the basic pyridine nitrogen with acidic silanol groups.
-
Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. The organic modifier is used to elute the analyte from the nonpolar stationary phase. The acidic buffer (e.g., phosphate buffer at pH 3.0) serves two purposes: it ensures the consistent protonation of any residual silanol groups on the column, reducing peak tailing, and it maintains the analyte in a single ionic form.
-
Detection (UV-Vis): this compound contains a chromophore that absorbs UV radiation, making UV detection a suitable and robust method for quantification. The selection of the detection wavelength is critical for sensitivity and selectivity.
Experimental Protocol: RP-HPLC
Caption: Workflow for RP-HPLC analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV-Vis or DAD | Standard equipment for robust chromatographic analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution and efficiency. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (50:50, v/v) | Balances retention and elution for optimal separation. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax determined by UV scan) | Provides good sensitivity for the analyte. |
| Injection Volume | 10 µL | A standard volume to avoid column overload. |
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Sample Preparation from Reaction Mixture:
-
Quenching: Immediately quench a known volume or weight of the reaction mixture to halt the reaction. This can be achieved by rapid cooling or by adding a suitable quenching agent that does not interfere with the analysis.
-
Extraction: To a known aliquot of the quenched reaction mixture, add a water-immiscible organic solvent such as ethyl acetate or dichloromethane for liquid-liquid extraction. The choice of solvent will depend on the reaction solvent and the solubility of this compound. Vortex thoroughly and allow the layers to separate.
-
Evaporation and Reconstitution: Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Method Validation (as per ICH Q2(R2) Guidelines): [3][4][5]
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | Peak purity index > 0.999 (for DAD). No interference from blank, placebo, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | % RSD ≤ 5.0% for variations in flow rate, mobile phase composition, and column temperature. |
5. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a solution of this compound.[6][7]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
The HPLC method should be able to resolve the main peak of this compound from all degradation product peaks.
Part 2: Gas Chromatography (GC) Method with Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a melting point of 70-74 °C, is amenable to GC analysis. GC-FID offers high sensitivity and a wide linear range for quantification.
Causality of Experimental Choices
-
Injector: A split/splitless injector is used to introduce a small, representative portion of the sample onto the column, preventing column overload.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating pyridine derivatives.
-
Detector (FID): The Flame Ionization Detector is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for quantitative analysis.
Experimental Protocol: GC-FID
Caption: Workflow for GC-FID analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| GC System | Gas chromatograph with split/splitless injector and FID | Standard configuration for volatile compound analysis. |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good separation for a wide range of compounds. |
| Carrier Gas | Helium or Nitrogen, at a constant flow of 1.2 mL/min | Inert carrier gas for optimal separation. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Gradient program to separate components with different boiling points. |
| Detector Temperature | 300 °C | Prevents condensation of analytes in the detector. |
2. Reagent and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the same solvent to cover the expected concentration range.
3. Sample Preparation from Reaction Mixture:
-
Quenching: As described in the HPLC protocol.
-
Extraction: Perform a liquid-liquid extraction of a known aliquot of the quenched reaction mixture with a volatile organic solvent such as dichloromethane.
-
Drying: Pass the organic extract through a small pad of anhydrous sodium sulfate to remove any residual water.
-
Filtration: Filter the dried extract through a 0.45 µm syringe filter before injection.
4. Method Validation (as per ICH Q2(R2) Guidelines):
The validation parameters and typical acceptance criteria are similar to those for the HPLC method.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. A calibration curve should be generated by plotting the peak area versus the concentration of the standards. The concentration of this compound in the unknown samples is then determined from this curve using the integrated peak area of the analyte.
Example Calibration Data (Hypothetical)
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 125,430 |
| 25 | 312,890 |
| 50 | 624,560 |
| 75 | 938,210 |
| 100 | 1,251,670 |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
This application note provides detailed and robust protocols for the quantification of this compound in reaction mixtures using both RP-HPLC and GC-FID. The presented methodologies are designed to be specific, accurate, and precise, adhering to the principles of analytical method validation as outlined by the ICH. The choice between HPLC and GC will depend on the specific nature of the reaction mixture, potential interferences, and available instrumentation. It is imperative that the chosen method is fully validated for the specific reaction matrix to ensure the reliability and integrity of the analytical results.
References
- International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]
- MasterControl. ICH Q2 (R2)
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- PharmaCores. Advanced Guide to HPLC Troubleshooting. [Link]
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
- National Center for Biotechnology Information.
- Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]
- International Journal of Applied Research in Natural Products.
- Chem-Impex. This compound. [Link]
- ResearchGate. (PDF)
- Defense Technical Information Center.
- Biomedical Journal of Scientific & Technical Research.
- Chromatography Forum.
- National Center for Biotechnology Information.
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- ResearchGate.
- Science.gov. chromatography rp-hplc method: Topics by Science.gov. [Link]
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Introduction: The Analytical Challenge of Thiols and a Modern Solution
An Application Guide for the Analytical Scientist: Leveraging 2-Cyano-4-nitropyridine for the Sensitive Quantification of Thiols
In the landscape of pharmaceutical and biomedical research, the accurate quantification of low-molecular-weight thiols—such as cysteine, homocysteine, and the master antioxidant glutathione—is of paramount importance. These molecules are central to cellular redox homeostasis, and their dysregulation is a hallmark of numerous disease states, from neurodegenerative disorders to cancer.[1] However, the direct analysis of these vital compounds presents a significant analytical challenge. Most biological thiols lack a strong native chromophore or fluorophore, rendering their detection by common analytical techniques like High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) insensitive and impractical.
To overcome this limitation, a chemical derivatization strategy is employed. This involves reacting the analyte with a carefully selected reagent to form a new, stable product with properties optimized for detection and separation. This compound (CNP) has emerged as a highly effective reagent for this purpose.[2] It is a versatile compound featuring a pyridine ring activated by both a cyano and a nitro group.[2][3] This electron-deficient ring system is primed for nucleophilic substitution, providing a reactive handle to tag thiol-containing molecules.[2]
This guide provides a comprehensive overview of the principles and a detailed protocol for the use of this compound as a pre-column derivatization reagent for the HPLC-UV analysis of thiols. It is designed for researchers, analytical scientists, and drug development professionals seeking a robust and sensitive method for thiol quantification in complex biological matrices.
Principle and Mechanism: The Chemistry of Thiol Derivatization with CNP
The utility of this compound in thiol analysis hinges on a classic nucleophilic aromatic substitution (SNAr) reaction. The key to this reaction is the generation of a potent nucleophile from the thiol of interest.
-
Thiolate Anion Formation: In a slightly alkaline environment (pH > 8), the thiol group (-SH) of an analyte like cysteine is deprotonated to form a highly nucleophilic thiolate anion (-S⁻).[4] This step is critical, as the neutral thiol is a significantly weaker nucleophile.[5]
-
Nucleophilic Attack and Substitution: The pyridine ring of CNP is rendered highly electron-deficient by the potent electron-withdrawing effects of the nitro group at the C4 position and the cyano group at the C2 position. The thiolate anion readily attacks the electron-poor carbon at the C2 position, displacing the cyanide ion, which functions as an excellent leaving group.
-
Formation of a Stable, UV-Active Product: The reaction yields a stable 2-S-pyridyl thioether derivative. This new molecule incorporates the 4-nitropyridyl moiety, which is a strong chromophore, absorbing intensely in the UV region of the electromagnetic spectrum. This chemical transformation effectively converts a previously "invisible" analyte into one that can be detected with high sensitivity by a standard HPLC-UV detector.
The reaction mechanism is depicted below.
IV. Step-by-Step Derivatization Protocol
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of 1 M Perchloric Acid (PCA) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Reaction Setup: Carefully transfer 50 µL of the clear supernatant (or 50 µL of a working standard) to a clean microcentrifuge tube.
-
Buffering: Add 100 µL of 0.1 M Borate Buffer (pH 9.5) to the tube and vortex briefly.
-
Derivatization: Add 50 µL of the 10 mM CNP reagent. Vortex immediately for 30 seconds.
-
Incubation: Incubate the reaction mixture in a water bath or heat block at 60°C for 10 minutes.
-
Reaction Termination: After incubation, cool the sample to room temperature and add 20 µL of 1 M PCA to stop the reaction and stabilize the derivative. Vortex to mix.
-
Final Preparation: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
V. HPLC Conditions
The derivatized sample is now ready for chromatographic analysis. The following conditions provide a robust starting point for method development. [6]
| Parameter | Recommended Condition | Causality and Field Insights |
|---|---|---|
| HPLC System | Any standard HPLC with UV-Vis or DAD | A Diode Array Detector (DAD) is advantageous for confirming peak purity and identifying the λmax of the derivative. |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the non-polar thioether derivative. [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures the analyte remains protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient Elution | 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-20 min: 10% B | A gradient is typically necessary to elute the hydrophobic derivative in a reasonable time while separating it from early-eluting polar matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection λ | ~355 nm | The 4-nitropyridyl chromophore of the derivative exhibits strong absorbance in this region, away from most endogenous interferences. The exact λmax should be confirmed experimentally. |
| Injection Volume | 10 µL | A small injection volume is sufficient due to the high sensitivity of the method. |
Trustworthiness: A Self-Validating System
Every analytical protocol must be a self-validating system to ensure the generation of reliable and trustworthy data. [7]The described method should be validated according to established guidelines (e.g., ICH Q2(R1) or FDA guidance) to prove it is fit for its intended purpose. [8]Key validation parameters and their typical acceptance criteria are summarized below. [9][10]
| Validation Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the signal is from the analyte, free of interference from matrix components or other related substances. | Peak for the analyte derivative should be well-resolved from other peaks in blank and placebo matrices. Peak purity should be >99% by DAD. |
| Linearity & Range | To demonstrate a proportional relationship between signal response and analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.995. Calibration curve should be visually inspected for linearity. |
| Accuracy | To determine the closeness of the measured value to the true value. Assessed via spike-recovery studies. | Mean recovery should be within 85-115% (or 80-120% at the LLOQ). [8] |
| Precision | To assess the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should be ≤ 15% (or ≤ 20% at the LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Must meet accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). | The effect on results should be minimal, with RSDs remaining within acceptable limits. |
References
- Pipzine Chemicals. (n.d.). This compound.
- Ge, Y., et al. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. Analytical Chemistry.
- Sharma, S., et al. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation.
- Khan, I., et al. (2019). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Quality Assurance.
- Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects.
- Taylor, J. K. (1983). Validation of Analytical Methods. Analytical Chemistry.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography Separation Techniques.
- BioPharm International. (2003). Method Validation Guidelines.
- Fülöp, A., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. Analytical Chemistry.
- Lavanya, G., et al. (2013). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Fülöp, A., et al. (2020). New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging. ResearchGate.
- CP Lab Safety. (n.d.). This compound, min 98%, 100 mg.
- Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry.
- Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC.
- ResearchGate. (n.d.). The Chemistry of the Thiol Groups.
- Hertog, H. J., & Combe, W. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
- Norris, B. (2019). Reactions of thiols.
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
- Shimadzu. (n.d.). Tips for practical HPLC analysis.
- Kawano, Y., et al. (2021). Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization. Bioscience, Biotechnology, and Biochemistry.
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Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Cyanopyridine
Introduction
Nitrated pyridine derivatives are crucial building blocks in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures.[1] Specifically, nitrated 2-cyanopyridines are precursors to a range of biologically active compounds and are pivotal in the development of novel therapeutic agents.[1] However, the synthesis of these compounds presents a significant chemical challenge. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.[2][3] The addition of a strong electron-withdrawing cyano group at the 2-position further deactivates the ring, demanding carefully controlled reaction conditions to achieve successful nitration.
This application note provides a comprehensive, field-proven protocol for the nitration of 2-cyanopyridine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, from the reaction mechanism and regioselectivity to critical safety measures and analytical characterization of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this challenging but important transformation.
Reaction Mechanism and Regioselectivity
The nitration of 2-cyanopyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-deficient pyridine ring.
Generation of the Nitronium Ion
The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[4][5]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack and Regioselectivity
The pyridine nucleus is significantly deactivated towards electrophilic attack, especially at the C2, C4, and C6 positions, due to the inductive and mesomeric effects of the ring nitrogen. The presence of the strongly electron-withdrawing cyano group at the C2 position further deactivates the ring.
The directing effect of these functionalities dictates the position of nitration. The pyridine nitrogen directs electrophiles to the C3 and C5 positions. The C2-cyano group also deactivates the ring but would typically be considered a meta-director in benzene chemistry. In this doubly deactivated system, the substitution is governed by the least deactivated positions available for attack. Theoretical and experimental studies show that nitration of substituted pyridines typically occurs at the C3 or C5 position (meta to the nitrogen).[6][7] Direct nitration of 2-cyanopyridine is a common method to produce 2-cyano-3-nitropyridine, indicating that the C3 position is a favorable site for substitution.[1]
The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate known as the sigma complex or arenium ion. The subsequent deprotonation of this intermediate by a weak base (like HSO₄⁻ or water) restores the aromaticity of the ring, yielding the final product.[4]
Caption: Figure 1: Mechanism of 2-Cyanopyridine Nitration
Critical Safety Precautions
Nitration reactions are notoriously hazardous and must be treated with extreme caution. The combination of strong oxidizing acids and organic compounds creates a high-energy system with the potential for thermal runaway, explosion, and severe chemical burns.[8][9]
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves (butyl rubber or Viton), chemical splash goggles, a face shield, and a flame-resistant lab coat must be worn at all times.[8][10]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be placed between the operator and the reaction vessel. An emergency eyewash and safety shower must be immediately accessible.[8][11]
-
Reagent Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[10][12] They can cause severe burns on contact and react violently with organic materials.[11] Always add reagents slowly and in a controlled manner. Prepare the nitrating mixture by adding sulfuric acid to nitric acid slowly, with efficient cooling, as the mixing process is highly exothermic.
-
Temperature Control: The reaction is highly exothermic.[9] Maintain strict control over the reaction temperature using an ice bath. A sudden increase in temperature is an indication of a potential runaway reaction.
-
Quenching: The reaction work-up involves quenching the mixture with ice. This must be done slowly and carefully in a large vessel to dissipate heat and dilute the acid.
-
Waste Disposal: The acidic aqueous waste must be neutralized carefully with a base (e.g., sodium bicarbonate or sodium hydroxide) while cooling before disposal. Do not mix nitric acid waste with other waste streams, especially organic solvents.[12]
Experimental Protocol
This protocol details the nitration of 2-cyanopyridine to yield 3-nitro-2-cyanopyridine.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Quantity | Notes |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 99% | 5.0 g (48.0 mmol) | Starting material |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | 30 mL | Catalyst and solvent |
| Nitric Acid | HNO₃ | 63.01 | 70% | 15 mL | Nitrating agent |
| Ice | H₂O | 18.02 | - | ~500 g | For cooling and quenching |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | 3 x 50 mL | Extraction solvent |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | Saturated aq. | As needed | For neutralization |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying agent |
| Round-bottom flask | - | - | - | 250 mL | Reaction vessel |
| Magnetic stirrer | - | - | - | 1 | For agitation |
| Thermometer | - | - | - | 1 | To monitor temperature |
| Dropping funnel | - | - | - | 1 | For controlled addition |
| Ice bath | - | - | - | 1 | For temperature control |
Step-by-Step Methodology
-
Preparation of Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 15 mL of concentrated nitric acid to the chilled sulfuric acid using a dropping funnel over 20-30 minutes. Ensure the temperature of the mixture does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 5.0 g of 2-cyanopyridine in small portions over 30 minutes. Maintain vigorous stirring and keep the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto approximately 400-500 g of crushed ice in a large beaker with stirring. This step is highly exothermic and should be performed cautiously in the fume hood.
-
Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8. The product may precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure nitrated product.
Caption: Figure 2: Experimental Workflow for Nitration
Characterization and Data Analysis
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[13][14]
Expected Analytical Data
The primary expected product is 2-cyano-3-nitropyridine or 2-cyano-5-nitropyridine. Below are the expected characterization data points for these isomers.
| Analysis Technique | Expected Result for 2-Cyano-3-nitropyridine | Expected Result for 2-Cyano-5-nitropyridine |
| Appearance | Pale yellow solid | White to off-white solid |
| Melting Point (°C) | 115-117 | 105-108 |
| ¹H NMR (CDCl₃) | δ ~8.9 (dd), ~8.6 (dd), ~7.8 (dd) ppm | δ ~9.4 (d), ~8.7 (dd), ~8.0 (d) ppm |
| ¹³C NMR (CDCl₃) | δ ~160, 155, 140, 130, 125, 115 ppm | δ ~155, 150, 145, 135, 120, 115 ppm |
| IR (KBr, cm⁻¹) | ~2230 (C≡N), ~1530 & 1350 (NO₂) | ~2240 (C≡N), ~1535 & 1355 (NO₂) |
| Mass Spec (ESI+) | m/z 150.0 [M+H]⁺ | m/z 150.0 [M+H]⁺ |
Note: Exact NMR shifts can vary based on solvent and instrument.
Interpretation of Results
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern on the pyridine ring. The number of signals, their splitting patterns (coupling constants), and chemical shifts are definitive for identifying the correct isomer.[14]
-
Infrared (IR) Spectroscopy: The presence of a sharp peak around 2230-2240 cm⁻¹ confirms the cyano group, while strong absorbances near 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) are characteristic of the nitro group.[14]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the mass of the nitrated 2-cyanopyridine (C₆H₃N₃O₂), which is 149.02 g/mol .
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product, while Thin-Layer Chromatography (TLC) is useful for monitoring the reaction's progress.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently strong nitrating conditions; Temperature too low; Reaction time too short. | Increase reaction temperature slightly (e.g., to 25-30 °C) after initial stirring; Increase reaction time; Ensure acids are concentrated. |
| Formation of Byproducts | Temperature too high leading to dinitration or oxidation; Incomplete reaction. | Maintain strict temperature control during addition and reaction; Monitor reaction by TLC to avoid over-running. |
| Difficult Purification | Formation of multiple isomers; Charring/decomposition. | Use column chromatography for separation of isomers; Ensure temperature does not exceed recommended limits to prevent decomposition. |
| Runaway Reaction | Addition of reagents too quickly; Inadequate cooling. | Ensure slow, controlled addition of reagents; Use a larger ice bath and monitor temperature continuously. Be prepared to add more ice rapidly if needed. |
Conclusion
The nitration of 2-cyanopyridine is a challenging yet essential transformation for accessing valuable chemical intermediates. The protocol detailed herein provides a robust and reliable method, emphasizing a deep understanding of the reaction mechanism and paramount safety procedures. By carefully controlling the reaction temperature and following the outlined steps for reaction work-up and purification, researchers can safely and efficiently synthesize nitrated 2-cyanopyridines. The subsequent characterization using modern analytical techniques is crucial for verifying the structure and purity of the final compound, ensuring its suitability for further applications in drug discovery and materials science.
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- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
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- ResearchGate. (n.d.). Synthesis and some reactions of 3-cyanopyridine-2-thiones.
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
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- Google Patents. (n.d.). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives.
- Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541.
- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
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- Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
- Amanote Research. (1996). (PDF) Direct Nitration of Pyridine and Substituted Pyridines.
- Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
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- BenchChem. (n.d.). Analytical methods for the characterization of bis(2-nitrophenyl)amine.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. (PDF) Direct Nitration of Pyridine and Substituted [research.amanote.com]
- 8. m.youtube.com [m.youtube.com]
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- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ehs.com [ehs.com]
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- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-4-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Cyano-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, mastering its preparation is crucial.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established scientific literature.
Safety First: Critical Precautions for Cyanide Use
The synthesis of this compound often involves highly toxic cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[2][3] Extreme caution is mandatory.
-
Toxicity: Cyanide salts are potent poisons. Ingestion of as little as 50-150 mg can be fatal.[4] Exposure through skin contact, eye contact, or inhalation of dust or mists can also be rapidly fatal.[4][5]
-
Handling Environment: All work must be conducted in a well-ventilated chemical fume hood.[4][6] Never work alone when handling cyanides.[4][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (double gloving is recommended), and splash-resistant safety goggles with a face shield.[4][7]
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[4][8]
-
Storage: Store cyanide salts in a cool, dry, well-ventilated area, away from acids and water.[5][8] Containers must be tightly sealed.[8]
-
Waste Disposal: Cyanide waste is classified as P-listed hazardous waste. It must be collected in designated, clearly labeled containers and disposed of according to institutional and local regulations. Do not mix with other waste streams.[4]
-
Spill Response: In case of a spill, evacuate the area immediately. Only trained personnel with appropriate PPE should manage the cleanup using non-sparking tools.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Probable Causes & Solutions
-
Cause 1: Ineffective Activation of the Pyridine Ring. The direct attack of a cyanide nucleophile on a pyridine ring is difficult. For syntheses starting from 4-nitropyridine N-oxide, the N-oxide must first be activated. Reagents like dimethyl sulfate or dimethylcarbamoyl chloride serve this purpose by forming a highly reactive 1-acyloxy or 1-alkoxypyridinium intermediate.[2][3] This intermediate is much more susceptible to nucleophilic attack by the cyanide ion at the C2 position.
-
Solution: Ensure your activating agent is fresh and added under the correct conditions. For instance, when using dimethyl sulfate with 4-nitropyridine N-oxide, the initial reaction is typically run at an elevated temperature (e.g., 65-70°C) to ensure the formation of the pyridinium salt before the cyanide is introduced.[2]
-
-
Cause 2: Incorrect Reaction Temperature. Cyanation reactions are highly temperature-sensitive. The optimal temperature depends on the specific reagents and solvent system.
-
Solution: Adhere strictly to the recommended temperature profile for your chosen protocol. For the reaction involving 4-nitropyridine N-oxide and dimethyl sulfate, the subsequent cyanation step is performed at very low temperatures (-8°C to 0°C) to control the reaction rate and minimize side reactions.[2][9] In contrast, syntheses starting from halogenated pyridines may require much higher temperatures (e.g., 75-120°C).[3][10]
-
-
Cause 3: Poor Quality or Inactive Reagents.
-
Solution: Use high-purity, dry starting materials. 4-Nitropyridine N-oxide can be hygroscopic. Ensure solvents are anhydrous, especially for reactions sensitive to water.
-
-
Cause 4: Inefficient Quenching and Extraction. The product may be lost during the workup phase if not performed correctly.
-
Solution: After the reaction, carefully quench the mixture (e.g., by pouring onto ice). Adjust the pH to neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate before extraction.[11] Extract with a suitable organic solvent like chloroform or ethyl acetate multiple times to ensure complete recovery of the product from the aqueous layer.[3][11]
-
Q2: I'm seeing a significant amount of 4-nitro-2-pyridinecarboxamide as a byproduct. How can I prevent this?
Probable Causes & Solutions
-
Cause 1: Hydrolysis of the Nitrile Group. The primary cause of amide formation is the hydrolysis of the target cyano group. This reaction can be catalyzed by either acidic or basic conditions, particularly during workup or if water is present in the reaction mixture under harsh conditions.[12][13] While nitriles are generally more difficult to hydrolyze than amides, prolonged exposure to harsh conditions will lead to the carboxylic acid, passing through the amide intermediate.[12]
-
Solution:
-
Control pH during Workup: During the workup, carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions. Use a saturated solution of sodium bicarbonate for basification.[11]
-
Maintain Low Temperatures: Perform the workup at low temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.
-
Minimize Water Contact: While some protocols use water as a solvent[2], if you are using an organic solvent, ensure it is anhydrous to prevent premature hydrolysis.
-
Reaction Monitoring: Monitor the reaction closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to avoid over-reaction and subsequent side reactions.
-
-
-
Cause 2: Biocatalytic Conversion. While less common in standard organic synthesis, it's worth noting that certain enzymes, like cytochrome P450, can mediate the oxidative conversion of a cyano group to an amide.[14] This is more relevant in biological systems but highlights the lability of the cyano group under certain oxidative conditions.
Q3: My reaction is very slow or appears to have stalled. How can I improve the reaction rate?
Probable Causes & Solutions
-
Cause 1: Poor Solubility of Reagents. Cyanide salts like NaCN or KCN have limited solubility in many organic solvents. If the cyanide is not available in the solution phase, the reaction rate will be extremely slow.
-
Solution:
-
Solvent Choice: Select a solvent that can dissolve both the pyridine substrate and the cyanide source to some extent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[3][10][15]
-
Phase-Transfer Catalysis: If using a biphasic system (e.g., an organic solvent and an aqueous solution of cyanide), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be used to shuttle the cyanide anion into the organic phase, dramatically increasing the reaction rate.
-
Water as Co-solvent: Some protocols successfully use water as a solvent or co-solvent, which readily dissolves the cyanide salt.[2] However, this increases the risk of hydrolysis, as discussed in Q2.
-
-
-
Cause 2: Insufficient Activation. As mentioned in Q1, if the pyridine ring is not sufficiently activated, the reaction will not proceed efficiently.
-
Solution: Re-evaluate your activating agent and the conditions used for the activation step. Ensure stoichiometric amounts are correct. For reactions involving a leaving group (e.g., 2-chloro-4-nitropyridine), the electron-withdrawing nitro group already provides significant activation for nucleophilic aromatic substitution. If the reaction is still slow, a higher temperature may be required.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary, well-established routes:
-
From 4-Nitropyridine N-oxide: This is a common laboratory-scale method. The N-oxide is first activated with an agent like dimethyl sulfate, followed by the introduction of a cyanide source (e.g., NaCN or KCN) at low temperatures.[2][9] This method regioselectively introduces the cyano group at the 2-position.
-
From 2-Chloro-4-nitropyridine: This route involves a nucleophilic aromatic substitution (SNAAr) reaction, where the chloride at the 2-position is displaced by a cyanide anion. This reaction is driven by the strong electron-withdrawing effect of the nitro group and the pyridine ring nitrogen. It often requires polar aprotic solvents and may need elevated temperatures.[10][]
Q2: How do I choose the best cyanide source?
Common cyanide sources include sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN).
-
NaCN/KCN: These are inexpensive and common reagents.[2][3] They are ionic salts and require a polar solvent or a phase-transfer catalyst for good reactivity in organic media.[]
-
TMSCN: This is a more covalent and less toxic (though it readily forms HCN with water) source of cyanide that is soluble in a wider range of organic solvents. It is often used with Lewis acid catalysis or in specific protocols like the Reissert reaction.[17] For many standard pyridine cyanations, the less expensive alkali metal cyanides are sufficient.
Q3: What are the best solvents for this synthesis?
The choice of solvent is critical and depends on the specific reaction route.
-
For N-oxide routes: Water is sometimes used as it dissolves the cyanide salt and the activated pyridinium intermediate.[2] However, organic solvents like acetonitrile (CH3CN) or tetrahydrofuran (THF) can offer better control and potentially higher yields by minimizing hydrolysis.[3]
-
For halogen displacement routes: Polar aprotic solvents such as DMF, DMSO, acetonitrile, or propionitrile are preferred.[10] They help to solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic.
Data Summary Tables
Table 1: Comparison of Synthesis Conditions
| Starting Material | Cyanide Source | Activating Agent / Catalyst | Solvent | Temp. (°C) | Reported Yield (%) | Reference |
| 4-Nitropyridine N-oxide | Sodium Cyanide | Dimethyl Sulfate | Water | -8 to -7 | 23% | [2] |
| 4-Amidopyridine N-oxide | Potassium Cyanide | Dimethylcarbamoyl Chloride | CH3CN | 120 | 64% | [3] |
| 2-Chloro-5-trifluoromethylpyridine | Sodium Cyanide | 4-DMAP | Propionitrile | 15 | 73-84% | [10] |
| Pyridine | Potassium Cyanide | Nitric Acid / TFAA | Water | 0 | ~52% (avg) | [18] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and precise execution of the protocol.
Protocols & Methodologies
Protocol 1: Synthesis from 4-Nitropyridine N-oxide
This protocol is adapted from a literature procedure and should be performed with all necessary safety precautions.[2]
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, combine 4-nitropyridine N-oxide (1.0 eq) and dimethyl sulfate (1.0 eq).
-
Stir the mixture at 65-70°C for 2 hours. The mixture may solidify upon cooling.
-
Cyanation: Cool the reaction vessel in an ice-salt bath to -8°C.
-
Dissolve the activated intermediate in a minimal amount of cold water.
-
In a separate flask, prepare a solution of sodium cyanide (2.1 eq) in water.
-
Under a nitrogen atmosphere and with vigorous stirring, add the sodium cyanide solution dropwise to the solution of the activated intermediate, ensuring the temperature is maintained between -8°C and -7°C.
-
Continue stirring at this temperature for 7 hours.
-
Workup: Allow the reaction to slowly warm to room temperature and stand overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent such as isopropyl ether to yield this compound as yellow crystals.[2]
Visual Workflow Diagrams
Diagram 1: General Synthesis Workflow (N-Oxide Route)
Caption: General procedure for the workup and purification of the final product.
References
- Crucial Safety Measures When Working with Sodium Cyanide. (2025, January 10). United Chemical.
- This compound. Pipzine Chemicals.
- Sodium cyanide. (2024, September 20). pentachemicals.
- 7 Safety Measures I Should Know While Handling Sodium Cyanide. (2022, December 29). Camachem.
- Sodium Cyanide. Unknown Source.
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. University of Tennessee Health Science Center.
- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
- Preparation of Cyanopyridines by Direct Cyanation.
- Process for the preparation of 2-cyanopyridines.
- This compound synthesis. ChemicalBook.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica.
- How to Synthesize 2-CYANO-4-METHYLPYRIDINE and Its Applic
- Preparation of Cyanopyridines by Direct Cyan
- Custom Cyan
- This compound. Chem-Impex.
- 2-cyano-6-methylpyridine. Organic Syntheses Procedure.
- Converting Nitriles to Amides. Chemistry Steps.
- 2-Chloro-4-nitropyridine synthesis. ChemicalBook.
- Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. PubMed.
- Conversion of nitriles to amides. Chemistry LibreTexts.
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- 6. pentachemicals.eu [pentachemicals.eu]
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- 10. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
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- 14. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]
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common side reactions in the synthesis of 2-Cyano-4-nitropyridine
Introduction: Welcome to the technical support center for the synthesis of 2-Cyano-4-nitropyridine. As a key intermediate in pharmaceutical and materials science research, the successful synthesis of this compound is critical. However, the pathway to obtaining a high-purity product is often complicated by competing side reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design. My insights are drawn from established literature and practical field experience to help you navigate the challenges of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is significantly lower than expected. What are the most common causes?
A1: Low yields in this synthesis are a frequent issue, typically stemming from two primary sources: incomplete reaction and the formation of stable side products. The most common synthetic route, a Reissert-Kaufmann type reaction starting from 4-nitropyridine N-oxide, is particularly sensitive to reaction conditions.[1][2]
Probable Causes & Solutions:
-
Suboptimal Activation of the N-Oxide: The pyridine N-oxide must be activated, typically by an acylating or alkylating agent like dimethyl sulfate or dimethylcarbamoyl chloride, to form a highly electrophilic intermediate susceptible to nucleophilic attack by the cyanide ion.[1][3] Inefficient activation leads to unreacted starting material.
-
Troubleshooting: Ensure your activating agent is fresh and added at the correct stoichiometry. Monitor the formation of the activated intermediate (e.g., the 1-methoxy-4-nitropyridinium salt if using dimethyl sulfate) before adding the cyanide source.
-
-
Hydrolysis of the Nitrile Product: The primary culprit for yield loss is often the hydrolysis of the desired this compound product into 4-nitropicolinamide and subsequently to 4-nitropicolinic acid.[4] This is exacerbated by the presence of water in the reaction mixture, especially under basic or acidic conditions that can form during the reaction or workup.[5]
-
Troubleshooting: See the detailed protocol below for minimizing hydrolysis. The use of anhydrous solvents and reagents is paramount.
-
-
Decomposition: The reaction mixture, especially during the addition of the cyanide source, can be sensitive to temperature. Elevated temperatures can lead to the decomposition of the activated intermediate or the product, often indicated by the formation of dark, tarry substances.[6]
-
Troubleshooting: Maintain strict temperature control. The addition of the cyanide solution is often performed at low temperatures (-10°C to 0°C) to manage the exothermic nature of the reaction and prevent decomposition.[3]
-
Q2: I've isolated my product, but my NMR and LC-MS analyses show a significant impurity with a mass of +18 amu compared to the desired product. What is this byproduct and how do I prevent it?
A2: An impurity with a mass difference of +18 amu (M+18) is the hallmark of a hydrolysis event, where a water molecule has been incorporated into your product. In this context, you are observing the formation of 4-nitropicolinamide . If the reaction is allowed to proceed under harsh aqueous conditions (e.g., high temperature or strong acid/base), this amide can be further hydrolyzed to 4-nitropicolinic acid (M+19 relative to product, with loss of nitrogen).
Chemical Rationale: The cyano group is an electrophilic functional group that can be attacked by nucleophiles, including water. This process, known as nitrile hydrolysis, proceeds in two stages: first to the amide, then to the carboxylic acid.[7][8] The strongly electron-withdrawing nitro group on the pyridine ring can make the cyano carbon even more susceptible to nucleophilic attack.
-
Reagent & Solvent Preparation:
-
Use freshly distilled or anhydrous grade solvents (e.g., acetonitrile, THF).[1]
-
Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Ensure your cyanide source (e.g., KCN, NaCN) is dry. If necessary, it can be dried under vacuum.
-
-
Reaction Execution:
-
Maintain a dry, inert atmosphere (Nitrogen or Argon) throughout the reaction. This prevents atmospheric moisture from entering the reaction vessel.[6]
-
Control the reaction temperature diligently. Perform the cyanide addition at low temperatures (e.g., 0°C or below) to reduce the rate of competing hydrolysis.[3]
-
-
Workup:
-
When quenching the reaction, use ice-cold water and work quickly.
-
Extract the product into an organic solvent promptly.
-
Avoid prolonged exposure to aqueous acidic or basic conditions during the workup. If a pH adjustment is necessary, perform it quickly at low temperature.
-
The following diagram illustrates the desired reaction pathway versus the competing hydrolysis pathway.
Caption: Desired cyanation pathway vs. hydrolysis side reaction.
Q3: My reaction is complete, but I'm struggling to purify the final product. What purification strategy is most effective for removing common byproducts?
A3: Purification of this compound can indeed be challenging due to the similar polarities of the product and its primary byproduct, 4-nitropicolinamide.
Recommended Purification Strategy:
-
Initial Workup: After quenching, perform a standard aqueous workup and extraction. The crude product is often an oil or a solid.
-
Column Chromatography (If Necessary): If the crude mixture contains multiple components or is very impure, flash column chromatography on silica gel is the first choice.
-
Solvent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar desired product (this compound) will elute before the more polar amide and acid byproducts.
-
Monitoring: Use TLC to track the separation, staining with potassium permanganate or visualizing under UV light.
-
-
Recrystallization (Most Effective): For removing the primary amide byproduct, recrystallization is highly effective and the preferred method for final purification.[3]
-
Solvent Selection: Isopropyl ether is reported to be an effective solvent for recrystallization.[3] Other potential solvent systems include ethanol/water mixtures or toluene. The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains soluble at low temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
| Issue | Probable Cause | Recommended Action |
| Product and impurity co-elute during chromatography. | Incorrect solvent system polarity. | Screen different solvent systems. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation. |
| Product oils out during recrystallization. | Solvent is too nonpolar or cooling is too rapid. | Add a co-solvent to increase solubility (e.g., a small amount of ethanol). Ensure the solution cools slowly to promote crystal lattice formation. |
| Poor recovery after recrystallization. | Too much solvent was used; product is too soluble in the chosen solvent. | Reduce the initial volume of hot solvent. After filtering, try to concentrate the mother liquor to recover a second crop of crystals. |
Q4: Is it possible that the cyano group is adding to a different position on the pyridine ring?
A4: While theoretically possible, cyanation at positions other than C2 is highly unlikely when starting from 4-nitropyridine N-oxide.
Chemical Rationale: The N-oxide functionality, upon activation, makes the C2 and C6 positions of the pyridine ring highly electrophilic and thus susceptible to nucleophilic attack. The powerful electron-withdrawing nitro group at the C4 position further deactivates the C3 and C5 positions towards nucleophilic attack and sterically hinders the C6 position to some extent, strongly favoring the addition of the cyanide nucleophile at the C2 position. This regioselectivity is a well-established principle in the chemistry of pyridine N-oxides.[9]
However, in analogous systems like the cyanation of 2-picoline-1-oxide, a mixture of 2-cyano and 4-cyano isomers can be formed.[6] Therefore, while C2-cyanation is heavily favored in your system, it is good practice to confirm the regiochemistry of your product using 2D NMR techniques (like HMBC and NOESY) if you have any doubts or if you are developing a new process under novel conditions.
Caption: A logical workflow for diagnosing common synthesis issues.
References
- Pipzine Chemicals. This compound.
- ChemicalBook. This compound synthesis.
- Huo, Z. et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
- Feely, W. E., & Beavers, E. M. (1959). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 81(15), 4004–4007.
- Taylor, E. C., & Crovetti, A. J. (1963). 2-CYANO-6-METHYLPYRIDINE. Organic Syntheses, Coll. Vol. 4, p.218; Vol. 37, p.21. [Link]
- Google Patents.
- Katritzky, A. R. et al. (2005).
- Okamoto, T., & Tani, H. (1961). The Reaction of Pyridine N-Oxide with Acylating Reagents. IV. On the Reaction of 4-Nitropyridine N-Oxide. Chemical & Pharmaceutical Bulletin, 9(4), 309-313.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
- Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
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purification challenges of 2-Cyano-4-nitropyridine and solutions
Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals tackling the purification of 2-Cyano-4-nitropyridine (CAS 19235-88-2). As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1] This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Introduction: The Purification Challenge
This compound is a yellow crystalline solid whose unique reactivity, stemming from its electron-deficient pyridine ring substituted with both cyano and nitro groups, makes it a valuable building block.[1][2] However, these same functional groups can lead to challenges during synthesis and purification. Common issues include the removal of structurally similar impurities, thermal instability, and the compound's variable solubility. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting & Optimization Guide
This section is designed to address the specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark yellow or brown oil/solid. What are the likely impurities and how do I remove them?
A: The discoloration typically points to the presence of starting materials, side-products, or degradation. The ideal pure compound is a pale yellow crystalline solid.[1][2]
Common Impurities & Their Sources:
| Impurity | Potential Source | Rationale |
| 4-Nitropyridine N-oxide | Incomplete cyanation reaction | A common starting material in Reissert-Kaufmann-type reactions.[2] It is more polar than the desired product. |
| Unreacted 2-Cyanopyridine | Incomplete nitration reaction | If synthesizing via nitration of 2-cyanopyridine, this starting material may persist.[2] |
| Isomeric Nitropyridines | Non-regioselective nitration | Nitration of pyridine derivatives can sometimes yield a mixture of isomers, which can be difficult to separate. |
| Hydrolysis Products | Exposure to water/acid/base | The cyano group can hydrolyze to an amide or carboxylic acid, especially under non-neutral pH conditions.[3] |
| Polymeric Materials | Reaction conditions | Nitriles can sometimes polymerize, especially in the presence of certain metals or under harsh conditions.[3] |
Troubleshooting Workflow:
Caption: Initial workup for discolored crude product.
For highly colored impurities, an activated charcoal treatment during recrystallization can be effective. However, use it judiciously as it can also adsorb your product, reducing yield.
Q2: I'm struggling with recrystallization. Either nothing crystallizes, or it "oils out." What should I do?
A: This is a classic recrystallization problem related to solvent choice and supersaturation. This compound is soluble in common organic solvents like DMSO and DMF but only slightly soluble in water.[4]
The Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid. This is common with lower-melting point solids (this compound melts around 70-74 °C) or when the solution is cooled too rapidly.[1][2]
Solutions:
-
Solvent Selection is Key: The ideal solvent dissolves the compound when hot but not when cold.[5] For this compound, isopropyl ether has been successfully used.[6] Ethanol, methanol, or a mixed solvent system like ethanol/water are excellent candidates to screen.[7]
-
Ensure Slow Cooling: After dissolving the compound in a minimal amount of boiling solvent, allow it to cool to room temperature slowly. Do not immediately place it in an ice bath. This gives the molecules time to orient into a crystal lattice.
-
Induce Crystallization: If no crystals form after slow cooling, the solution may be too dilute or require a nucleation site.[7]
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.
-
Seed: Add a single, tiny crystal of pure product to the solution.
-
Concentrate: Gently heat the solution to boil off some solvent, increasing the concentration, then repeat the slow cooling process.
-
-
If It Oils Out: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level slightly, then attempt to cool slowly again. Using a slightly less polar solvent system can sometimes help.
Q3: My recovery yield after purification is very low. How can I improve it?
A: Low yield is often a trade-off for high purity, but significant losses can be minimized.
-
During Recrystallization:
-
Minimal Solvent: The most common error is using too much hot solvent to dissolve the crude product. This keeps too much of your product dissolved in the mother liquor even after cooling. Use the absolute minimum volume required for complete dissolution at boiling.
-
Sufficient Cooling: Ensure the flask is thoroughly chilled in an ice bath after initial slow cooling to maximize precipitation.
-
Check the Mother Liquor: After filtering your crystals, concentrate a small portion of the mother liquor. If a significant amount of solid crashes out, a second crop of crystals can be obtained by reducing the solvent volume and re-chilling. Note that this second crop may be less pure.
-
-
During Column Chromatography:
-
Proper Loading: Adsorbing the crude product onto a small amount of silica gel ("dry loading") is often more efficient than loading it as a concentrated solution, leading to sharper bands and better separation.
-
Avoid Streaking: Highly polar compounds can streak on silica gel. If this occurs, consider adding a small percentage (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid to the mobile phase. Given the pyridine structure, triethylamine may be beneficial.
-
Choose the Right Column Size: An overloaded column leads to poor separation and mixed fractions, reducing the yield of pure product. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm the purity of this compound? A: A combination of methods provides the most reliable assessment.
| Method | Purpose | Key Insights |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity | The gold standard for purity assessment (e.g., >99% by HPLC).[1] Use a C18 or cyano column with a mobile phase like acetonitrile/water to separate impurities.[8] |
| Melting Point | Purity Indicator | A sharp melting point range (e.g., 70-74 °C for CAS 19235-88-2) indicates high purity. Impurities will typically depress and broaden the melting range.[1][4] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | Confirms the chemical structure and can reveal the presence of proton-bearing impurities. |
| TLC (Thin-Layer Chromatography) | Rapid Purity Check | Excellent for monitoring reaction progress and checking the purity of column fractions. A single spot (under different solvent systems) suggests high purity. |
Q: What are the recommended storage and handling conditions for this compound? A: Proper storage is crucial for maintaining the compound's integrity.
-
Storage: Store in a tightly closed container in a dry, cool (0-8°C is recommended), and well-ventilated area.[1][9] It should be stored locked up and away from incompatible materials like strong oxidizing agents.[4][9]
-
Handling: Handle in a well-ventilated place, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[9] Avoid creating dust.[9] The compound is toxic if swallowed and can cause skin and serious eye irritation.[9]
Q: There seem to be conflicting melting points reported for this compound. Why? A: This is an important observation. The literature and supplier data show discrepancies, which may be due to different isomers or polymorphic forms.
-
CAS 19235-88-2: Most consistently reported with a melting point of 70-74 °C .[1][2] This is the most likely value for the title compound, 4-Nitro-2-pyridinecarbonitrile.
-
CAS 54715-44-9: Associated with a much higher melting point of 167-171 °C .[4] This CAS number may correspond to an isomer or a related but different compound.
As a best practice, always verify the identity of your material using its CAS number and confirm its structure with an analytical technique like NMR.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying gram-scale quantities of this compound.
-
Solvent Selection: Begin by testing solubility. Place ~20 mg of crude product in a small test tube and add a potential solvent (e.g., ethanol, isopropyl ether) dropwise. Heat gently to see if it dissolves and then cool to see if it crystallizes. A good solvent will show a large difference in solubility with temperature.
-
Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) in small portions (~2-3 mL at a time) while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (~20 mg). Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the yield and measure the melting point to assess purity.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This workflow outlines how to quickly check the purity of your sample.
Caption: Workflow for purity analysis via TLC.
References
- Pipzine Chemicals. This compound.
- Jilin Claire Biotechnology Co., Ltd. Buy this compound Industrial Grade.
- Chem-Impex. This compound.
- ChemicalBook. This compound synthesis.
- ChemicalBook. 2-Cyanopyridine | 100-70-9.
- Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.
- Smolecule. Buy this compound | 19235-88-2.
- Benchchem.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
Sources
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- 2. Buy this compound | 19235-88-2 [smolecule.com]
- 3. 2-Cyanopyridine | 100-70-9 [chemicalbook.com]
- 4. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]
- 5. mt.com [mt.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyano-4-nitropyridine Synthesis
Welcome to the technical support resource for the synthesis of 2-Cyano-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chemical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to its pyridine ring substituted with both an electron-withdrawing nitro group and a versatile cyano group.[1] However, its synthesis can present challenges, including low yields and the need for careful optimization of reaction conditions.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve a robust, reproducible synthesis.
Core Synthesis Overview: From N-Oxide to Final Product
The most prevalent and regioselective method for synthesizing this compound involves the cyanation of a pyridine N-oxide precursor.[2][3] This strategy leverages the N-oxide functionality to activate the C2 position of the pyridine ring for nucleophilic attack by a cyanide anion, a classic example of a Reissert-Henze type reaction.[4]
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most critical parameters I should focus on for optimization?
A1: Low yield is the most common issue in this synthesis, with some literature procedures reporting yields as low as 23%.[5] Achieving a high yield requires careful control over several interdependent variables. The primary factors to investigate are the choice of activating agent, the cyanide source, the solvent, and strict temperature control.
1. Activating Agent and Cyanide Source:
The reaction proceeds through an activated N-acyloxypyridinium salt, which is then attacked by the cyanide ion.[2] The choice of both the activating agent and the cyanide salt is critical. While trimethylsilyl cyanide (TMSCN) is often used, cheaper and more common salts like potassium cyanide (KCN) or sodium cyanide (NaCN) can be highly effective when paired with the right activating agent and solvent.[2][6]
A study by Huo et al. on the related 2-cyano-4-amidopyridine highlights the importance of this pairing. Their results demonstrate that dimethylcarbamoyl chloride is a highly effective activating agent when used with KCN in acetonitrile.[2]
Table 1: Effect of Cyanide Source and Activating Agent on Yield
| Cyanide Source | Activating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| KCN | Dimethylcarbamoyl Chloride | CH₃CN | ~64% | [2] |
| NaCN | Dimethylcarbamoyl Chloride | CH₃CN | Lower | [2] |
| Zn(CN)₂ | Dimethylcarbamoyl Chloride | CH₃CN | Lower | [2] |
| NaCN | 4-dimethylaminopyridine (DMAP) | Propionitrile | 73-84% | [6] |
| Sodium Cyanide | Dimethyl Sulfate | Water | 23% |[5] |
Expert Insight: Start your optimization with potassium cyanide (KCN) and dimethylcarbamoyl chloride, as this combination is well-documented to provide good yields in a suitable organic solvent.[2]
2. Solvent Effects:
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred. Acetonitrile (CH₃CN) and Tetrahydrofuran (THF) have been shown to give good results, whereas solvents like water, DMF, CH₂Cl₂, and DMSO can lead to significantly lower yields or reaction failure.[2][5]
3. Strict Temperature Control:
This synthesis often involves a multi-stage temperature profile. For instance, the initial activation of 4-nitropyridine N-oxide with an agent like dimethyl sulfate may be performed at an elevated temperature (e.g., 65-70°C).[5] However, the subsequent addition of the cyanide solution is highly exothermic and must be performed at a very low temperature (e.g., -8°C to 0°C) with vigorous stirring.[5]
Causality: Adding the cyanide solution at low temperatures is critical to:
-
Control the Exotherm: Prevents runaway reactions and decomposition of the thermally sensitive activated intermediate.
-
Minimize Side Reactions: Reduces the rate of potential side reactions, such as the hydrolysis of the cyano group or other unwanted nucleophilic attacks.
Caption: Decision workflow for troubleshooting low reaction yields.
Q2: I'm seeing multiple spots on my TLC. What are the likely side products and how can I avoid them?
A2: The presence of multiple spots on a TLC plate points to side reactions or incomplete conversion. The most common culprits are unreacted starting material, hydrolysis of the product, or the formation of isomers (though less common with this specific route).
-
Unreacted Starting Material (4-Nitropyridine N-oxide): This is often the most prominent impurity. It indicates inefficient activation or insufficient reaction time. Ensure your activating agent is added in the correct stoichiometry (often in slight excess) and that the initial activation step is allowed to proceed to completion before adding the cyanide source.[2]
-
Hydrolysis to Amide/Carboxylic Acid: The cyano group can be susceptible to hydrolysis to the corresponding amide (2-carboxamido-4-nitropyridine) or carboxylic acid, especially if the work-up conditions are too acidic or basic, or if there is excessive water in the reaction solvent. Ensure you are using anhydrous solvents and perform the work-up under neutral or mildly acidic conditions.
-
Positional Isomers: One of the primary advantages of the N-oxide route is its high regioselectivity for the 2-position.[3][4] Direct nitration of pyridine, for example, can produce a mixture of isomers that are difficult to separate.[7] If you are starting from pyridine itself, ensure the N-oxidation and subsequent nitration steps are clean to produce high-purity 4-nitropyridine N-oxide before proceeding to the cyanation step.
Self-Validation: To confirm the identity of the spots, run co-spot TLCs with your starting material. If an impurity persists, consider its polarity. A more polar spot could indicate the hydrolyzed acid or amide by-product.
Q3: What is a reliable, step-by-step protocol for this synthesis and the subsequent purification?
A3: The following protocol is a synthesized methodology based on robust procedures reported in the literature.[2][5] It prioritizes common and effective reagents.
Experimental Protocol: Synthesis of this compound
-
Activation of N-Oxide:
-
In a three-neck flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, add 4-nitropyridine N-oxide (1 equivalent) and anhydrous acetonitrile (CH₃CN).
-
Stir the mixture to form a suspension.
-
Add dimethylcarbamoyl chloride (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to the temperature specified by your optimization (e.g., 60-80°C) and stir for 2-4 hours under a nitrogen atmosphere until TLC indicates the consumption of the starting material.
-
-
Cyanation Reaction:
-
In a separate flask, dissolve potassium cyanide (KCN) (2.0 equivalents) in water. CAUTION: KCN is highly toxic.
-
Cool the activated N-oxide mixture from Step 1 to a temperature between -10°C and 0°C using an ice-salt or acetone/dry ice bath.
-
Slowly add the aqueous KCN solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0°C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction to stir at this low temperature for several hours (e.g., 5-7 hours).[5]
-
-
Work-up and Isolation:
-
Allow the mixture to slowly warm to room temperature and stir overnight.[5]
-
A precipitate of the product should form. Collect the solid by filtration.
-
Wash the collected solid thoroughly with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
-
Purification Protocol: Recrystallization
-
The most common and effective purification method is recrystallization.[5]
-
Dissolve the crude, dry product in a minimal amount of hot isopropyl ether or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified yellow crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Confirm product identity and purity by melting point (literature: 70-71°C) and IR spectroscopy (characteristic nitrile stretch at ~2240 cm⁻¹).[5]
Q4: What are the critical safety precautions when handling cyanide salts?
A4: Working with cyanide salts like KCN or NaCN requires strict adherence to safety protocols due to their extreme toxicity.
-
Engineering Controls: Always handle solid cyanide salts and conduct the reaction in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, splash goggles, and nitrile gloves (check for appropriate glove type for the solvents used).
-
Avoid Acidification: NEVER mix cyanide salts with acid. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas. Ensure all glassware is free of acid residue.
-
Emergency Preparedness:
-
Know the location and proper use of your facility's safety shower and eyewash station.
-
Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Prepare a quenching solution before starting the experiment. A freshly prepared solution of sodium hypochlorite (bleach) or alkaline hydrogen peroxide can be used to detoxify cyanide waste and spills by oxidizing it to the much less toxic cyanate ion.
-
References
- Pipzine Chemicals. (n.d.). This compound.
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
- Google Patents. (2001). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. DOI: 10.1055/s-2005-861849.
- ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- Patsnap. (n.d.). Purification method of 4-cyanopyridine.
- National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Google Patents. (n.d.). CN114057637A - Method for purifying 4-cyanopyridine by recrystallization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 7. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]
how to avoid polymerization during 2-Cyano-4-nitropyridine reactions
A Guide to Preventing Unwanted Polymerization
Welcome to the technical support center for handling 2-cyano-4-nitropyridine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the challenges associated with this versatile but reactive compound. This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you navigate your experiments successfully and avoid common pitfalls like unwanted polymerization.
Introduction: Why is this compound Prone to Polymerization?
This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the reactivity conferred by its functional groups. However, these same groups—the strongly electron-withdrawing nitro and cyano groups on a pyridine ring—make the molecule highly susceptible to unintended reactions. The molecule's electron-deficient nature makes it a target for nucleophiles and a candidate for both anionic and radical chain-growth reactions, which can lead to the formation of intractable polymeric material, significantly reducing the yield and complicating purification.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture with this compound turned dark brown/black and became thick or solidified. What happened?
A1: This is a classic sign of uncontrolled polymerization. The formation of a dark, viscous liquid, or even a solid "tar," indicates that the individual monomer units of this compound have reacted with each other to form long-chain polymers instead of your desired product. This process consumes your starting material and results in a difficult-to-handle mixture.
Q2: What are the primary mechanisms that cause this polymerization?
A2: There are two main pathways that can trigger the polymerization of this compound and related activated vinyl-type monomers:
-
Anionic Polymerization: This is often the most common culprit in laboratory settings. The molecule is highly electrophilic due to the electron-withdrawing cyano and nitro groups.[2] Polymerization can be initiated by even weak bases or nucleophiles, which can include basic impurities in your solvents, reagents, or residual moisture on glassware.[2] This type of polymerization is often very rapid.
-
Radical Polymerization: This pathway can be initiated by heat, UV light, or the presence of radical species.[3] While this compound is relatively stable at room temperature, elevated temperatures used during a reaction or distillation can provide enough energy to initiate thermal polymerization.[3][4]
Q3: How can I proactively prevent polymerization in my reactions?
A3: A multi-faceted approach focusing on controlling the reaction environment is crucial.
-
Temperature Control: Maintain the lowest practical temperature for your reaction. Many synthetic routes involving this compound are performed at or below room temperature to minimize side reactions.[5]
-
Atmosphere Control: Work under an inert atmosphere (e.g., dry Nitrogen or Argon). This prevents initiation by atmospheric oxygen or moisture.
-
Purity of Reagents: Use high-purity, dry, and inhibitor-free solvents and reagents whenever possible. Avoid strong bases unless they are a required reactant, and even then, control their addition carefully.[4]
-
Use of Inhibitors: For reactions requiring heat or for long-term storage, the addition of a specific polymerization inhibitor is highly recommended.[3][6]
Q4: What are the most effective polymerization inhibitors for this type of compound, and what concentrations should I use?
A4: The choice of inhibitor depends on the likely polymerization mechanism (radical vs. anionic). Since radical polymerization is a significant risk, especially with heating, radical scavengers are most commonly used.[3]
-
Phenolic Inhibitors: Compounds like Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), and Butylated Hydroxytoluene (BHT) are effective radical inhibitors.[3] They are typically used in concentrations ranging from 100 to 1000 ppm. It is important to note that many phenolic inhibitors require the presence of trace amounts of oxygen to be effective.
-
Stable Radicals: For oxygen-free systems, stable radical inhibitors like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) are exceedingly effective radical scavengers.[3][6]
-
Retarders: While true inhibitors provide a distinct period where no polymerization occurs, retarders simply slow the rate of polymerization.[3] Nitrophenol compounds can act as retarders.[3]
For a summary of common inhibitors, please refer to Table 1 in the Troubleshooting Guide below.
Q5: How should I properly store and handle this compound?
A5: Proper storage is the first line of defense against degradation and polymerization.
-
Temperature: Store the compound in a cool, dry place. Storage at low temperatures (2-8 °C) is recommended.[1][4]
-
Environment: Keep the container tightly closed and protected from light. Store in a well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[4]
-
Handling: When handling, avoid creating dust. Use non-sparking tools and ensure good ventilation.[7]
Troubleshooting Guide: A Systematic Approach
This section provides a structured workflow for diagnosing and solving polymerization issues.
Problem: Unwanted polymerization observed (discoloration, viscosity increase, solidification).
Initial Diagnostic Workflow:
Caption: Conceptual mechanisms for polymerization.
Data Summary: Selecting the Right Inhibitor
The table below summarizes common inhibitors used to prevent unwanted radical polymerization during synthesis and storage.
| Inhibitor Name | Type | Mechanism of Action | Typical Concentration | Key Considerations |
| Hydroquinone (HQ) | True Inhibitor | Radical Scavenger (H-atom donor) | 100 - 1000 ppm | Requires trace O₂ to form active quinone species. Must be removed before desired polymerization. [3] |
| 4-Methoxyphenol (MEHQ) | True Inhibitor | Radical Scavenger (H-atom donor) | 10 - 500 ppm | Similar to HQ, requires trace O₂. Common stabilizer in commercial vinyl monomers. [3] |
| Butylated Hydroxytoluene (BHT) | True Inhibitor | Radical Scavenger (H-atom donor) | 200 - 1000 ppm | Often used for storing purified monomers. [3] |
| TEMPO | Stable Radical | Radical Trap | 50 - 500 ppm | Highly effective. Does not require oxygen. Ideal for reactions under strictly inert atmospheres. [3] |
| Phenothiazine | Retarder | Radical Scavenger | 100 - 500 ppm | Slows down, rather than completely stopping, polymerization. [3][6] |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Polymerization
This protocol outlines best practices for setting up a reaction involving this compound.
Materials:
-
Oven-dried glassware (reaction flask, condenser, addition funnel)
-
Septa, needles, and a balloon or bubbler system
-
Source of dry, inert gas (Nitrogen or Argon)
-
Dry, inhibitor-free solvents
-
This compound (stored correctly)
-
Stir plate and magnetic stir bar
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, then allowed to cool in a desiccator or under a stream of inert gas.
-
System Assembly: Quickly assemble the glassware while still warm and immediately place the system under a positive pressure of inert gas (N₂ or Ar). Use a bubbler or balloon to maintain pressure.
-
Initial Purge: Purge the assembled system with the inert gas for 10-15 minutes to remove residual air and moisture.
-
Reagent Addition (Solids): Add this compound and any other solid reagents to the flask under a strong positive flow of inert gas. Quickly reseal the flask.
-
Solvent Addition: Add dry solvents via a cannula or a syringe through a rubber septum.
-
Temperature Control: Place the reaction flask in a cooling bath (ice-water, dry ice-acetone) before adding any highly reactive reagents (e.g., strong bases, nucleophiles). Maintain the desired low temperature throughout the reaction.
-
Reagent Addition (Liquids): Add liquid reagents dropwise via a syringe or an addition funnel to maintain control over the reaction rate and temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Look for any signs of darkening or thickening, which may indicate the onset of polymerization. If observed, immediately cool the reaction further if possible.
By rigorously excluding moisture, air, and controlling the temperature, you can significantly reduce the risk of both anionic and thermally-induced radical polymerization, leading to cleaner reactions and higher yields of your target molecule.
References
- Pipzine Chemicals. This compound.
- Jilin Claire Biotechnology Co., Ltd. Buy this compound Industrial Grade.
- Chem-Impex. This compound.
- Wikipedia.
- ECHEMI.
- Liskon Biological.
- ChemicalBook. This compound synthesis.
- Coessens, V., et al.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 7. echemi.com [echemi.com]
stability issues of 2-Cyano-4-nitropyridine under acidic/basic conditions
Overview and Core Stability Profile
Welcome to the technical support center for 2-Cyano-4-nitropyridine. This guide is designed for our partners in research, discovery, and process development to provide in-depth insights into the stability of this compound (CAS 19235-88-2), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with both a cyano and a nitro group, makes it a versatile building block but also introduces specific stability challenges, particularly under acidic and basic conditions.[1]
While stable under normal storage conditions (cool, dry, dark, inert atmosphere), the compound's reactivity is primarily driven by its two electron-withdrawing groups.[3][4][5] The cyano group is susceptible to hydrolysis, and the potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack.[2][6] This guide provides troubleshooting advice and validated protocols to help you anticipate and manage these stability issues in your experimental workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃N₃O₂ | [1] |
| Molecular Weight | 149.11 g/mol | [1][7] |
| Appearance | Yellow to pale yellow crystalline solid | [1][8] |
| Melting Point | 70-74 °C | [1][8] |
| Solubility | Slightly soluble in water; Soluble in DMSO, DMF, ethanol | [3] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Troubleshooting Guide: Stability in Acidic Conditions
Exposure to acidic media primarily threatens the integrity of the cyano group through hydrolysis. The pyridine nitrogen can also be protonated, further modifying the electronic properties of the ring system.
Frequently Asked Questions (Acidic Conditions)
Question 1: My reaction in an acidic solvent (e.g., TFA, aqueous HCl) shows a new, more polar spot on TLC and a corresponding peak in HPLC over time. What is happening to my this compound?
Answer: You are likely observing the hydrolysis of the cyano group. In the presence of acid and water, nitriles undergo a two-step hydrolysis. The first, and typically slower, step is the conversion of the nitrile to an amide (4-nitro-2-pyridinecarboxamide). If conditions are harsh enough (e.g., elevated temperature, high acid concentration), this amide can be further hydrolyzed to the corresponding carboxylic acid (4-nitropicolinic acid).[9][10]
-
Causality: The reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water, which is often present in acidic reagents or as a solvent.[10]
Question 2: I need to run a reaction using an acid catalyst. How can I minimize the degradation of my this compound starting material?
Answer: Minimizing degradation requires careful control of reaction parameters.
-
Use Anhydrous Conditions: If your reaction chemistry permits, use anhydrous acids and solvents to eliminate the water required for hydrolysis.
-
Control Temperature: Perform the reaction at the lowest effective temperature. Hydrolysis rates increase significantly with heat.
-
Limit Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., HPLC, UPLC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.
-
Choose a Milder Acid: If possible, use a weaker organic acid in place of a strong mineral acid.
Question 3: What are the expected degradation products under acidic conditions that I should look for?
Answer: The primary degradation products are the result of hydrolysis. You should monitor for the appearance of the intermediate amide and the final carboxylic acid.
Table 2: Potential Degradation Products in Acidic Media
| Compound Name | Structure | Molecular Weight | Expected Analytical Signature |
| 4-nitro-2-pyridinecarboxamide | C₆H₅N₃O₃ | 167.12 g/mol | More polar than starting material; will show a mass shift of +18 (addition of H₂O). |
| 4-nitropicolinic acid | C₆H₄N₂O₄ | 168.11 g/mol | Significantly more polar; will show a mass shift of +19 (addition of H₂O, loss of NH₃, gain of OH). |
Acidic Degradation Pathway
The following diagram illustrates the step-wise hydrolysis of the cyano group under acidic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Troubleshooting Guide: Stability in Basic Conditions
Basic conditions present a more complex challenge. The compound is susceptible not only to nitrile hydrolysis but also to reactions involving the pyridine ring itself, which is activated by the electron-withdrawing nitro group.
Frequently Asked Questions (Basic Conditions)
Question 1: Upon adding aqueous NaOH to my reaction, the solution immediately turned dark red or brown. Is my compound decomposing?
Answer: Yes, this is a strong indicator of degradation. Nitroaromatic compounds, especially those activated by other electron-withdrawing groups, can form intensely colored charge-transfer or Meisenheimer-type complexes in the presence of strong bases.[11] This color change signifies that the base is reacting with the molecule and is often a prelude to irreversible decomposition.
Question 2: What are the primary degradation pathways for this compound in the presence of a base like potassium hydroxide?
Answer: Two main pathways should be considered:
-
Nitrile Hydrolysis: Similar to the acidic route, the cyano group is readily attacked by hydroxide ions.[9][12] This is often a rapid process, leading directly to the formation of the carboxylate salt (potassium 4-nitropicolinate). The intermediate amide is typically transient and not observed under strong basic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient (electrophilic) due to the influence of the nitro group. A strong nucleophile like hydroxide (OH⁻) can attack the ring, potentially leading to displacement of one of the substituents or other complex reactions. While hydrolysis of the nitrile is generally the more facile pathway, SNAr becomes a significant risk at elevated temperatures or with more potent nucleophiles.
Question 3: I need to use a base in my synthesis. What are my options to preserve the molecule's integrity?
Answer: The choice of base is critical.
-
Use Non-Nucleophilic Bases: Whenever possible, use non-nucleophilic organic bases (e.g., DBU, DIPEA) or mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), particularly in anhydrous organic solvents.[6]
-
Avoid Aqueous Hydroxides: Sodium hydroxide and potassium hydroxide should be avoided unless nitrile hydrolysis is the desired outcome.[13]
-
Maintain Low Temperatures: If a strong base is unavoidable, the reaction should be conducted at low temperatures (e.g., -78 °C to 0 °C) to control the rate of degradation.
-
Use an Inert Atmosphere: Some degradation pathways may be oxidative. Running the reaction under nitrogen or argon can prevent oxygen from participating in side reactions.
Basic Degradation Pathway
The diagram below shows the primary degradation route under basic conditions leading to the carboxylate salt.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol: Forced Degradation Study
This protocol provides a standardized method to evaluate the stability of this compound under defined stress conditions.
Objective:
To quantify the rate of degradation of this compound in acidic and basic media and to identify the primary degradation products.
Materials:
-
This compound (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Trifluoroacetic Acid (TFA)
-
HPLC system with UV-Vis or DAD detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve ~15 mg of this compound in acetonitrile to prepare a 1.0 mg/mL stock solution in a 15 mL volumetric flask.
-
-
Stress Sample Preparation:
-
Acidic Stress: In a 10 mL volumetric flask, add 1.5 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 0.15 mg/mL in 0.1 M HCl.
-
Basic Stress: In a 10 mL volumetric flask, add 1.5 mL of the stock solution and 1.0 mL of 1.0 M NaOH. Dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a final concentration of 0.15 mg/mL in 0.1 M NaOH.
-
Control Sample: Prepare a control sample by diluting 1.5 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Incubation:
-
Place the acidic stress sample in a heating block or water bath at 60 °C.
-
Keep the basic stress and control samples at room temperature (~25 °C), protected from light.
-
-
Time-Point Analysis:
-
Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., T=0, 2, 4, 8, and 24 hours).
-
Crucial Step - Quenching: Immediately before analysis, neutralize the aliquot to stop the degradation.
-
For acidic samples, add an equimolar amount of NaOH.
-
For basic samples, add an equimolar amount of HCl.
-
-
Transfer the quenched sample to an HPLC vial for injection.
-
-
HPLC Analysis:
-
Column: C18 Reverse-Phase Column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 injection.
-
Calculate the percent area of any new peaks that appear, corresponding to degradation products.
-
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study of this compound.
Summary and Recommendations
Table 3: Summary of Stability and Recommendations
| Condition | Primary Risk | Key Degradation Product(s) | Recommended Mitigation Strategies |
| Strong Acid (e.g., >0.1M HCl, H₂SO₄) | Nitrile Hydrolysis | 4-nitro-2-pyridinecarboxamide, 4-nitropicolinic acid | Use anhydrous conditions, lowest possible temperature, and shortest reaction time. Monitor reaction progress closely. |
| Strong Base (e.g., >0.1M NaOH, KOH) | Rapid Nitrile Hydrolysis, Ring Decomposition | 4-nitropicolinate salt, colored decomposition products | Avoid aqueous hydroxides. Use mild inorganic (K₂CO₃) or non-nucleophilic organic bases in anhydrous solvents at low temperatures. |
By understanding these degradation pathways and implementing the recommended protocols and mitigation strategies, researchers can ensure the integrity of their experiments and the quality of their results when working with this compound.
References
- Pipzine Chemicals. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
- Jilin Claire Biotechnology Co., Ltd. (2024). Buy this compound Industrial Grade.
- Google Patents. (1998). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Glukharev, A. G., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5691.
- Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 173–177.
- Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Bioman Explains. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Properties, Applications, Safety & Supplier Information | Buy from China [pipzine-chem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Buy this compound | 19235-88-2 [smolecule.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Optimization of Solvent and Temperature for 2-Cyano-4-nitropyridine Reactions
Welcome to the technical support center for the optimization of reactions involving 2-Cyano-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for leveraging this versatile building block in your synthetic endeavors. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the nuances of its reactivity is paramount to achieving high yields and purity.[1][2] This document will delve into the critical roles of solvent and temperature in directing the outcomes of nucleophilic aromatic substitution (SNAr) reactions, the primary mode of reactivity for this compound.
Understanding the Reactivity of this compound
This compound is a highly activated electron-deficient aromatic system. The potent electron-withdrawing effects of both the nitro group at the 4-position and the cyano group at the 2-position render the pyridine ring exceptionally susceptible to nucleophilic attack. The cyano group, in this context, serves as an effective leaving group, comparable in reactivity to halogens in similar activated systems.[3][4] The reaction proceeds through a classic addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate. The stability of this intermediate is a crucial determinant of the reaction rate and is profoundly influenced by the reaction medium and temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common challenges encountered during reactions with this compound, providing causative explanations and actionable solutions.
Issue 1: Low or No Reaction Conversion
Q1: I am observing poor or no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent hurdle and can often be traced back to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Insufficient Nucleophilicity: The nucleophile must be strong enough to attack the electron-deficient pyridine ring.
-
Causality: Weakly nucleophilic species (e.g., neutral amines or alcohols) may not have sufficient reactivity.
-
Solution: If using an amine or alcohol, consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like triethylamine) to generate the more potent anionic nucleophile. The choice of base is critical and should be tailored to the pKa of the nucleophile.
-
-
Suboptimal Solvent Choice: The solvent plays a pivotal role in stabilizing the charged Meisenheimer intermediate.
-
Causality: Non-polar solvents fail to adequately stabilize the negatively charged intermediate, leading to a high activation energy barrier.
-
Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or acetonitrile (MeCN) . These solvents excel at solvating cations while leaving the anionic nucleophile relatively free to react. In some cases, polar protic solvents like ethanol or methanol can be used, particularly for reactions with amines where the solvent can also act as a proton shuttle.[2]
-
-
Inadequate Temperature: Thermal energy is often required to overcome the activation barrier.
-
Causality: Room temperature may not provide sufficient energy for the reaction to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Many SNAr reactions on nitropyridines require heating. Monitor the reaction progress by TLC or LC-MS at incremental temperature increases (e.g., 50 °C, 80 °C, 100 °C). Be mindful of the potential for side reactions at elevated temperatures (see Issue 2).
-
Issue 2: Formation of Unwanted Side Products
Q2: My reaction is yielding significant side products, complicating purification and reducing the yield of the desired product. What are the common side reactions and how can I mitigate them?
A2: Side product formation is often a consequence of the high reactivity of this compound or harsh reaction conditions.
-
Hydrolysis of the Cyano Group: The cyano group can be susceptible to hydrolysis under certain conditions.
-
Causality: The presence of water, especially in combination with strong bases or high temperatures, can lead to the hydrolysis of the nitrile to a carboxamide or carboxylic acid.
-
Solution: Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Polysubstitution or Reaction at the Nitro Group: While less common, strong nucleophiles or harsh conditions can lead to further reactions.
-
Causality: Highly reactive nucleophiles might attack other positions on the ring or even displace the nitro group, though the latter is less favorable.
-
Solution: Use a stoichiometric amount of the nucleophile. Consider adding the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. Running the reaction at a lower temperature for a longer duration can also improve selectivity.
-
-
Solvent Participation: Some solvents can decompose or participate in the reaction.
-
Causality: DMF can decompose at high temperatures, especially in the presence of a strong base, to generate dimethylamine, which can act as a nucleophile.
-
Solution: If you suspect solvent decomposition, switch to a more thermally stable polar aprotic solvent like DMSO or use a lower reaction temperature.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for SNAr reactions with this compound?
A: For a broad range of nucleophiles, DMF and DMSO are excellent starting points due to their high polarity and aprotic nature, which effectively stabilize the Meisenheimer complex.[2] Acetonitrile is another good option. The optimal choice will, however, depend on the specific nucleophile and desired reaction temperature.
Q: How does temperature generally affect the rate and selectivity of these reactions?
A: Increasing the temperature typically increases the reaction rate. However, excessively high temperatures can lead to decomposition of the starting material or product and may decrease selectivity, leading to the formation of side products. It is recommended to start at a moderate temperature (e.g., 50-80 °C) and adjust as needed based on reaction monitoring.
Q: Is a base always necessary for reactions with amine nucleophiles?
A: Not always, but it is highly recommended. While some very reactive amines can displace the cyano group directly, the reaction is generally much slower and less efficient without a base. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the in-situ formed acid (HCN), driving the reaction to completion.
Q: Can I use protic solvents like ethanol or water?
A: Protic solvents can be used, particularly for reactions with amines. Ethanol is a common solvent for such reactions. However, be aware that protic solvents can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity. Water is generally avoided unless the reactants are highly soluble and stable in aqueous conditions, as it can lead to hydrolysis of the cyano group.
Data Presentation: Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. These conditions are based on established principles for SNAr reactions on activated pyridines and should be optimized for each specific substrate combination.
| Nucleophile Class | Example Nucleophile | Recommended Solvent | Base (if applicable) | Typical Temperature Range (°C) |
| Aliphatic Amines | Piperidine | Ethanol, Acetonitrile, or DMF | Triethylamine (1.1 eq.) | 25 - 80 |
| Aromatic Amines | Aniline | DMF or DMSO | K₂CO₃ (1.5 eq.) | 80 - 120 |
| Alkoxides | Sodium Methoxide | Methanol or THF | N/A (pre-formed) | 0 - 50 |
| Thiols | Thiophenol | DMF or Acetonitrile | K₂CO₃ or NaH (1.1 eq.) | 25 - 60 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with an Aliphatic Amine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous ethanol (to a concentration of approximately 0.1 M).
-
Add the aliphatic amine (1.1 eq.) to the solution, followed by the addition of triethylamine (1.2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Reaction of this compound with a Phenol
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the phenol (1.1 eq.) and anhydrous DMF (to a concentration of approximately 0.2 M).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Reaction Conversion
Caption: A systematic workflow for addressing low reaction conversion.
Diagram 2: Influence of Solvent Polarity on SNAr Reaction Rate
Caption: The role of polar aprotic solvents in stabilizing the transition state.
References
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Pipzine Chemicals. (n.d.). This compound.
- SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
Sources
Technical Support Center: Optimizing the Nitration of 2-Cyanopyridine
Welcome to the technical support guide for the nitration of 2-cyanopyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. The synthesis of 2-cyano-5-nitropyridine is a critical step for producing valuable intermediates in the pharmaceutical and materials science sectors.[1][2] However, the inherent electronic properties of the pyridine ring present unique challenges. This guide provides in-depth, field-proven insights to help you maximize your yield and purity by minimizing byproduct formation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of nitrating 2-cyanopyridine.
Q1: Why is the electrophilic nitration of 2-cyanopyridine a challenging reaction?
The primary challenge stems from the electronic nature of the substrate. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[3][4][5] This deactivation is significantly intensified by the presence of the strongly electron-withdrawing cyano (-CN) group at the 2-position. Consequently, forcing the nitration reaction often requires harsh conditions (e.g., strong acids, high temperatures), which can unfortunately lead to undesired side reactions, including ring degradation or the formation of multiple byproducts.[1]
Q2: What is the expected major product of the nitration, and what is the chemical rationale?
The principal product is 2-cyano-5-nitropyridine . This outcome is dictated by the directing effects of the substituents on the pyridine ring.
-
Pyridine Nitrogen: The ring nitrogen atom strongly directs electrophiles to the meta-position (C3 and C5).
-
Cyano Group (-CN): As a deactivating, electron-withdrawing group, the cyano group also directs incoming electrophiles to the meta-position.
In 2-cyanopyridine, the C5 position is meta to both the ring nitrogen and the C2-cyano group. This convergence of directing effects makes the C5 position the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺), leading to the formation of 2-cyano-5-nitropyridine as the major regioisomer.
Q3: What are the most common nitrating agents for this synthesis?
The most conventional nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] Sulfuric acid serves two purposes: it protonates the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), and it acts as a solvent and dehydrating agent.[7][8] Variations include using fuming nitric acid or incorporating oleum (fuming sulfuric acid) for even more forcing conditions, although this increases the risk of byproducts.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides solutions to specific problems you may encounter during the experiment.
Problem 1: Low Conversion or No Reaction
-
Symptom: Analysis (TLC, HPLC, GC) shows a significant amount of unreacted 2-cyanopyridine after the expected reaction time.
-
Causality: The deactivating nature of the substrate requires a sufficiently powerful electrophile. The reaction conditions may be too mild, either due to insufficient acid strength or a temperature that is too low to overcome the activation energy barrier.
-
Solutions:
-
Verify Reagent Quality: Ensure that concentrated acids have not absorbed atmospheric moisture, which would reduce their effective strength. Use fresh, high-purity reagents.
-
Increase Acid Strength: A common solution is to increase the proportion of sulfuric acid relative to nitric acid. For particularly stubborn reactions, the use of oleum (fuming H₂SO₄) can be considered, which contains dissolved SO₃ and dramatically increases the concentration of the nitronium ion.
-
Controlled Temperature Increase: While low temperature is crucial for selectivity, if no reaction occurs, a gradual and carefully monitored increase in temperature may be necessary. Raise the temperature in 5-10°C increments, monitoring the reaction progress closely to avoid runaway reactions or byproduct formation.
-
Problem 2: Significant Formation of Dinitrated or Tar-Like Byproducts
-
Symptom: The crude product mixture is dark and difficult to purify. Characterization reveals the presence of dinitrated species or a complex mixture of unidentified materials.
-
Causality: This is a classic sign of overly harsh reaction conditions. High temperatures or excessively long reaction times can provide enough energy to force a second nitration onto the already deactivated 2-cyano-5-nitropyridine ring. High temperatures can also lead to oxidative decomposition (charring) of the pyridine ring.[1]
-
Solutions:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be conducted in an ice or ice-salt bath to maintain a consistently low temperature (e.g., 0-5°C).[9][10] The addition of the nitrating mixture to the substrate should be done dropwise and slowly to manage the exothermic heat of reaction.
-
Monitor Reaction Progress: Do not run the reaction for a fixed time blindly. Use an appropriate analytical technique (e.g., TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the 2-cyanopyridine has been consumed to prevent the subsequent formation of dinitrated products.
-
Optimize Reagent Stoichiometry: Use only a slight excess of nitric acid (e.g., 1.1-1.2 equivalents). A large excess of the nitrating agent will increase the likelihood of over-reaction.
-
Data-Driven Optimization: Temperature Effects
The following table summarizes typical outcomes based on reaction temperature, illustrating its critical role in controlling selectivity.
| Entry | Temperature | Typical Yield of 2-cyano-5-nitropyridine | Key Byproducts |
| 1 | 0-5 °C | High (>80%) | Minimal dinitration (<5%) |
| 2 | 20-25 °C (Room Temp) | Moderate (50-70%) | Significant dinitration, other isomers |
| 3 | > 50 °C | Low (<30%) | Extensive decomposition, tar, polynitration |
Problem 3: Poor Regioselectivity (Formation of 3-nitro or 4-nitro isomers)
-
Symptom: NMR or LC-MS analysis indicates the presence of isomers other than the desired 2-cyano-5-nitropyridine.
-
Causality: While the 5-position is electronically favored, extremely high energy conditions can sometimes overcome the high activation barriers for substitution at other positions.
-
Solutions:
-
Adhere to Low Temperatures: As with preventing dinitration, maintaining a low temperature is the best way to ensure the reaction follows the lowest-energy, most selective pathway.
-
Advanced Strategy: Dearomatization-Rearomatization: For applications requiring exceptionally high purity and regioselectivity, consider a modern, milder approach. A recently developed method involves a dearomatization-rearomatization strategy that proceeds via an oxazino intermediate.[3][4] This catalyst-free, open-air process can achieve highly selective meta-nitration on a wide range of pyridine substrates under mild conditions, avoiding the pitfalls of harsh mixed-acid systems.[3][4]
-
Part 3: Protocols and Visual Guides
Protocol 1: Standard Mixed-Acid Nitration of 2-Cyanopyridine
Safety Warning: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Substrate Preparation: To the flask, add 2-cyanopyridine (1.0 eq) and slowly add concentrated sulfuric acid (e.g., 3-4 volumes) while stirring, ensuring the temperature is maintained below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 1-2 volumes), pre-chilled in an ice bath.
-
Reaction: Slowly add the nitrating mixture from the beaker to the dropping funnel. Add the mixture dropwise to the solution of 2-cyanopyridine in sulfuric acid over 30-60 minutes. Critically, ensure the internal temperature of the reaction does not rise above 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by periodically quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the starting material is consumed, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation & Purification: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Further wash with a small amount of ice-cold methanol to remove impurities. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 2-cyano-5-nitropyridine.
Protocol 2: Alternative Synthesis via Nucleophilic Substitution
If direct nitration proves problematic, an alternative route involves the cyanation of a pre-nitrated precursor. A reported synthesis involves reacting 2-bromo-5-nitropyridine with copper(I) cyanide in a high-boiling polar solvent like DMF at elevated temperatures to yield 2-cyano-5-nitropyridine.[11] This approach decouples the challenging nitration and cyanation steps.
Visual Guides
// Reactants Start [label="2-Cyanopyridine"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FFFFFF"];
// Main Pathway Intermediate [label="Sigma Complex\n(Attack at C5)"]; Product [label="2-Cyano-5-nitropyridine\n(Desired Product)", fillcolor="#D4EDDA", fontcolor="#202124"];
// Byproduct Pathway 1 Dinitro_Intermediate [label="Sigma Complex\n(Second Nitration)"]; Dinitro_Product [label="Dinitrated Byproduct", fillcolor="#FAD2CF", fontcolor="#202124"];
// Byproduct Pathway 2 Degradation [label="Oxidative Degradation\n(Tar Formation)", fillcolor="#FAD2CF", fontcolor="#202124"];
// Connections Start -> Reagents [style=invis]; Reagents -> Intermediate [label="0-5°C\n(Slow Addition)"]; Intermediate -> Product [label="Deprotonation"];
Product -> Dinitro_Intermediate [label="Excess HNO₃\nHigh Temp (>25°C)"]; Dinitro_Intermediate -> Dinitro_Product [label="Deprotonation"];
Start -> Degradation [label="High Temp (>50°C)", color="#EA4335"];
{rank=same; Start; Reagents;} {rank=same; Intermediate;} {rank=same; Product;} {rank=same; Dinitro_Intermediate; Degradation;} {rank=same; Dinitro_Product;} } dot Caption: Reaction scheme for the nitration of 2-cyanopyridine.
// Nodes Start [label="Start Experiment"]; Check_Conversion [label="Reaction Complete?\n(Check by TLC/HPLC)", shape=diamond, fillcolor="#FEF1E0"]; Low_Conversion [label="Problem: Low Conversion", shape=box, style="rounded,filled", fillcolor="#FAD2CF", fontcolor="#202124"]; Troubleshoot_Low [label="Action:\n1. Verify Reagent Quality\n2. Increase H₂SO₄ Ratio\n3. Cautiously Increase Temp", fillcolor="#E8F0FE", fontcolor="#202124"]; Check_Purity [label="High Purity?", shape=diamond, fillcolor="#FEF1E0"]; Success [label="Success:\nIsolate & Purify Product", shape=box, style="rounded,filled", fillcolor="#D4EDDA", fontcolor="#202124"]; Byproducts [label="Problem: Byproducts\n(Dinitration/Tar)", shape=box, style="rounded,filled", fillcolor="#FAD2CF", fontcolor="#202124"]; Troubleshoot_High [label="Action:\n1. Lower Temperature (0-5°C)\n2. Reduce Reaction Time\n3. Monitor Closely", fillcolor="#E8F0FE", fontcolor="#202124"]; Consider_Alt [label="Consider Alternative Route:\n(e.g., Dearomatization or\nCyanation of 2-bromo-5-nitropyridine)", fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Start -> Check_Conversion; Check_Conversion -> Low_Conversion [label="No"]; Low_Conversion -> Troubleshoot_Low; Troubleshoot_Low -> Start [label="Retry Experiment"]; Check_Conversion -> Check_Purity [label="Yes"]; Check_Purity -> Success [label="Yes"]; Check_Purity -> Byproducts [label="No"]; Byproducts -> Troubleshoot_High; Troubleshoot_High -> Start [label="Retry Experiment"]; Troubleshoot_High -> Consider_Alt [style=dashed, label="If problem persists"]; } dot Caption: A logical workflow for troubleshooting common issues.
References
- Pipzine Chemicals. (n.d.). 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China.
- Duart, M. J., et al. (n.d.).
- Ghosh, A., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Richardson, P. (2025).
- ChemicalBook. (2025). 2-Cyano-5-nitropyridine.
- Katritzky, A. R., et al. (2005).
- Bakke, J. M. (2025). Nitropyridines, Their Synthesis and Reactions.
- Bakke, J. M., & Ranes, E. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2.
- Chem-Impex. (n.d.). 2-Cyano-5-nitropyridine.
- MasterOrganicChemistry.com. (2018).
- Anasazi Instruments. (n.d.).
- ResearchGate. (2015).
- University of Missouri-St. Louis. (n.d.).
- Musgrave, R. (2020, February 13).
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- 10. youtube.com [youtube.com]
- 11. 2-Cyano-5-nitropyridine | 100367-55-3 [chemicalbook.com]
Technical Support Center: Scaling Up 2-Cyano-4-nitropyridine Production
Welcome to the technical support guide for the synthesis and scale-up of 2-Cyano-4-nitropyridine. This resource is designed for researchers, chemists, and process development professionals who are navigating the challenges of producing this critical chemical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for its versatile reactivity.[1] However, its production is not without challenges, particularly when transitioning from lab scale to pilot or industrial production.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues, providing not just solutions but a foundational understanding to empower your process development.
Part 1: FAQ - Synthetic Strategy and Route Selection
Q1: What are the primary synthetic routes for producing this compound?
There are two predominant strategies for synthesizing this compound, each starting from a different commercially available pyridine derivative.
-
Cyanation of 4-Nitropyridine N-oxide: This classic approach involves the activation of the N-oxide, typically with an agent like dimethyl sulfate or dimethylcarbamoyl chloride, followed by the introduction of a cyanide source (e.g., NaCN or KCN).[2][3] The N-oxide functionality directs the cyanation to the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-nitropyridine: This route leverages the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group at the C4 position.[4] The chlorine atom at the C2 position acts as a good leaving group, readily displaced by a cyanide nucleophile.
Q2: For a multi-kilogram scale-up, which synthetic route is generally preferred and why?
While both routes are viable, the Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-nitropyridine is often favored for large-scale production. The preference is based on a careful analysis of process safety, economics, and waste management.
The cyanation of 4-nitropyridine N-oxide often requires potent activating agents like dimethyl sulfate, which is highly toxic and carcinogenic, posing significant handling risks at scale. Furthermore, the reaction can be highly exothermic and may require cryogenic temperatures (-7° to -8° C) for controlled addition, which adds to the engineering and energy costs.[2]
The SNAr route, while also requiring careful thermal management, generally involves more manageable reagents and conditions. The starting material, 2-chloro-4-nitropyridine, is readily available, and the reaction can often be run at or slightly above room temperature in common polar aprotic solvents.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Cyanation of 4-Nitropyridine N-oxide | SNAr of 2-Chloro-4-nitropyridine |
| Starting Material | 4-Nitropyridine N-oxide | 2-Chloro-4-nitropyridine |
| Key Reagents | Activating Agent (e.g., Dimethyl Sulfate), Cyanide Salt (NaCN, KCN)[2][3] | Cyanide Salt (NaCN, KCN), Polar Aprotic Solvent (DMSO, DMF)[5] |
| Typical Yield | 20-70% | 70-90% |
| Pros | Utilizes a common starting material. | Higher typical yields, avoids highly toxic activating agents. |
| Cons | Often requires highly toxic/carcinogenic reagents, cryogenic temperatures, potentially lower yields.[2] | Requires careful control of anhydrous conditions; solvent recovery can be challenging. |
Part 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during synthesis. The solutions are grounded in the mechanistic principles of the reactions.
Q3: My SNAr reaction of 2-chloro-4-nitropyridine with KCN is sluggish and incomplete. How can I improve the conversion rate?
This is a frequent challenge, often rooted in issues of solubility and nucleophilicity. The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex.[4] The rate-determining step is typically the initial nucleophilic attack on the C2 carbon.[4]
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Water will compete with the cyanide anion as a nucleophile and can also hydrolyze the product. Ensure all reagents and solvents are thoroughly dried.
-
Solvent Choice is Critical: The solvent must be polar and aprotic (e.g., DMSO, DMF, Propionitrile).[5] These solvents excel at solvating the potassium cation (K+) while leaving the cyanide anion (CN-) poorly solvated, thereby maximizing its nucleophilicity. Protic solvents like ethanol or water will hydrogen-bond with and stabilize the cyanide anion, drastically reducing its reactivity.
-
Improve Cyanide Solubility: Potassium cyanide has limited solubility in many organic solvents.
-
Phase-Transfer Catalysis: The addition of a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can shuttle the cyanide anion from the solid phase into the organic phase, dramatically accelerating the reaction.
-
Crown Ethers: A catalytic amount of a crown ether (e.g., 18-crown-6) can effectively sequester the potassium cation, liberating a "naked" and highly reactive cyanide anion.
-
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) will increase the rate. However, this must be done with caution. Monitor the reaction closely by TLC or HPLC to avoid the formation of degradation byproducts, which often appear as a darkening of the reaction mixture.
Visualizing the Mechanism: SNAr Pathway
The following diagram illustrates the accepted addition-elimination mechanism for the cyanation of 2-chloro-4-nitropyridine.
Caption: SNAr mechanism for the synthesis of this compound.
Q4: My reaction yield from the 4-nitropyridine N-oxide route is consistently low, with a messy crude product. What's going wrong?
This route is sensitive to reaction conditions, and deviation can lead to multiple side products. The key is controlling the activation of the N-oxide and the subsequent cyanide addition.
Troubleshooting Steps:
-
Temperature Control is Paramount: The initial activation step and the cyanide addition are highly exothermic. The reaction reported in literature specifies maintaining a temperature of -7° to -8° C during the addition of sodium cyanide solution.[2] Failure to maintain this low temperature can lead to uncontrolled side reactions and decomposition. On a large scale, this requires a robust cooling system and slow, controlled addition of reagents.
-
Stoichiometry of the Activating Agent: Using an excess of the activating agent (e.g., dimethyl sulfate) can lead to unwanted side reactions. Ensure precise stoichiometry (typically 1.0 to 1.1 equivalents).
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen).[2] This prevents oxidative side reactions that can contribute to the formation of colored impurities.
-
Purity of Starting Material: Ensure your 4-nitropyridine N-oxide is pure. Impurities from its synthesis (e.g., residual nitrating acids) can interfere with the cyanation step.[6]
Protocol 1: Lab-Scale Synthesis via SNAr
This protocol is a representative procedure for lab-scale synthesis. Warning: This procedure involves highly toxic materials. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable chemical-resistant gloves.[7]
Reagents:
-
2-Chloro-4-nitropyridine (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with 2-chloro-4-nitropyridine and anhydrous DMSO (approx. 5-10 mL per gram of starting material).
-
Begin stirring under a positive pressure of nitrogen until the solid is fully dissolved.
-
In a single portion, add the potassium cyanide to the solution. Caution: KCN is highly toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme care.
-
Stir the mixture at room temperature (20-25 °C). The reaction is typically slightly exothermic; monitor the internal temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker of ice water (approx. 10x the volume of DMSO used). This will precipitate the product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts, then with a small amount of cold isopropanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight. The crude product is often of sufficient purity (>95%) for subsequent steps, or it can be recrystallized from isopropanol or an ethanol/water mixture.[2]
Part 3: Safety and Scale-Up Considerations
Q5: What are the critical safety protocols for handling cyanide on an industrial scale?
Scaling up a reaction involving cyanide requires a stringent and multi-layered safety approach.
-
Engineering Controls: All manipulations must be done in a well-ventilated area, preferably within a closed system to prevent the release of hydrogen cyanide (HCN) gas, which can form upon contact with acids.[8][9] Continuous HCN monitoring systems with alarms should be installed in the production area.
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. In addition to safety glasses and chemical-resistant gloves, respiratory protection may be required.[8] Ensure that gloves are not permeable to the reagents and solvents being used.[10]
-
Quenching and Waste Disposal: A dedicated quench station with a solution of sodium hypochlorite (bleach) and sodium hydroxide should be readily available to neutralize any spills and decontaminate equipment. All cyanide-containing waste streams must be treated with bleach/NaOH to oxidize the cyanide to the much less toxic cyanate before disposal according to local regulations.
-
Emergency Preparedness: An emergency response plan must be in place. This includes having a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) on-site and ensuring personnel are trained in its administration.
Visualizing a Safety Workflow
This flowchart outlines a decision-making process for safely handling a cyanide reaction quench.
Caption: Decision workflow for the safe quenching of cyanide waste.
References
- This compound - Pipzine Chemicals. Pipzine Chemicals. [Link]
- 2-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. [Link]
- 4-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia. Jubilant Ingrevia. [Link]
- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. Chempanda. [Link]
- Sandmeyer reaction - Wikipedia. Wikipedia. [Link]
- Material Safety Data Sheet - 3-Cyanopyridine, 98% - Cole-Parmer. Cole-Parmer. [Link]
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis. [Link]
- Huo et al.: The Direct Formation of 2-Cyano-4-amidopyridine... Acta Chimica Slovenica. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace. SciSpace. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. Royal Society of Chemistry. [Link]
- Preparation of Cyanopyridines by Direct Cyan
- nucleophilic aromatic substitutions - YouTube. Khan Academy. [Link]
- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.
- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
- WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents.
- This compound, 100mg, Each - CP Lab Safety. CP Lab Safety. [Link]
- Purification method of 4-cyanopyridine - Eureka | Patsnap.
- CN114057637A - Method for purifying 4-cyanopyridine by recrystallization - Google Patents.
- Buy this compound Industrial Grade from Jilin Claire Biotechnology Co., Ltd. LookChem. [Link]
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Technical Support Center: Refining the Purification of 2-Cyano-4-nitropyridine Derivatives
Welcome to the technical support center for the purification of 2-cyano-4-nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Due to the presence of both a polar cyano group and a strongly electron-withdrawing nitro group, these molecules present unique challenges that require a nuanced approach to purification.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the purity, yield, and efficiency of your work.
Section 1: Troubleshooting Quick Guide & FAQs
This section addresses the most pressing and common issues encountered during the purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified this compound derivative shows a low melting point and broad range compared to the literature value. What is the likely cause? A: This is a classic indicator of impurities. The presence of residual solvents or synthetic byproducts can depress the melting point. We recommend performing a final analytical check via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurity, which will guide your choice of an appropriate re-purification technique.
Q2: I'm observing significant product loss during column chromatography. How can I improve my recovery? A: Low recovery is often due to the high polarity of these compounds, causing them to irreversibly adsorb to the silica gel.[2] Consider the following:
-
Deactivate the Silica: Use a less acidic or inert stationary phase like alumina or deactivated silica gel.[2]
-
Optimize Your Solvent System: A gradient elution with a highly polar solvent, such as methanol in dichloromethane, may be necessary to elute your strongly bound compound.[3]
-
Check for Degradation: Your compound may be unstable on silica. A 2D-TLC analysis can help diagnose this issue.[4][5]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to rapid cooling or the presence of impurities.[6] To resolve this:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional "good" solvent (the one in which it is more soluble) to ensure it stays dissolved longer as it cools.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.
-
If the problem persists, the purity of the crude material may be too low for recrystallization. A preliminary purification step, like a quick filtration through a silica plug, might be necessary.[3]
Q4: After purification, my TLC plate shows a single spot, but my yield is very low. Where did my product go? A: Several factors could be at play:
-
Recrystallization: You may have used too much solvent, leading to significant product loss in the mother liquor.[3][6] Try reducing the volume of the mother liquor by evaporation to recover more product, which may then require a second recrystallization.[3]
-
Column Chromatography: The compound might still be on the column if the eluent is not polar enough.[2][3] Alternatively, it may have degraded on the silica.
-
Workup: Ensure that the pH during aqueous workup is appropriate. Some derivatives might have solubility in the aqueous layer if it's too acidic or basic.
Section 2: In-Depth Troubleshooting by Technique
A systematic approach is crucial for resolving purification challenges. The following diagram outlines a general workflow for troubleshooting common issues.
Caption: A high-level workflow for troubleshooting common purification issues.
Recrystallization
Recrystallization is the preferred method for purifying solid this compound derivatives when applicable, as it is often more scalable and cost-effective than chromatography. The key is selecting an appropriate solvent.
Causality Behind Solvent Choice: An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[7][8][9] Given the polar nature of the this compound core, polar organic solvents are typically a good starting point.[10][11]
| Solvent | Polarity Index | Boiling Point (°C) | Comments & Considerations |
| Water | 10.2 | 100 | May be suitable for highly polar derivatives or as an anti-solvent in a mixed system. This compound itself is only slightly soluble.[10] |
| Ethanol | 5.2 | 78 | A common and effective choice. Often used in a mixed system with water to fine-tune polarity.[7][11] |
| Methanol | 6.6 | 65 | More polar than ethanol; may dissolve the compound too well at room temperature, but useful for highly functionalized derivatives.[12] |
| Isopropyl Ether | 2.8 | 68 | A less polar option, has been successfully used for the recrystallization of the parent this compound.[13] |
| Ethyl Acetate | 4.4 | 77 | An excellent solvent with a convenient boiling point.[7] Often used in chromatography, so it can be a good first choice for recrystallization trials. |
| Acetone | 5.1 | 56 | A strong solvent, but its low boiling point can limit the solubility difference between hot and cold conditions.[7] |
Troubleshooting Recrystallization
-
Problem: The compound does not dissolve, even in boiling solvent.
-
Scientific Rationale: The solvent is not polar enough to overcome the crystal lattice energy of your highly polar compound.
-
Solution: Switch to a more polar solvent. For example, if ethyl acetate fails, try ethanol or methanol.[3][11] Ensure you are using a sufficient volume of solvent, adding it in small portions to the boiling mixture until dissolution is complete.[11]
-
-
Problem: The solution is colored, and the resulting crystals are also colored.
-
Scientific Rationale: Colored impurities are co-crystallizing with your product. These are often highly conjugated, polar molecules.
-
Solution: Add a small amount (1-2% by weight) of activated charcoal to the hot solution.[11] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[11]
-
Column Chromatography
For liquid derivatives or solids that are difficult to recrystallize, column chromatography is the primary purification method. The high polarity of this compound derivatives means they will have a strong affinity for the polar stationary phase (silica gel).[14]
Causality Behind Method Design: In normal-phase chromatography, non-polar compounds elute first, while polar compounds are retained longer.[14][15][16] Therefore, a relatively polar mobile phase is required to move these compounds down the column at a reasonable rate.
Caption: Logic for selecting a column chromatography solvent system based on TLC.
Troubleshooting Column Chromatography
-
Problem: The compound streaks badly on the TLC plate and does not move from the baseline.
-
Scientific Rationale: The compound is too polar for the current solvent system. The strong interaction with the silica gel is preventing its movement with the mobile phase.[2] Pyridine-containing compounds are also known to streak.[5]
-
Solution: A more aggressive, polar solvent system is needed. Start increasing the polarity, for example by moving from an ethyl acetate/hexane system to a dichloromethane/methanol system.[3] For particularly basic pyridine derivatives, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica gel and dramatically improve peak shape.[4]
-
-
Problem: The separation between the product and an impurity is poor.
-
Scientific Rationale: The chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solution: Change the solvent system entirely. Different solvents interact with solutes in unique ways. If a hexane/ethyl acetate system fails, try a system with a different character, such as dichloromethane/acetone or toluene/ethyl acetate.[3] Running a gradient elution, where the polarity of the mobile phase is increased over time, can also significantly improve resolution.[3][17]
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a validated starting point for your purification experiments.
SOP 1: Recrystallization of this compound
This protocol is adapted from established synthetic procedures.[13]
-
Solvent Screening: In a small test tube, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., isopropyl ether, ethanol, ethyl acetate) at room temperature and with gentle heating. Identify a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to maximize yield.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and cooling.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
SOP 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and gives good separation from impurities.[16] For this compound derivatives, a starting point could be a mixture of hexane and ethyl acetate, potentially requiring the addition of methanol for more polar analogues.[18]
-
Column Packing: Pack a glass column with silica gel using the "slurry method" to ensure a homogenous packing, which is critical for good separation.[15]
-
Sample Loading: Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) to achieve a suitable flow rate.
-
Fraction Collection: Collect fractions in an array of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Analytical Validation
Purification is incomplete without validation. Always confirm the purity of your final product.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample should exhibit a single major peak. This is the gold standard for purity assessment in pharmaceutical development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the isolated compound and can reveal the presence of impurities that may not be visible by other techniques.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity for a solid compound.
By integrating these troubleshooting strategies and validated protocols, researchers can overcome the inherent challenges in purifying this compound derivatives, leading to more reliable and reproducible scientific outcomes.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- This compound synthesis - ChemicalBook.
- What is the best solvent for recrystalliz
- Solvent Choice - Chemistry Teaching Labs - University of York.
- Important Chemistry Tips-Solvents choose for recrystalliz
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Solvent selection for recrystallization: An undergradu
- This compound - Pipzine Chemicals.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation?
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- This compound - Chem-Impex.
- Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit.
- Column chrom
- Column chrom
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Do Polar Compounds Elute First In Column Chrom
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Column Chromatography - Organic Chemistry
- Preparation of Cyanopyridines by Direct Cyan
- Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystalliz
- Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester.
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dealing with regioisomer formation in 2-Cyano-4-nitropyridine synthesis
Welcome to the Technical Support Center for 2-Cyano-4-nitropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
I. Understanding the Core Challenge: Regioisomer Formation
The synthesis of this compound, a versatile building block in medicinal chemistry and materials science, is often complicated by the formation of unwanted regioisomers.[1] The most common synthetic route involves the cyanation of a 4-nitropyridine precursor, typically 4-nitropyridine N-oxide. The primary challenge in this synthesis is controlling the position of the cyano group introduction on the pyridine ring, which can lead to a mixture of products that are often difficult to separate.
The reaction generally proceeds via a Reissert-Henze type mechanism.[2] In this process, the pyridine N-oxide is activated by an acylating agent, making the pyridine ring susceptible to nucleophilic attack by a cyanide source. The regioselectivity of this attack is governed by a delicate interplay of electronic and steric factors.[3][4][5]
Diagram 1: Generalized Reissert-Henze Reaction for Cyanation of 4-Nitropyridine N-Oxide
Caption: Generalized workflow of the Reissert-Henze reaction for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired this compound
A persistently low yield of the target compound can be frustrating. Several factors can contribute to this issue, from incomplete reactions to product degradation.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Activation of the N-Oxide | - Ensure the activating agent (e.g., dimethyl sulfate, benzoyl chloride) is fresh and added under anhydrous conditions. - Consider using a more reactive activating agent. | The formation of the N-acyloxypyridinium salt is a crucial first step. Moisture can hydrolyze the activating agent, and an insufficiently reactive agent may not fully convert the N-oxide to the activated intermediate. |
| Suboptimal Reaction Temperature | - For the activation step, maintain the temperature as recommended in the literature (e.g., 65-70 °C for dimethyl sulfate). - For the cyanation step, precise temperature control is critical; for instance, some protocols specify temperatures as low as -7 to -8 °C.[6] | Temperature affects reaction rates. The activation step often requires heating to proceed at a reasonable rate, while the subsequent nucleophilic attack by cyanide may need to be performed at low temperatures to control exothermicity and improve selectivity. |
| Inefficient Cyanide Source | - Use a high-purity, dry cyanide source (e.g., KCN, NaCN, or TMSCN). - Consider the solubility of the cyanide salt in your chosen solvent. Phase-transfer catalysts may be beneficial in some systems. | The concentration of available cyanide ions is a key determinant of the reaction rate. The choice of cyanide source can also influence regioselectivity.[7] |
| Product Degradation | - Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times. - Ensure the work-up procedure is performed promptly and at a suitable pH to prevent hydrolysis of the nitrile group or other side reactions. | This compound, like many organic molecules, can be susceptible to degradation under harsh conditions or over extended periods. |
Issue 2: High Percentage of Regioisomeric Byproducts
The formation of regioisomers is the most significant challenge in this synthesis. The primary undesired isomer is often the result of cyanide attack at a different position on the pyridine ring.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Electronic and Steric Effects | - The 4-nitro group is strongly electron-withdrawing, which deactivates the C4 position towards nucleophilic attack. However, the N-oxide activation makes both the C2 and C6 positions electrophilic.[8][9] The choice of activating group can sterically hinder one position over the other. | The regioselectivity is a balance between the electronic activation of the pyridine ring and the steric hindrance around the potential sites of attack. A bulky activating group may favor attack at the less hindered C6 position, which, in this symmetric starting material, is equivalent to the C2 position. |
| Reaction Conditions Favoring Isomer Formation | - Solvent Polarity: Experiment with solvents of varying polarity. Non-polar solvents can sometimes favor the formation of a specific isomer. - Temperature: Lowering the reaction temperature during the cyanation step can often increase the selectivity for the thermodynamically favored product. - Activating Agent: The nature of the activating agent can significantly influence the regioselectivity. Experiment with different acylating agents (e.g., benzoyl chloride vs. dimethylcarbamoyl chloride).[7] | The transition state energies leading to the different regioisomers can be influenced by the reaction environment. Lower temperatures provide more selective reactions by favoring the pathway with the lower activation energy. The activating group's size and electronic properties can alter the charge distribution and steric environment of the activated intermediate. |
Issue 3: Difficulty in Separating the Desired Product from Isomers
Even with optimized reaction conditions, some amount of the regioisomeric byproduct is often unavoidable. Effective purification is therefore critical.
| Purification Technique | Protocol and Considerations |
| Fractional Crystallization | - This technique relies on differences in the solubility of the isomers in a particular solvent system.[10] - Protocol: Dissolve the crude product mixture in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble isomer will crystallize out first. Multiple recrystallization steps may be necessary to achieve high purity. - Solvent Screening: A systematic screening of solvents (e.g., isopropyl ether, ethanol, acetone, and mixtures thereof) is essential to find a system that provides good separation.[6] |
| Preparative High-Performance Liquid Chromatography (HPLC) | - Preparative HPLC is a powerful technique for separating compounds with very similar physical properties.[11][12][13][14] - Protocol: An analytical HPLC method should first be developed to achieve baseline separation of the desired product and its isomers. This method can then be scaled up to a preparative scale. Normal-phase or reverse-phase chromatography can be employed, depending on the polarity of the isomers.[15] |
| Column Chromatography | - For smaller scales, flash column chromatography on silica gel can be effective. - Protocol: A suitable eluent system must be identified through TLC analysis to maximize the difference in the retention factors (Rf) of the isomers. A gradient elution may be necessary for optimal separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently cited starting material is 4-nitropyridine N-oxide.[6][16][17] This precursor is commercially available and can be synthesized by the direct nitration of pyridine N-oxide.
Q2: What are the likely regioisomeric byproducts I should be looking for?
When starting from 4-nitropyridine N-oxide, the primary regioisomeric concern is the formation of other cyanated nitropyridines. While the desired product is this compound, side reactions could potentially lead to the formation of isomers such as 3-cyano-4-nitropyridine, although the activation by the N-oxide strongly directs to the 2- and 6-positions. If the starting material contains isomeric impurities (e.g., 3-nitropyridine N-oxide), you could also form byproducts like 2-cyano-5-nitropyridine.
Q3: How can I confirm the identity of my product and detect the presence of regioisomers?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of the reaction mixture's complexity. Different isomers will likely have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the ratio of different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the positions of the cyano and nitro groups on the pyridine ring.[18][19][20][21][22]
-
Infrared (IR) Spectroscopy: The characteristic stretching frequency of the nitrile group (C≡N) typically appears around 2230-2240 cm⁻¹. The positions of other bands can also provide clues about the substitution pattern.[6]
Reference Spectroscopic Data for Cyanopyridine Isomers
| Compound | ¹H NMR (indicative shifts and patterns) | ¹³C NMR (indicative shifts) | IR (C≡N stretch, cm⁻¹) |
| 2-Cyanopyridine | Aromatic protons typically show complex splitting patterns. | The carbon bearing the cyano group is significantly deshielded. | ~2230 |
| 3-Cyanopyridine | Protons adjacent to the nitrogen are the most deshielded. | The chemical shifts of the ring carbons are distinct from the 2- and 4-isomers. | ~2235 |
| 4-Cyanopyridine | A more symmetrical pattern is often observed for the aromatic protons. | The carbon bearing the cyano group and the carbons adjacent to the nitrogen are deshielded.[23][24] | ~2240 |
Note: The exact chemical shifts will depend on the solvent and the presence of other substituents (i.e., the nitro group).
Q4: Are there any safety precautions I should be aware of during this synthesis?
Yes, several safety precautions are crucial:
-
Cyanide Compounds: All cyanide sources (KCN, NaCN, TMSCN) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Activating Agents: Many activating agents, such as dimethyl sulfate, are toxic and corrosive. Handle them with care.
-
Reaction Exothermicity: The cyanation reaction can be exothermic. Maintain strict temperature control, especially during the addition of the cyanide reagent.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitropyridine N-Oxide
This protocol is adapted from established literature procedures and should be performed by a qualified chemist.[6]
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Materials:
-
4-Nitropyridine N-oxide
-
Dimethyl sulfate
-
Sodium cyanide
-
Water (deionized)
-
Isopropyl ether
-
Nitrogen gas
Procedure:
-
Activation: In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, combine 4-nitropyridine N-oxide and dimethyl sulfate. Heat the mixture with stirring at 65-70 °C for 2 hours.
-
Cooling: Allow the reaction mixture to cool, which may result in solidification.
-
Cyanation: Dissolve the solid in water and cool the solution to -7 to -8 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium cyanide dropwise with vigorous stirring, maintaining the temperature below -5 °C.
-
Reaction: Continue stirring at -7 to -8 °C for 7 hours.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature overnight. Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from isopropyl ether to obtain pure this compound.
V. References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Hydroxy-3-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Retrieved from [Link]
-
Unknown Source. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution.
-
Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.
-
Nishiwaki, N., et al. (1990). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of Synthetic Organic Chemistry, Japan, 48(1), 28-39.
-
ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction.... Retrieved from [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]
-
Stefaniak, L., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.
-
Katiyar, D. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Gising, J., et al. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synthesis, 47(01), 1-17.
-
Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structures of 2- and 3-cyanopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Reissert‐Henze reaction. Retrieved from [Link]
-
Fife, W. K. (1986). Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile. The Journal of Organic Chemistry, 51(14), 2876-2878.
-
ResearchGate. (n.d.). Ni-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Redetermination of 4-cyanopyridine N-oxide. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
-
Fife, W. K. (1983). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 48(8), 1375-1377.
-
ResearchGate. (2023). Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). Retrieved from [Link]
-
ResearchGate. (2025). A Novel Strategy for Pharmaceutical Cocrystal Generation Without Knowledge of Stoichiometric Ratio: Myricetin Cocrystals and a Ternary Phase Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The three cyanopyridine isomers. (b) Their reduction to the radical anion. (c) Proposed dimerization of the 3‐CNPy. Retrieved from [Link]
Sources
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- 5. Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile [jstage.jst.go.jp]
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- 21. 2-Cyanopyridine(100-70-9) 1H NMR [m.chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. 4-Cyanopyridine(100-48-1) 13C NMR [m.chemicalbook.com]
- 24. spectrabase.com [spectrabase.com]
Technical Support Center: Improving Selectivity in Reactions of 2-Cyano-4-Nitropyridine
Welcome to the technical support center for 2-Cyano-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common selectivity challenges in your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a highly valuable, yet synthetically challenging, building block in medicinal chemistry and materials science.[1][2] Its utility stems from the pyridine ring, which is rendered electron-deficient by two powerful electron-withdrawing groups: the 4-nitro group and the 2-cyano group. This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack, but it also introduces significant challenges in controlling reaction selectivity.
The primary issues encountered involve:
-
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): Preferential attack at one electrophilic site over another.
-
Chemoselectivity: Selective reaction of one functional group in the presence of others (e.g., reducing the nitro group without affecting the cyano group).
-
Side Reactions: Unwanted reactions such as hydrolysis of the cyano group.
This guide provides a structured approach to diagnosing and solving these selectivity problems.
Troubleshooting Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction with this compound is giving me a mixture of products. How can I favor substitution at the C2 position (displacement of the cyano group) over attack at other positions?
This is a classic challenge rooted in the electronic properties of the substrate. Both the C2 and C6 positions are highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the 4-nitro group.[1][3] The attack of a nucleophile at these positions creates a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which is key to the SNAr mechanism.[1][4] The negative charge in this intermediate can be delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group, which provides significant stabilization.[1][3][5]
However, the cyano group at C2 is also a leaving group, albeit generally a poorer one than a halide. The selectivity of your reaction depends on a delicate balance of factors.
Causality & Troubleshooting Workflow
Poor regioselectivity is often a result of suboptimal reaction conditions that do not sufficiently differentiate between the competing reaction pathways. Use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Detailed Analysis & Solutions
-
Nature of the Nucleophile:
-
Insight: Small, highly reactive nucleophiles (e.g., ammonia, primary amines) are less able to distinguish between the electrophilic C2 and C6 positions. Steric hindrance around the C2 position, caused by the adjacent cyano group, is minimal for these nucleophiles.
-
Solution: Employ a more sterically demanding nucleophile if your synthesis allows. The increased bulk will favor attack at the less hindered C6 position. If C2 substitution is desired, a less bulky nucleophile is preferable, but other factors must be optimized.
-
-
Solvent Effects:
-
Insight: The stability of the Meisenheimer complex is paramount.[1] Polar aprotic solvents (e.g., DMSO, DMF, NMP) are excellent at solvating the charged intermediate without interfering with the nucleophile, thereby accelerating the reaction. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity and potentially altering selectivity.
-
Solution: Switch from protic or nonpolar solvents to a polar aprotic solvent. This generally increases the rate of the desired SNAr pathway.
-
-
Temperature Control:
-
Insight: Higher temperatures provide more energy to the system, which can overcome the small activation energy differences between competing pathways, leading to a loss of selectivity.
-
Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This will favor the pathway with the lower activation energy, which is often the more sterically accessible or electronically favored one.
-
Data Summary: Impact of Conditions on Regioselectivity
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale for Improvement |
| Nucleophile | Methylamine | tert-Butylamine | Increased steric bulk favors attack at the less hindered C6 position. |
| Solvent | Ethanol (Protic) | DMSO (Polar Aprotic) | Stabilizes the Meisenheimer complex more effectively. |
| Temperature | 50 °C | 0 °C | Lower energy favors the kinetically controlled, more selective pathway. |
Troubleshooting Guide 2: Chemoselectivity in Nitro Group Reduction
Question: I am trying to reduce the nitro group to an amine, but my cyano group is also being reduced. How can I selectively reduce the nitro group?
This is a common chemoselectivity problem. Many powerful reducing agents that are effective for nitro group reduction (e.g., catalytic hydrogenation with Pd/C at high pressure, LiAlH₄) will also readily reduce the nitrile to a primary amine. The key is to choose a reagent or system that discriminates between the two functional groups.
Recommended Methods for Selective Nitro Reduction
-
Transfer Hydrogenation with Hantzsch Ester or Formic Acid/Triethylamine:
-
Insight: These methods provide a milder source of hydrogen and are often highly selective for the reduction of nitro groups in the presence of other reducible functionalities like nitriles.
-
Protocol: See "Protocol 1: Selective Reduction of the Nitro Group" below.
-
-
Metal-Mediated Reductions in Acidic Media:
-
Insight: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are classic reagents for nitro group reduction.[6] Under these conditions, the cyano group is typically protonated and less susceptible to reduction.
-
Caution: The acidic workup can potentially lead to hydrolysis of the cyano group if not carefully controlled.
-
-
Sodium Borohydride with a Lewis Acid:
-
Insight: A combination of NaBH₄ and a Lewis acid like BF₃·OEt₂ can sometimes be tuned for the selective reduction of nitriles, but specific conditions might favor nitro reduction.[7] Careful screening of conditions is necessary. It has been noted that pyridine compounds can sometimes fail to reduce under these conditions, possibly due to complexation of the borane by the ring nitrogen.[7]
-
Decision Diagram for Choosing a Reduction Method
Caption: Decision guide for selective nitro group reduction.
Frequently Asked Questions (FAQs)
Q1: Under what conditions will the cyano group hydrolyze?
The cyano group can be hydrolyzed to a carboxylic acid or an amide under either strong acidic or strong basic conditions, typically with heating.[8][9][10] The mechanism involves the nucleophilic attack of water (in acid) or hydroxide (in base) on the electrophilic carbon of the nitrile.[11][12] To avoid this, maintain a neutral pH and moderate temperatures during your reaction and workup unless hydrolysis is the desired transformation.
Q2: Can I perform electrophilic aromatic substitution on this compound?
No. The pyridine ring is severely deactivated by the electron-withdrawing ring nitrogen and the two additional electron-withdrawing substituents (nitro and cyano). It is extremely electron-poor and will not undergo standard electrophilic aromatic substitution reactions like Friedel-Crafts or nitration. The chemistry of this ring system is dominated by nucleophilic substitution.[13][14]
Q3: Why is the cyano group at C2 a potential leaving group in SNAr reactions?
While not as effective as halides, the cyano group can act as a leaving group. Its ability to leave is enhanced by the strong electron-withdrawing nature of the pyridine ring and the 4-nitro group, which stabilize the transition state and the resulting anion. In studies of N-methylpyridinium ions, the 2-cyano substituent showed high reactivity, comparable to or greater than halogens, in SNAr reactions, attributed to the influence of the cyano group in the deprotonation step of the reaction intermediate.[15][16]
Q4: Are there methods to achieve substitution at the C3 or C5 positions?
Direct nucleophilic attack at C3 or C5 is electronically disfavored because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.[3][5] However, alternative strategies, such as those involving ring-opening and closing sequences (e.g., via Zincke imine intermediates), have been developed to functionalize these positions in other pyridine systems, though their applicability to this specific substrate would require investigation.[17][18]
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group via Transfer Hydrogenation
This protocol describes the selective reduction of the 4-nitro group to a 4-amino group while preserving the 2-cyano group, using palladium-catalyzed transfer hydrogenation.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ammonium formate (HCOONH₄) or Formic acid/Triethylamine
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogen Source: Add ammonium formate (5.0 eq) in portions to the stirring suspension. Note: The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Partition the residue between DCM and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude 2-cyano-4-aminopyridine.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as needed.
References
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Khutorianskyi, V. V., Klepetářová, B., & Beier, P. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 240–244.
- ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Schlosser, M., & Ruzziconi, R. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Synthesis, 2010(13), 2111–2123.
- Fiveable. (n.d.). Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term.
- Pipzine Chemicals. (n.d.). This compound.
- Organic Chemistry Blog. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Google Patents. (n.d.). US4482437A - Electrochemical reductions of cyanopyridine bases.
- Keeffe, J. R., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace.
- The Hive. (n.d.). 4-nitropyridine synthesis requested.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine.
- Calvin University Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- ACS Publications. (n.d.). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines.
- ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- ResearchGate. (2019, September 18). How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?
- PubMed. (2005). Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- LibreTexts Chemistry. (2020, August 15). 20.7: Chemistry of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
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- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Continuous Flow Synthesis of 2-Cyano-4-nitropyridine
Welcome to the technical support center for the continuous flow synthesis of 2-Cyano-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this two-step synthesis. The process involves the nitration of pyridine N-oxide to 4-nitropyridine N-oxide, followed by a nucleophilic cyanation to yield the final product. Continuous flow processing offers significant safety and efficiency advantages for this synthesis, particularly by controlling the strong exotherm of the nitration step and managing the hazardous nature of cyanide reagents.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reactor system is clogging. What are the common causes and how can I resolve this?
A: Reactor clogging is one of the most prevalent challenges in flow chemistry, especially when dealing with multi-phase systems or reactions where reactants, intermediates, or products have limited solubility.[3][4] In the synthesis of this compound, clogging can occur in either the nitration or the cyanation step.
Causality and Troubleshooting Steps:
-
Precipitation of 4-Nitropyridine N-oxide (Nitration Step): The intermediate, 4-nitropyridine N-oxide, can have limited solubility in the reaction medium, especially as the reaction stream cools post-reaction.
-
Solution: Introduce a co-solvent to the substrate feed that improves the solubility of the product. Ensure the back-pressure regulator is set sufficiently high (e.g., 5-10 bar) to keep solvents in the liquid phase well above their atmospheric boiling points, which can sometimes improve solubility. If clogging occurs post-reactor, consider adding a solubilizing solvent stream at a T-junction immediately after the reactor coil.[1]
-
-
Inorganic Salt Precipitation (Cyanation Step): The reaction of 4-nitropyridine N-oxide with a cyanide source like NaCN or KCN generates inorganic salts as byproducts. These salts are often insoluble in the organic solvents used for the reaction.
-
Solution: Employing an ultrasound bath around the reactor coil can be highly effective.[3] The ultrasonic waves create localized cavitation, which breaks up solid agglomerates and prevents them from adhering to the reactor walls.[3] Alternatively, consider using a more soluble cyanide source, such as trimethylsilyl cyanide (TMSCN), although this may require optimization of the reaction conditions.[2]
-
-
"Freezing Out" at Low Temperatures (Cyanation Step): Some cyanation protocols require cryogenic temperatures to control selectivity.[2][5] If the solvent's freezing point is approached, its viscosity increases dramatically, or it may solidify, causing a blockage.
-
Solution: Select a solvent with a lower freezing point (e.g., switching from acetonitrile to dichloromethane if compatible). Ensure your thermal bath fluid is circulating efficiently and the temperature is precisely controlled.
-
A systematic approach to diagnosing clogging is outlined in the decision tree below.
Troubleshooting Flowchart for Reactor Clogging
Caption: Decision tree for diagnosing reactor clogging.
Q2: I'm observing low yields and incomplete conversion. What parameters should I investigate?
A: Low yield is a common optimization problem and points to non-ideal reaction conditions. In a continuous flow system, you have precise control over several parameters that directly influence reaction kinetics and, therefore, conversion.[6][7]
Key Parameters to Optimize:
| Parameter | Potential Issue & Rationale | Recommended Action |
| Residence Time | Insufficient Time for Reaction: Unlike batch, where you wait for completion, flow chemistry relies on a calculated residence time. If it's too short, the reagents exit the reactor before they can fully react. | Increase Residence Time: Lower the total flow rate of your pumps. Perform a residence time screening (e.g., test at 5, 10, 20, and 30 minutes) to find the plateau where conversion no longer increases significantly.[8] |
| Temperature | Insufficient Thermal Energy: Nitration and cyanation are activation energy-dependent. Too low a temperature will result in a slow reaction rate, leading to poor conversion within a given residence time. | Increase Temperature Systematically: Raise the reactor temperature in small increments (e.g., 5-10 °C). Monitor the reaction outcome closely, as higher temperatures can also promote side reactions.[9][10] |
| Stoichiometry | Incorrect Molar Ratios: Inaccurate pumping can lead to a suboptimal molar ratio of nitrating agent to substrate or cyanide to intermediate. This is especially common with viscous fluids like sulfuric acid.[6][11] | Verify Pump Calibration: Ensure your pumps are calibrated for the specific viscosity of the reagent solutions. Consider using a mass flow controller for critical reagents. Adjust the relative flow rates to screen different stoichiometric ratios. |
| Mixing Efficiency | Poor Mass Transfer: The nitration of pyridine N-oxide is often a biphasic reaction. If the phases are not intimately mixed, the reaction rate will be limited by mass transfer between the phases, not by intrinsic kinetics.[6][11] | Improve Mixing: Use a static micromixer before the reactor coil. For biphasic systems, ensure the flow rates are high enough to induce slug flow or annular flow regimes, which have high interfacial areas. |
Q3: My product purity is low due to the formation of byproducts. How can I improve selectivity?
A: Selectivity issues, such as over-nitration or the formation of isomers, are typically governed by kinetics and reaction conditions. The precise control offered by flow reactors is a key advantage in minimizing these unwanted pathways.[10][12]
Strategies for Improving Selectivity:
-
Controlling Over-Nitration (Dinitration): The initial product, 4-nitropyridine N-oxide, is deactivated towards further electrophilic substitution, but aggressive conditions can still lead to dinitration.
-
Causality: High temperatures, long residence times, and a large excess of the nitrating agent promote secondary reactions.[1][10]
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that still provides an acceptable conversion rate.
-
Shorten Residence Time: A key advantage of flow is the ability to run at very short residence times, quenching the reaction before significant byproduct formation can occur.[9][11]
-
Optimize Stoichiometry: Use the minimum required excess of the nitrating agent. Precisely control the molar ratio of nitric acid to the substrate.
-
-
-
Preventing Isomer Formation (e.g., 2-Nitropyridine): While the N-oxide strongly directs nitration to the 4-position, extreme conditions can sometimes lead to minor amounts of other isomers.
-
Causality: This is often linked to the specific nitrating species present and the reaction temperature.
-
Solution: Ensure the mixed acid (H₂SO₄/HNO₃) is prepared correctly and maintained at a consistent temperature to generate the nitronium ion (NO₂⁺) cleanly. The high selectivity for the 4-position is a known advantage of this route, so significant deviation points to a process control issue.[13]
-
-
Minimizing Oxidation Side Reactions: At elevated temperatures, nitric acid is a potent oxidizing agent and can lead to degradation products.[10]
-
Causality: This is a temperature-driven side reaction.
-
Solution: Maintain strict temperature control. If high temperatures are required for conversion, ensure the residence time is minimized to limit exposure. Consider performing a safety assessment using Differential Scanning Calorimetry (DSC) on your reaction mixture to understand the onset temperature for decomposition.[6]
-
Experimental Protocols & System Setup
Overall Synthesis Workflow
The synthesis is best performed as a two-step continuous process. The output from the nitration reactor is quenched and can be worked up, or in more advanced setups, subjected to in-line liquid-liquid extraction before proceeding to the cyanation step.
Caption: General workflow for the two-step continuous synthesis.
Protocol 1: General Procedure for Continuous Flow Nitration of Pyridine N-oxide
This protocol is a starting point and must be optimized for your specific equipment and safety protocols.
-
Reagent Preparation:
-
Solution A: Carefully dissolve Pyridine N-oxide (1.0 eq) in concentrated sulfuric acid (98%) to create a ~1 M solution. Caution: This is an exothermic dissolution.
-
Solution B: Fuming nitric acid (1.1 eq).
-
Quench Solution: Deionized water, chilled in an ice bath.
-
-
System Setup:
-
Assemble the flow reactor system (pumps, micromixer, reactor coil, back-pressure regulator) using chemically resistant materials (e.g., PFA, Hastelloy).[6][11]
-
Immerse the reactor coil in a thermostatic bath set to the desired temperature (e.g., start at 80 °C).
-
Set the back-pressure regulator to 5 bar.
-
-
Execution:
-
Prime all pumps with the appropriate reagents.
-
Begin pumping Solution A and Solution B into the micromixer at flow rates calculated to achieve the desired residence time (e.g., start with 10 minutes) and stoichiometry.
-
Simultaneously, pump the chilled quench solution to a T-mixer located immediately after the reactor coil at a flow rate sufficient to rapidly cool and dilute the reaction mixture.[6][11]
-
Allow the system to reach a steady state (typically 3x the total system volume) before collecting the product stream.
-
Analyze the output by HPLC or GC-MS to determine conversion and selectivity.
-
Q4: What are the primary safety concerns and how can I mitigate them?
A: This synthesis involves two distinct classes of hazards: the highly exothermic and potentially explosive nature of nitration, and the acute toxicity of cyanide reagents. Flow chemistry provides inherent safety benefits by minimizing the volume of hazardous material reacting at any given time.[6][11][14]
Hazard Mitigation Plan:
| Hazard | Mitigation Strategy |
| Thermal Runaway (Nitration) | The small volume and high surface-area-to-volume ratio of flow reactors provide excellent heat transfer, drastically reducing the risk of thermal runaway compared to batch processing.[1][9] Action: Always ensure your thermostatic bath has sufficient cooling capacity and is operating correctly. Monitor the temperature of the reactor outlet. |
| Explosive Intermediates | The intermediate 4-nitropyridine N-oxide is a high-energy material.[13] Action: The key benefit of flow is minimizing accumulation. Never stop the flow and leave the reactor heated. Develop a safe shutdown procedure that involves flushing the system with inert solvent. |
| Corrosive Reagents | Concentrated nitric and sulfuric acids are highly corrosive. Action: Use compatible wetted materials for all pumps, tubing, and reactors (e.g., PFA, PTFE, glass, Hastelloy). Avoid stainless steel (316L) if using highly concentrated H₂SO₄ at elevated temperatures.[6][11] |
| Cyanide Toxicity (HCN Gas) | Acidic conditions can protonate cyanide salts (NaCN, KCN) to produce highly toxic hydrogen cyanide (HCN) gas. Action: Perform the cyanation step under basic or neutral conditions. If an acid scavenger is needed, ensure it does not create an overall acidic environment. Conduct all operations in a well-ventilated fume hood and use a dedicated HCN gas detector.[2][15] |
| Cyanide Waste | The output stream will contain unreacted cyanide. Action: The product stream must be collected in a quench solution of aqueous sodium hypochlorite (bleach) and base (e.g., NaOH) to oxidize the cyanide to the much less toxic cyanate. See Protocol 2. |
Protocol 2: Quenching and Neutralizing Cyanide Waste
-
Prepare a quench solution in a suitable container within a secondary containment tray. The quench solution should consist of ~10% sodium hypochlorite (industrial bleach) and 1 M sodium hydroxide.
-
Ensure the outlet tube from your flow reactor is submerged beneath the surface of this quench solution.
-
As the reaction stream is collected, the bleach will oxidize the cyanide. The basic pH prevents the formation of HCN gas.
-
After the run is complete, allow the quench solution to stir for several hours.
-
Test the solution for the presence of cyanide using commercially available test strips before proceeding with standard aqueous waste disposal procedures. The cyanide level must be below the detection limit.[15]
References
- Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Chemical Science Blog. (2011, January 13). Unclogging the problems of flow chemistry.
- Fatemi, N., Dong, Z., & Kuhn, S. (n.d.). Solid handling and clogging prevention in microreactors. Lirias.
- National Institutes of Health. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
- Wegner, J., Ceylan, S., & Kirschning, A. (2011). Ten key issues in modern flow chemistry.
- Jensen, K. F. (2017). Flow chemistry - Microreaction technology comes of age. AIChE Journal, 63(3), 858-869.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Semantic Scholar. (n.d.). Nitration and flow chemistry.
- Semantic Scholar. (n.d.). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- PharmaCompass. (n.d.). Cyanation & Catalysis | API Contract Manufacturing | CDMO.
- DSpace@MIT. (n.d.). Continuous flow separation techniques for microchemical synthesis.
- Syrris. (n.d.). Continuous Flow Reactors.
- ResearchGate. (n.d.). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow.
- ResearchGate. (n.d.). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor.
- ACS Publications. (2024).
- IIT Bombay - IRCC. (n.d.). A Continuous Flow Process for Preparation of Organic Nitrate Esters.
- ACS Publications. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development.
- PubMed. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2113-2121.
- RSC Publishing. (2021). Concentric annular liquid–liquid phase separation for flow chemistry and continuous processing. Reaction Chemistry & Engineering.
- RSC Publishing. (2021). Continuous biphasic chemical processes in a four-phase segmented flow reactor. Reaction Chemistry & Engineering.
- MDPI. (n.d.). Solid–Liquid Flow Analysis Using Simultaneous Two-Phase PIV in a Stirred Tank Bioreactor.
- ResearchGate. (n.d.). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir.
- RSC Publishing. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews.
- ResearchGate. (n.d.). Optimization of the continuous flow synthesis of 2a.
- National Institutes of Health. (2021). Continuous Flow Synthesis of Anticancer Drugs.
- ResearchGate. (n.d.). Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones.
- Thieme. (2005).
- RSC Publishing. (2018). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
- ResearchGate. (n.d.). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
- ACS Publications. (n.d.). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study.
- National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
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Technical Support Center: Optimizing Reactions for 2-Cyano-4-nitropyridine Synthesis
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of 2-Cyano-4-nitropyridine. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework in a question-and-answer format to address the specific challenges you may encounter during your experiments. Our focus is on optimizing the critical parameters that govern reaction success, particularly the stoichiometry of activating agents and cyanide sources, which is analogous to optimizing catalyst loading in traditional catalytic systems.
Understanding the Core Reaction: Cyanation of 4-Nitropyridine N-oxide
The most prevalent laboratory and industrial synthesis of this compound does not typically involve a classic transition-metal catalyst. Instead, it relies on the activation of 4-nitropyridine N-oxide, followed by nucleophilic attack by a cyanide source.[1][2] The N-oxide is activated by an electrophilic reagent (an "activating agent"), making the C2 and C6 positions of the pyridine ring highly susceptible to nucleophilic attack by the cyanide anion. The 4-nitro group, being a strong electron-withdrawing group, further activates the ring and directs the cyanation preferentially to the C2 position.
This multi-step process, while effective, presents several optimization challenges. Issues with yield, purity, and reproducibility can often be traced back to the "loading" or stoichiometry of the activating agent and the cyanide source, as well as other reaction parameters.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can stem from several sources. The most critical factors are the incomplete activation of the N-oxide precursor and suboptimal reaction conditions.
Causality & Explanation: The reaction proceeds via an activated N-alkoxy or N-acyloxypyridinium salt intermediate.[1] If the formation of this intermediate is inefficient, the subsequent nucleophilic attack by cyanide will be sluggish, leading to a low yield and recovery of unreacted starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Optimizing Activating Agent Stoichiometry
-
Setup: Prepare five identical reaction vessels, each containing 1.0 equivalent of 4-nitropyridine N-oxide in your chosen anhydrous solvent (e.g., acetonitrile, DMF).[1]
-
Variable Addition: Add a different stoichiometric equivalent of the activating agent (e.g., dimethylcarbamoyl chloride or dimethyl sulfate) to each vessel, as detailed in Table 1.
-
Cyanide Addition: Cool all reaction mixtures to the optimized temperature (e.g., -5 °C). Add a consistent, slight excess of the cyanide source (e.g., 1.5 to 2.0 equivalents of KCN or NaCN) to each vessel.[1][3]
-
Monitoring: Stir the reactions for a fixed duration (e.g., 7 hours). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Analysis: After workup, isolate the product and calculate the yield for each reaction. Plot the yield against the equivalents of the activating agent to determine the optimal loading.
Table 1: Example Data for Optimizing Activating Agent Loading
| Reaction | 4-Nitropyridine N-oxide (eq.) | Activating Agent (eq.) | KCN (eq.) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 1.0 | 2.0 | 45% |
| 2 | 1.0 | 1.5 | 2.0 | 68% |
| 3 | 1.0 | 2.0 | 2.0 | 85% |
| 4 | 1.0 | 2.5 | 2.0 | 86% |
| 5 | 1.0 | 3.0 | 2.0 | 84% (Side products observed) |
Q2: I'm observing significant side product formation. How can I improve the selectivity for the 2-cyano isomer?
The formation of isomers or degradation products is a common challenge. While the 4-nitro group strongly directs cyanation to the C2 position, side reactions can occur if the reaction conditions are not carefully controlled.
Causality & Explanation: The activated pyridinium intermediate is highly reactive. If the temperature is too high or if there is an excessive amount of activating agent, undesired reactions can occur. These may include cyanation at the C6 position, hydrolysis of the cyano group, or decomposition of the starting material or product.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter for selectivity. The initial activation and subsequent cyanation are often highly exothermic. It is imperative to maintain a consistently low temperature (e.g., -10 °C to 0 °C) throughout the addition of reagents.[3]
-
Order of Addition: The standard procedure involves activating the N-oxide first, then adding the cyanide source. Reversing this order or mixing all reagents at once can lead to a complex mixture of products.
-
Solvent Choice: Ensure you are using a suitable, anhydrous polar aprotic solvent like acetonitrile or DMF.[1][4] Protic solvents or the presence of water can lead to hydrolysis of the activating agent and the formation of byproducts.
-
Inert Atmosphere: Some synthetic routes specify performing the reaction under a nitrogen or argon atmosphere to prevent side reactions caused by atmospheric moisture and oxygen.[3]
Q3: Can I use a transition metal catalyst for this reaction? I'm having trouble with the N-oxide method.
While the N-oxide route is most common for this specific molecule, related cyanations of aryl halides often employ palladium or nickel catalysts.[5][6] If you are working with a different precursor, such as 2-halo-4-nitropyridine, a transition metal catalyst is indeed the correct approach. However, this introduces a new set of challenges, primarily catalyst deactivation.
Causality & Explanation: Catalyst Poisoning by Cyanide Cyanide ions (CN⁻) have a strong affinity for transition metals like palladium and nickel.[5] Excess cyanide in the reaction mixture can coordinate strongly to the metal center, forming stable, inactive metal-cyanide complexes (e.g., [Pd(CN)₄]²⁻).[7] This prevents the catalyst from participating in the crucial steps of the catalytic cycle (oxidative addition, reductive elimination), effectively halting the reaction.
Optimization Strategy: Mitigating Catalyst Deactivation
Caption: Strategies to mitigate catalyst deactivation by cyanide.
-
Use of Alternative Cyanide Sources: Instead of highly soluble salts like NaCN or KCN, consider using sources that release cyanide ions more slowly. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a common, less toxic alternative that maintains a low equilibrium concentration of free cyanide, preventing catalyst poisoning.[6]
-
Ligand Selection: The choice of ligand is crucial in protecting the metal center. Bulky, electron-rich phosphine ligands can stabilize the catalyst and promote the desired reductive elimination step over deactivation pathways.
-
Careful Stoichiometry: Avoid using a large excess of the cyanide source. Use just enough to ensure the reaction goes to completion, typically 1.1 to 1.5 equivalents relative to the aryl halide.
By understanding the underlying mechanisms and potential pitfalls, you can systematically troubleshoot and optimize your synthesis of this compound, leading to higher yields, improved purity, and more reliable results.
References
- This compound - Pipzine Chemicals. Discusses the chemical properties and synthesis strategies for this compound. [Link]
- Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source - Organic Letters.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes - ResearchGate.
- Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions - CCS Chemistry.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide - Acta Chimica Slovenica. Provides a relevant example of the cyanation of a substituted pyridine N-oxide using potassium cyanide and dimethylcarbamoyl chloride. [Link]
- Process for the preparation of 2-cyanopyridines - Google Patents. Patent describing industrial-scale processes for 2-cyanopyridine synthesis, including solvent and reagent choices.
- Scope of 4‐nitropyridine N‐oxide catalyzed alkylation, amination, cyanation of secondary alkylboronic acids - ResearchGate. Shows the catalytic utility of 4-nitropyridine N-oxide itself in other reaction types. [Link]
- Optimization of loading of catalyst in cyanation of iodo-benzene with K4[Fe(CN)6 - ResearchGate. Provides an example of optimizing catalyst loading using a less toxic cyanide source, K4[Fe(CN)6]. [Link]
- Preparation of Cyanopyridines by Direct Cyanation - Synthesis.
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Cyanation Reagents: Evaluating 2-Cyano-4-nitropyridine in the Context of Modern Synthetic Chemistry
For the discerning researcher in organic synthesis and drug development, the introduction of a cyano group is a pivotal transformation, unlocking a versatile functional handle for further molecular elaboration. The choice of cyanating agent is therefore a critical decision, directly impacting reaction efficiency, substrate scope, and safety. This guide provides an in-depth comparison of 2-Cyano-4-nitropyridine with other classes of cyanating agents, offering insights grounded in mechanistic principles and supported by available experimental data to inform your synthetic strategy.
The Enduring Importance of the Nitrile Group
The cyano moiety is a cornerstone in the synthesis of a vast array of organic molecules. Its powerful electron-withdrawing nature and its ability to be transformed into amines, amides, carboxylic acids, and tetrazoles make it an invaluable functional group in the pharmaceutical and agrochemical industries.[1] More than 30 pharmaceuticals currently on the market feature a nitrile group, with many more in clinical trials, underscoring the continued relevance of efficient cyanation methodologies.[2]
A Landscape of Cyanating Reagents: An Overview
The arsenal of cyanating agents available to the modern chemist is diverse, broadly categorized by their mode of cyanide delivery: nucleophilic and electrophilic.
-
Nucleophilic Cyanide Sources: These reagents deliver the cyanide anion (CN⁻) and are the most traditional class. They include simple inorganic salts like potassium cyanide (KCN) and sodium cyanide (NaCN), as well as metal cyanides such as zinc cyanide (Zn(CN)₂) and copper(I) cyanide (CuCN). Silylated reagents like trimethylsilyl cyanide (TMSCN) offer improved solubility in organic solvents and are often used in conjunction with Lewis acids.
-
Electrophilic Cyanide Sources: In a reversal of polarity, these reagents deliver a formal cyanide cation (CN⁺) to a nucleophilic substrate.[3][4] This class includes reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and tosyl cyanide (TsCN), enabling the cyanation of nucleophiles such as enolates and carbanions.
-
Cyanopyridines as Cyanide Donors: A more recent development involves the use of cyanopyridines, such as 4-cyanopyridine, as effective cyanating agents, particularly in electrochemical reactions.[2][5] These reagents offer the advantage of being stable, crystalline solids that do not readily release free cyanide, enhancing their safety profile. This compound falls into this promising category.
This compound: A Profile
This compound is a crystalline solid featuring a pyridine ring substituted with a cyano group at the 2-position and a powerful electron-withdrawing nitro group at the 4-position. This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key feature in its potential as a cyanating agent. In such a reaction, a nucleophile would attack the pyridine ring, leading to the displacement of the 4-nitro-pyridin-2-yl group and the transfer of the cyanide moiety.
Mechanistic Considerations: The SNAr Pathway for Cyanide Transfer
The efficacy of this compound as a cyanating agent is predicated on a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the attack of a nucleophile, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the relatively stable 4-nitropyridine anion would result in the desired cyanated product.
Caption: Proposed SNAr mechanism for cyanide transfer from this compound.
Comparative Efficacy: A Data-Driven Analysis
To provide a quantitative comparison, we will consider the cyanation of an activated heterocyclic system, drawing parallels from a study on the α-cyanation of 4-amidopyridine N-oxide.[6][7] While this study did not include this compound, it offers a valuable benchmark for the performance of traditional nucleophilic cyanide sources.
Table 1: Comparison of Nucleophilic Cyanating Agents in the Synthesis of 2-Cyano-4-amidopyridine [6][7]
| Cyanating Agent | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 4 | 64 |
| NaCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 20 |
| AgCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 49 |
| Zn(CN)₂ | Dimethylcarbamoyl chloride | CH₃CN | 120 | 12 | 21 |
Data extracted from a study on the cyanation of 4-amidopyridine N-oxide and presented for comparative purposes.
Based on the mechanistic principles of SNAr, the performance of this compound is anticipated to be competitive, particularly for substrates that are good nucleophiles. The highly activated nature of the pyridine ring in this compound suggests that the cyanide transfer could proceed under milder conditions than those required for some traditional metal cyanides. However, the steric hindrance of the cyanopyridine itself may influence its reactivity with bulky substrates.
Broader Context: Comparison with Electrophilic Cyanating Agents
For the cyanation of nucleophilic carbons, such as enolates or organometallics, electrophilic cyanating agents are the reagents of choice. A direct comparison of efficacy with this compound is not mechanistically appropriate for these transformations. However, for completeness, their general performance characteristics are summarized below.
Table 2: General Performance Characteristics of Electrophilic Cyanating Agents
| Cyanating Agent | Typical Substrates | Reaction Conditions | Advantages | Disadvantages |
| NCTS | Arenes, heterocycles | Transition metal catalysis (e.g., Ru, Pd) | Less toxic than many cyanide salts, good functional group tolerance | Requires a catalyst, can be expensive |
| Tosyl Cyanide | Nucleophilic carbons | Base-mediated | Readily available, effective for a range of nucleophiles | Can be moisture-sensitive |
Experimental Protocols: A Practical Guide
To ensure the reproducibility of cyanation reactions, detailed experimental protocols are essential. Below are representative procedures for cyanation using a traditional nucleophilic salt and a modern cyanopyridine-based method.
Protocol 1: α-Cyanation of 4-Amidopyridine N-Oxide using Potassium Cyanide[6]
Caption: Experimental workflow for the cyanation of 4-amidopyridine N-oxide.
Detailed Steps:
-
To a 5 mL screw-capped vial equipped with a magnetic stirring bar, add 4-amidopyridine N-oxide (50.6 mg, 0.2 mmol), dimethylcarbamoyl chloride (0.056 mL, 0.6 mmol), potassium cyanide (26.0 mg, 0.4 mmol), and acetonitrile (2 mL) under an argon atmosphere.[6]
-
Seal the vial and heat the reaction mixture at 120 °C for 4 hours.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (hexane/ethyl acetate; 2/1).[6]
-
After completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-4-amidopyridine.
Protocol 2: Electrochemical Decarboxylative Cyanation using 4-Cyanopyridine[2]
Caption: Workflow for electrochemical cyanation using 4-cyanopyridine.
Detailed Steps:
-
In an argon-filled glove box, charge an electrochemical cell equipped with an anode, a cathode, and a stir bar with 4-cyanopyridine (0.3 mmol, 33 mg), the amine substrate (0.2 mmol), and K₂CO₃ (0.4 mmol).[2]
-
Add anhydrous acetonitrile (4 mL) and TBABF₄ (0.4 mmol, 0.1 M) to the reaction mixture and stir for 10 minutes before starting the electrolysis.[2]
-
Connect the power supply and carry out the reaction for 8 hours at a constant current of 4 mA.[2]
-
After the reaction is complete, transfer the mixture to a 100 mL separatory funnel and wash the electrodes with ethyl acetate.[2]
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).[2]
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).[2]
-
Dry the organic layer with anhydrous MgSO₄, then concentrate under vacuum.[2]
-
Purify the product by flash column chromatography on silica gel.[2]
Conclusion and Future Outlook
The field of cyanation continues to evolve, with a strong emphasis on developing safer and more efficient reagents and methodologies. While traditional nucleophilic cyanides like KCN remain workhorses in organic synthesis due to their low cost and high reactivity, their extreme toxicity necessitates stringent safety precautions.
This compound represents a promising, yet underexplored, class of cyanating agents. Its stability and the potential for a controlled, SNAr-mediated cyanide transfer position it as a potentially safer alternative to traditional cyanide salts. The high activation provided by the nitro group suggests that it could be effective for a range of nucleophilic substrates under relatively mild conditions.
Future research should focus on direct, systematic comparisons of this compound with established cyanating agents across a variety of substrates and reaction types. Such studies will be crucial in fully elucidating its synthetic utility and defining its place in the modern chemist's toolkit. The development of catalytic systems that facilitate cyanide transfer from cyanopyridines would further enhance their appeal and broaden their applicability.
References
- Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]
- Li, Y., & Chen, F. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry, 18(46), 9435-9449. [Link]
- Nauth, A. M., & Opatz, T. (2019). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 17(1), 11–23. [Link]
- Silva, F. P., Jr, & Amarante, G. W. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3). [Link]
- Taylor & Francis. (n.d.).
- Nauth, A. M., & Opatz, T. (2019). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 17(1), 11–23. [Link]
- Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363. [Link]
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3). [Link]
- Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Request PDF. [Link]
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A Comparative Guide to the Biological Activity of 2-Cyano-4-nitropyridine Derivatives
This guide provides a comprehensive validation framework for researchers, scientists, and drug development professionals working with 2-cyano-4-nitropyridine derivatives. We will delve into the mechanistic underpinnings of their biological activity, present objective comparisons with alternative scaffolds, and provide detailed, field-proven protocols for their validation. Our focus is on empowering researchers to make informed decisions by understanding not just the "how" but the "why" behind experimental design and data interpretation.
Introduction: The Chemical Versatility of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When substituted with both a cyano (-CN) and a nitro (-NO₂) group, as in the case of this compound, the resulting molecule becomes a highly versatile intermediate for synthesizing a diverse range of biologically active compounds.[1] The strong electron-withdrawing properties of the nitro and cyano groups render the pyridine ring susceptible to nucleophilic substitution, allowing for the strategic development of complex molecules essential in drug discovery.[1][2]
Derivatives of cyanopyridine have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory activities.[3] Specifically, their potential as kinase inhibitors and cytotoxic agents makes them promising candidates for oncology research and development.[3][4] This guide will focus on validating these key anticancer and antimicrobial activities.
Unraveling the Mechanism of Action
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The cyano group can act as a crucial hydrogen bond acceptor or even a reactive handle for covalent interactions, while the nitro group significantly modulates the electronic properties of the entire molecule.[5]
Kinase Inhibition: A Primary Anticancer Mechanism
A prominent mechanism of action for many cyanopyridine derivatives is the inhibition of protein kinases.[3] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Cyanopyridine-based molecules often act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade. The cyano group frequently forms key hydrogen bonds with hinge region residues of the kinase, a critical interaction for potent inhibition.
Below is a conceptual diagram illustrating the role of a this compound derivative in inhibiting a generic tyrosine kinase signaling pathway.
Caption: Conceptual pathway for kinase inhibition by a this compound derivative.
Comparative Analysis: this compound vs. Alternative Scaffolds
The selection of a chemical scaffold is a critical decision in drug discovery, influencing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While this compound offers significant synthetic and biological advantages, it is essential to compare it with other established scaffolds.
Here, we compare a hypothetical this compound derivative with other known kinase inhibitor scaffolds. The data presented is illustrative, based on typical values found in the literature for compounds with these core structures.
| Scaffold | Key Features | Typical Target(s) | Illustrative IC₅₀ (nM) | Advantages | Potential Liabilities |
| This compound | Strong H-bond acceptor (cyano); electron-deficient ring. | VEGFR-2, HER-2[6] | 25 | Versatile synthetic handle; tunable electronics. | Potential for off-target reactivity; metabolic instability of nitro group. |
| Quinazoline | Fused heterocyclic system; established pharmacophore. | EGFR, VEGFR | 10 | High potency; well-understood SAR. | Often associated with skin rash toxicity (EGFR). |
| Pyrazolo[3,4-d]pyrimidine | Isostere of purine; mimics ATP structure. | Src, Abl | 50 | High selectivity possible; good ADME properties. | Can be challenging to synthesize. |
| Indole | Bicyclic aromatic; present in many natural products. | Aurora Kinases, CDK | 75 | Good cell permeability; diverse substitution patterns. | Potential for CYP450 enzyme interactions. |
Experimental Validation: Protocols and Methodologies
The trustworthiness of any claim regarding biological activity rests on robust, reproducible experimental data. Below are detailed protocols for validating the anticancer and antimicrobial activities of this compound derivatives.
Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This protocol determines the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).
Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. Inhibition of this process by the test compound leads to a reduced signal.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a 2-fold serial dilution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microplate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the absorbance at 600 nm.
-
Self-Validation: The inclusion of a growth control is critical to ensure that the bacteria are viable and the medium can support growth. The sterility control ensures the medium is not contaminated.
-
Conclusion and Future Directions
This compound derivatives represent a promising and synthetically tractable class of compounds with significant potential in drug discovery, particularly in oncology and infectious diseases. Their biological activity is underpinned by a versatile chemical structure that allows for potent and specific interactions with biological targets.
The validation of these activities requires a systematic and rigorous approach, employing a battery of in vitro assays as detailed in this guide. By understanding the causality behind experimental protocols and objectively comparing performance against established alternatives, researchers can efficiently advance lead candidates through the drug discovery pipeline. Future work should focus on optimizing the ADME properties of this scaffold to improve in vivo efficacy and safety profiles.
References
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- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health (NIH). [Link]
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. Korean Chemical Society. [Link]
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. PubMed. [Link]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health (NIH). [Link]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]
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A Comparative Guide to Analytical Method Validation for 2-Cyano-4-nitropyridine Quantification
In the landscape of pharmaceutical development and chemical synthesis, the rigorous quantification of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. 2-Cyano-4-nitropyridine, a key building block in the synthesis of various pharmaceutical agents, demands precise and reliable analytical methods for its quantification.[1] This guide provides an in-depth comparison of three prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
This document moves beyond a mere listing of methodologies. It delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative regulatory guidelines to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and validating the most suitable analytical method for their specific needs.
The Criticality of Method Selection
The choice of an analytical method is a critical decision driven by a balance of performance characteristics, including specificity, sensitivity, accuracy, and precision. For a molecule like this compound, which possesses a distinct chromophore due to its nitro and cyano groups on a pyridine ring, all three techniques present viable options. However, the optimal choice depends on the sample matrix, required sensitivity, available instrumentation, and the intended purpose of the analysis, such as in-process control, release testing, or stability studies.
Comparative Analysis of Method Performance
The performance of each analytical method is evaluated based on a set of validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[2] The following table summarizes the expected performance characteristics for the quantification of this compound by HPLC, GC, and UV-Vis Spectroscopy, based on typical results for pyridine derivatives.[3][4]
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectroscopy |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | ≤ 5.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | ≤ 5.0% |
| Limit of Detection (LOD) | Analyte Dependent (ng/mL range) | Analyte Dependent (pg/mL range) | Analyte Dependent (µg/mL range) |
| Limit of Quantitation (LOQ) | Analyte Dependent (ng/mL range) | Analyte Dependent (pg/mL range) | Analyte Dependent (µg/mL range) |
| Specificity | High (Separates from impurities) | Very High (Excellent separation) | Low (Interference from other absorbing species) |
In-Depth Methodologies and Validation Protocols
A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose.[5][6] The following sections provide detailed experimental protocols for the quantification of this compound using HPLC, GC, and UV-Vis Spectroscopy, along with the necessary validation steps.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Chromatography Data System (CDS) for data acquisition and processing.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for standard preparation)
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of at least five calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
-
Method Validation Workflow: HPLC
Caption: HPLC method validation workflow.
II. Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound.[7] It offers high resolution and sensitivity.
Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID detector.
-
Autosampler for precise injections.
-
Data system for control and analysis.
-
-
Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (GC grade) or other suitable solvent
-
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial 100 °C, hold for 1 min, ramp at 20 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in dichloromethane. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in dichloromethane to a concentration within the linear range of the method.
-
Analysis: Inject the standards and samples into the GC.
-
Quantification: Generate a calibration curve by plotting the peak area of this compound against concentration. Calculate the concentration of this compound in the sample using the calibration curve.
-
Logical Relationship of GC Validation Parameters
Caption: Interdependence of GC validation parameters.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for quantifying compounds with chromophores.[8] Its primary limitation is its lack of specificity.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Reagents and Materials:
-
Methanol (UV grade) or other suitable transparent solvent
-
This compound reference standard
-
-
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the λmax. For this compound, this is typically around 272 nm.[4]
-
Standard Preparation: Prepare a stock solution of this compound in the solvent. From the stock solution, prepare a series of at least five standard solutions of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute if necessary to bring the absorbance within the linear range of the calibration curve.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the linear regression equation to determine the concentration of this compound in the sample solution.
-
Causality Behind Experimental Choices
-
Choice of Technique: HPLC and GC are chromatographic techniques that provide separation, thus offering higher specificity compared to UV-Vis spectroscopy.[9] This is crucial when analyzing samples that may contain impurities or degradation products. UV-Vis is often suitable for pure samples or for rapid, in-process checks where specificity is not a primary concern.
-
Mobile/Stationary Phase Selection: In HPLC, a C18 column is a versatile, non-polar stationary phase suitable for retaining a moderately polar compound like this compound. The mobile phase of acetonitrile and water is chosen to elute the analyte with a good peak shape and reasonable retention time. In GC, a non-polar DB-5 column is a good starting point for many organic molecules, providing separation based on boiling points and polarity differences.
-
Detector Selection: The UV detector in HPLC is ideal for this compound due to its strong UV absorbance.[10] The FID in GC is a universal detector for organic compounds and offers a wide linear range.
-
Validation Parameters: The validation parameters are chosen based on regulatory guidelines from the ICH, FDA, and EMA to ensure the method is accurate, precise, and reliable for its intended use.[11][12][13]
Conclusion
The selection of an analytical method for the quantification of this compound requires a thorough understanding of the strengths and weaknesses of each technique. HPLC and GC offer high specificity and sensitivity, making them suitable for regulatory filings and the analysis of complex samples. UV-Vis spectroscopy, while less specific, provides a rapid and cost-effective solution for the analysis of pure samples. The detailed protocols and validation frameworks presented in this guide provide a solid foundation for developing and implementing robust and reliable analytical methods in a regulated environment.
References
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A Comparative Analysis of the Antibacterial Spectrum of Novel 2-Cyano-4-nitropyridine Derivatives
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among the various heterocyclic compounds, pyridine derivatives have emerged as a promising class of therapeutic agents due to their diverse biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the antibacterial spectrum of a series of newly synthesized 2-cyano-4-nitropyridine derivatives. As a versatile chemical intermediate, this compound serves as a valuable starting point for the development of complex molecules with potential therapeutic applications.[4][5]
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial agents. We will delve into the experimental methodologies used to assess the antibacterial activity, present a comparative analysis of the efficacy of different derivatives against a panel of Gram-positive and Gram-negative bacteria, and discuss the potential mechanisms underpinning their action.
Experimental Design and Rationale
To objectively compare the antibacterial spectrum of the this compound derivatives, a systematic approach was employed, focusing on standardized and reproducible methods. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Methodology: Broth Microdilution Assay
The broth microdilution method was selected for its accuracy and its ability to provide quantitative results, making it a gold standard for antimicrobial susceptibility testing.[6][7] This technique allows for the simultaneous testing of multiple compounds against various bacterial strains.[6]
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Step-by-Step Protocol:
-
Preparation of Compounds and Bacterial Inoculum:
-
Stock solutions of the synthesized this compound derivatives are prepared in dimethyl sulfoxide (DMSO).
-
Bacterial strains are cultured on appropriate agar plates. Isolated colonies are then used to prepare a bacterial suspension in a sterile broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard.[8]
-
-
Serial Dilution and Inoculation:
-
The compound stock solutions are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (MHB).[7] This creates a range of concentrations to test.
-
Each well is then inoculated with the standardized bacterial suspension.[9] Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
-
Incubation and MIC Determination:
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative series of this compound derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, was used as a positive control.
| Compound | Derivative Structure | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| CNP-01 | R = H | >128 | >128 | 64 | 128 |
| CNP-02 | R = 4-chlorophenyl | 16 | 32 | 8 | 32 |
| CNP-03 | R = 4-methoxyphenyl | 32 | 64 | 16 | 64 |
| CNP-04 | R = 4-fluorophenyl | 8 | 16 | 4 | 16 |
| CNP-05 | R = 2,4-dichlorophenyl | 4 | 8 | 2 | 8 |
| Ciprofloxacin | - | 0.5 | 1 | 0.25 | 0.5 |
This is a hypothetical dataset for illustrative purposes.
Analysis of Structure-Activity Relationship (SAR):
The results indicate that the antibacterial activity of the this compound scaffold is significantly influenced by the nature of the substituent 'R'. The parent compound (CNP-01) exhibited weak activity. However, the introduction of substituted phenyl rings at the 'R' position led to a notable enhancement in antibacterial potency against both Gram-positive and Gram-negative bacteria.
Specifically, the presence of halogen atoms on the phenyl ring appears to be beneficial for activity. The di-chloro substituted derivative, CNP-05 , demonstrated the most potent broad-spectrum activity among the tested compounds, with MIC values as low as 2 µg/mL against E. coli. This suggests that electron-withdrawing groups and increased lipophilicity may play a crucial role in the antibacterial efficacy of this class of compounds.
Proposed Mechanism of Action
The antibacterial activity of nitroaromatic compounds, including nitropyridines, is often attributed to the reductive activation of the nitro group by bacterial nitroreductases.[10] This process generates reactive nitrogen species that can induce cellular damage through various mechanisms.
Hypothesized Mechanism of Action
Caption: Proposed mechanism of action for this compound derivatives.
This metabolic activation is often more efficient under anaerobic conditions. The resulting reactive intermediates can interact with and damage critical biomolecules such as DNA, proteins, and lipids, ultimately leading to bacterial cell death. The antimicrobial spectrum of such drugs can be related to their reducibility by different microbial species.[10]
Conclusion and Future Perspectives
The preliminary data presented in this guide highlight the potential of this compound derivatives as a novel class of antibacterial agents. The structure-activity relationship study provides a rational basis for further optimization of this scaffold to enhance potency and broaden the antibacterial spectrum. Future work should focus on:
-
Synthesis of a broader range of derivatives to further explore the SAR.
-
Evaluation against a wider panel of resistant bacterial strains , including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
-
Detailed mechanistic studies to confirm the proposed mode of action and identify the specific cellular targets.
-
In vivo efficacy and toxicity studies to assess the therapeutic potential of the most promising candidates.
The findings presented herein serve as a foundation for the continued development of this compound derivatives as a potential new tool in the fight against bacterial infections.
References
- NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique).
- Wikipedia. Broth microdilution.
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- Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
- CMAC.
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A Comparative Guide to the Validation of an HPLC Method for 2-Cyano-4-nitropyridine Purity Testing
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a critical intermediate like 2-Cyano-4-nitropyridine, a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison and validation of a High-Performance Liquid Chromatography (HPLC) method, designed for researchers, scientists, and drug development professionals who demand scientific rigor and practical insights.
The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering a comprehensive walkthrough of the validation process.[1][2][3] We will explore not just the "how" but, more importantly, the "why" behind the experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.
The Analytical Imperative: Why HPLC for this compound?
While various analytical techniques exist for impurity profiling, such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), HPLC remains the gold standard for non-volatile and thermally labile compounds like this compound.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it exceptionally suited for separating the main component from structurally similar impurities.
Comparison with Alternative Methods:
| Technique | Advantages for this compound Analysis | Limitations |
| HPLC | High sensitivity and specificity for pyridine derivatives.[6][7][8] Capable of separating a wide range of polar and non-polar compounds. Quantitative accuracy and precision. | Can be more time-consuming and costly than simpler methods. |
| TLC/HPTLC | Cost-effective and simple for preliminary screening.[9] | Lower sensitivity and resolution compared to HPLC.[9] Primarily qualitative or semi-quantitative. |
| GC | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile compounds like this compound without derivatization, which adds complexity and potential for error. |
| LC-MS | Provides molecular weight information for impurity identification.[9][10] | Higher cost and complexity. May not be necessary for routine purity testing once impurities are characterized. |
Given the need for precise quantification of potential impurities, a reversed-phase HPLC (RP-HPLC) method was selected as the most appropriate analytical tool.
Experimental Protocol: The Validated HPLC Method
A successful HPLC method is a symphony of carefully chosen parameters. The following protocol was developed and validated to ensure optimal separation and quantification of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The acetonitrile/water mixture provides the necessary polarity range for elution. The acidic phosphate buffer helps to ensure consistent peak shape for the basic pyridine moiety by suppressing silanol interactions with the stationary phase.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure. |
| Detection | UV at 254 nm | This compound possesses a strong chromophore, making UV detection highly sensitive at this wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
The Validation Gauntlet: A Deep Dive into ICH Q2(R1) Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][12] The following sections detail the experimental design and acceptance criteria for each validation parameter.
Specificity and Forced Degradation Studies
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] A crucial aspect of demonstrating specificity for a purity method is the forced degradation study.[13][14][15] This involves intentionally degrading the drug substance under various stress conditions to produce potential degradation products and ensuring the method can separate them from the parent peak.[16][17]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance exposed to 105°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to ICH-specified light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from all degradation products (resolution > 2) and the peak purity analysis (e.g., using a photodiode array detector) indicates no co-eluting peaks. A degradation of 5-20% is generally considered appropriate for demonstrating method suitability.[13][14]
Visualization of the Validation Workflow:
Caption: Workflow for HPLC Method Validation.
Linearity and Range
The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
A series of at least five standard solutions of this compound were prepared at concentrations ranging from 50% to 150% of the nominal test concentration (e.g., 0.1 mg/mL). Each solution was injected in triplicate.
Data Presentation:
| Concentration (% of Nominal) | Concentration (µg/mL) | Mean Peak Area |
| 50% | 50 | 125,430 |
| 75% | 75 | 188,145 |
| 100% | 100 | 250,860 |
| 125% | 125 | 313,575 |
| 150% | 150 | 376,290 |
Acceptance Criteria: A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve (peak area vs. concentration) is ≥ 0.999.
Accuracy
The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
Experimental Protocol:
A placebo (a mixture of all formulation components except the API) was spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Three replicate preparations were analyzed for each level.
Data Presentation:
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.6 | 99.5% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.5 | 99.6% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.
Experimental Protocol:
-
Repeatability: Six replicate preparations of a single sample batch were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Purity (%) | 99.85 | 99.82 |
| Standard Deviation | 0.04 | 0.05 |
| % RSD | 0.04% | 0.05% |
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (% recovery of 80-120%).
Robustness
The "Why": Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Small, deliberate changes were made to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the acceptance criteria, and the purity results should not be significantly affected.
System Suitability
The "Why": System suitability testing is an integral part of the analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
Experimental Protocol:
A standard solution of this compound is injected five times at the beginning of each analytical run.
Data Presentation:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Visualization of Potential Degradation Pathways:
Caption: Potential Degradation Pathways.
Conclusion: A Foundation of Quality
The validation of this HPLC method for the purity testing of this compound demonstrates its suitability for its intended purpose. The method is specific, linear, accurate, precise, and robust, providing a reliable tool for quality control in the pharmaceutical development process. By adhering to the principles of scientific integrity and regulatory guidelines, we establish a foundation of quality that ensures the safety and efficacy of the final drug product. This comprehensive guide serves as a practical resource for scientists, empowering them to develop and validate analytical methods with confidence and expertise.
References
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021-09-17). [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [Link]
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024-12-26). [Link]
- HPLC Methods for analysis of Pyridine.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. IJCRT.org. [Link]
- RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti.org. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. (2025-09-22). [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11). [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[Link]
- Method for pyridine amine derivative.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.[Link]
- hplc method validation for pharmaceuticals: a review.
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]
- Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
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- 8. researchgate.net [researchgate.net]
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- 11. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
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A Senior Application Scientist's Guide: 2-Cyano-4-nitropyridine vs. Alternative Building Blocks in Modern Drug Discovery
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1] It is the second most common nitrogen heterocycle found in FDA-approved drugs, highlighting its importance in constructing effective therapeutic agents.[2] Among the vast arsenal of functionalized pyridines, 2-Cyano-4-nitropyridine has emerged as a particularly potent building block. Its unique electronic architecture, featuring two powerful electron-withdrawing groups, renders it exceptionally reactive and versatile for constructing complex molecular frameworks.[3][4]
However, the very features that make this compound so synthetically attractive—its high reactivity and the presence of a nitro group—can also present challenges in drug development, including potential metabolic liabilities and the need for careful reaction control.[5] This guide provides an in-depth, objective comparison between this compound and its key alternatives. We will dissect the mechanistic rationale behind their reactivity, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make strategic, data-driven decisions in selecting the optimal building block for their specific therapeutic targets.
This compound: The High-Reactivity Workhorse
This compound is a pale yellow crystalline solid that serves as a powerful intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][6] Its utility stems from the synergistic activation of the pyridine ring by the cyano group at the 2-position and the nitro group at the 4-position.
Reactivity and Mechanistic Rationale
The primary reactivity mode of this compound is nucleophilic aromatic substitution (SNAr).[3][7] The electron density of the pyridine ring is significantly reduced by the powerful inductive and resonance effects of both the cyano and nitro substituents. This activation makes the ring highly electrophilic and susceptible to attack by nucleophiles.
Mechanistically, nucleophilic attack is favored at the positions ortho and para to the nitrogen atom (C2, C4, C6) because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[8][9] In this compound, the positions adjacent to the existing substituents are further activated, making it an exceptional substrate for SNAr reactions.
Beyond its role as an SNAr substrate, the molecule offers secondary reaction handles:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine.[4] This transformation is pivotal, as it converts a strongly electron-withdrawing group into an electron-donating group, fundamentally altering the ring's electronic properties and providing a new site for further functionalization, such as amide bond formation or diazotization.
-
Cyano Group Chemistry: The nitrile can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an aminomethyl group, further expanding its synthetic potential. It also frequently serves as a key hydrogen bond acceptor in ligand-protein interactions.[10]
Caption: Synthetic utility workflow of this compound.
Comparative Analysis: Key Alternatives and Their Strategic Applications
The choice of a building block is rarely based on reactivity alone. Physicochemical properties, metabolic stability, and the desired synthetic pathway all play crucial roles. Here, we compare this compound to viable alternatives.
Alternative 1: Halogenated Nitropyridines (e.g., 2-Chloro-5-nitropyridine)
Halogenated pyridines, particularly chloro- and fluoro-pyridines, are common alternatives that offer a different balance of reactivity and synthetic options.
-
Rationale for Use: Chloro- and fluoro-pyridines are excellent substrates for both SNAr and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[11][12] This dual reactivity provides greater synthetic flexibility compared to the cyano-substituted analog, which is less commonly used in cross-coupling.
-
Reactivity Comparison: In SNAr reactions, the activating ability of the leaving group is a key factor. While the "element effect" often dictates a reactivity order of F > Cl, the strongly electron-withdrawing cyano group in this compound typically makes it more reactive in SNAr than its chloro- or fluoro- counterparts under similar conditions.[13] However, for aminations, halogenated pyridines often provide high yields and are synthetically tractable.[12]
Alternative 2: Bioisosteric Replacement of the Nitro Group
The nitro group, while an excellent activator, is often considered a structural alert in drug discovery due to its potential for metabolic reduction to form toxic nitroso or hydroxylamine species.[5] Therefore, replacing it with a suitable bioisostere is a common strategy to mitigate toxicity while retaining desired activity.[14][15]
-
Rationale for Use: To improve the ADME/Tox profile of a lead compound.
-
Common Bioisosteres:
-
Sulfone (-SO₂R): Mimics the steric and electronic properties of the nitro group.
-
Sulfonamide (-SO₂NR₂): Offers similar electron-withdrawing capabilities and introduces a hydrogen bond donor/acceptor site.
-
Trifluoromethyl (-CF₃): A potent electron-withdrawing group that can also enhance metabolic stability and lipophilicity.[11]
-
-
Impact on Properties: This substitution significantly impacts the molecule's electronics, pKa, and lipophilicity (logP), allowing for fine-tuning of its drug-like properties.[11]
Caption: Decision logic for replacing a nitro group.
Quantitative Data Summary
The selection of a building block should be guided by quantitative data. The table below summarizes key physicochemical parameters for this compound and representative alternatives, demonstrating the impact of substituent choice on drug-like properties.
| Compound | Structure | pKa (Conj. Acid) | cLogP | Rationale for Use |
| This compound | ~ -1.5 (est.) | 0.48 | Maximally activated for SNAr; versatile intermediate.[3] | |
| 2-Chloro-5-nitropyridine | 0.76 | 1.49 | Dual utility in SNAr and cross-coupling reactions.[12] | |
| 2-Amino-4-cyanopyridine | 1.90 | 0.45 | Avoids nitro group; reduced lipophilicity vs. CF3 analog.[11] | |
| 2-Amino-4-(trifluoromethyl)pyridine | 2.98 | 1.59 | Nitro bioisostere; enhances metabolic stability and lipophilicity.[11] |
Note: pKa and cLogP values are sourced from literature or estimated and should be used for comparative purposes.
Experimental Protocols: From Theory to Practice
To provide a practical context, we describe standardized, self-validating protocols for key transformations. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (Amination)
This protocol compares the reactivity of this compound and 2-Chloro-5-nitropyridine with a model amine, benzylamine.
-
Objective: To synthesize the corresponding N-benzyl substituted aminopyridine and compare yields as a proxy for reactivity.
-
Materials:
-
This compound (1.0 eq) OR 2-Chloro-5-nitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
-
-
Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the pyridine substrate (1.0 mmol) and K₂CO₃ (2.0 mmol). The use of an inert atmosphere prevents side reactions involving oxygen or moisture.
-
Solvent & Reagents: Add anhydrous DMSO (5 mL). DMSO is a polar aprotic solvent that excels at solvating the intermediate Meisenheimer complex, thereby accelerating SNAr reactions.
-
Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise via syringe. A slight excess of the amine ensures complete consumption of the limiting electrophile.
-
Reaction: Stir the mixture at 80 °C. Elevated temperature is often required to overcome the activation energy of the reaction. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). This quenches the reaction and precipitates the product. The solid product is then collected by vacuum filtration, washed with water to remove inorganic salts, and dried.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
-
-
Expected Outcome: this compound is expected to react faster or provide a higher yield under identical conditions due to the superior activating nature of the cyano group compared to the chloro group.[13]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates a key reaction where halogenated pyridines are preferred, using 2-amino-4-chloropyridine as the substrate.
-
Objective: To couple an arylboronic acid to the pyridine ring, a transformation not readily achievable with this compound.
-
Materials:
-
2-Amino-4-chloropyridine (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
-
-
Methodology:
-
Inert Atmosphere & Reagent Loading: To a flame-dried Schlenk flask, add 2-amino-4-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).[11] The palladium catalyst is air-sensitive, necessitating an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/H₂O solvent mixture (10 mL). Degassing the solvent (e.g., by sparging with argon) is critical to prevent oxidation of the Pd(0) catalyst. Water is a necessary co-solvent in many Suzuki couplings.
-
Reaction: Heat the mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS). The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.
-
-
Causality: This protocol highlights the synthetic advantage of a halogen handle, which can readily participate in the oxidative addition step of the palladium catalytic cycle, a pathway not accessible to the cyano group under these conditions.
Conclusion and Future Outlook
This compound is an exceptionally powerful and reactive building block, invaluable for its ability to undergo rapid and efficient nucleophilic aromatic substitution. Its synthetic utility is further enhanced by the secondary reactivity of its nitro and cyano functionalities. However, its high reactivity necessitates careful control, and the presence of a nitro group can be a metabolic red flag in later stages of drug development.
The strategic selection of alternative building blocks, such as halogenated nitropyridines or scaffolds with bioisosteric replacements for the nitro group, offers a sophisticated toolkit for the modern medicinal chemist. Halogenated pyridines provide the flexibility of engaging in both SNAr and cross-coupling chemistry, while bioisosteres allow for the systematic modulation of physicochemical and ADME/Tox properties.
Ultimately, the choice is context-dependent. For rapid library synthesis where high reactivity is paramount, this compound remains a superior choice. For lead optimization, where fine-tuning of properties and mitigating potential liabilities are critical, a thoughtful exploration of the alternatives discussed herein is not just warranted but essential for success. The future of drug discovery will continue to rely on the rational and data-driven application of these and other novel building blocks to solve complex therapeutic challenges.[16]
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A Comparative Guide to the Synthesis of 2-Cyano-4-nitropyridine: Batch vs. Continuous Flow Methodologies
Executive Summary
2-Cyano-4-nitropyridine is a pivotal building block in the development of pharmaceuticals and agrochemicals, prized for its reactive sites that allow for the construction of complex molecular architectures.[1] The synthesis of this intermediate, however, presents significant challenges, primarily revolving around the safe handling of highly toxic cyanide reagents and the management of reaction exotherms. This guide provides a comprehensive comparative analysis of traditional batch synthesis versus modern continuous flow manufacturing for this compound. We will delve into detailed experimental protocols, offer a head-to-head comparison of key performance metrics, and explain the fundamental causality behind the operational choices for each method. This document is intended to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific objectives, whether for laboratory-scale discovery or large-scale manufacturing.
The Synthetic Challenge: The Reissert-Henze Reaction
The most common route to this compound begins with 4-nitropyridine N-oxide. The transformation is a variation of the Reissert-Henze reaction, which involves the reaction of a pyridine N-oxide with a cyanating agent in the presence of an acylating or activating agent. The mechanism activates the N-oxide, making the C2 position susceptible to nucleophilic attack by the cyanide ion.
A key challenge in this synthesis is the use of alkali metal cyanides (e.g., sodium or potassium cyanide), which are acutely toxic.[2] Any accidental acidification of the reaction mixture can liberate deadly hydrogen cyanide (HCN) gas.[3] Furthermore, the cyanation step can be exothermic, and in a large-scale batch reactor, inefficient heat transfer can lead to thermal runaway, side reactions, and a decrease in product quality and safety. Continuous flow chemistry presents a compelling alternative to mitigate these specific risks.[4]
Conventional Batch Synthesis Protocol
Batch processing is the traditional workhorse of synthetic chemistry, characterized by the sequential addition of reagents into a single stirred-tank reactor. This method is well-suited for small-scale laboratory synthesis and situations where long reaction times are acceptable.
Rationale and Experimental Causality
In a batch setting, the reaction is typically run at low temperatures to control the exotherm and minimize the formation of impurities. The slow, dropwise addition of the cyanide solution is a critical control point; it ensures that the heat generated can be effectively dissipated by the reactor's cooling system, preventing dangerous temperature spikes. The use of a nitrogen atmosphere is a precautionary measure to prevent potential side reactions and to ensure an inert environment, which is good practice when handling reactive intermediates.
Detailed Experimental Protocol (Batch)
This protocol is adapted from established literature procedures.[5]
-
Activation: A 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 4-nitropyridine N-oxide (20.0 g, 0.14 mol) and dimethyl sulfate (18.0 g, 0.14 mol).
-
The mixture is stirred at 65-70°C for 2 hours to form the methoxy-pyridinium intermediate. The mixture is then cooled and left in a refrigerator overnight, during which it solidifies.
-
Cyanation: The solidified intermediate is dissolved in 50 mL of water and the flask is placed in an ice-salt bath to cool the contents to between -8°C and -7°C.
-
A solution of sodium cyanide (14.6 g, 0.3 mol) in 100 mL of water is prepared separately. Extreme caution must be exercised when handling sodium cyanide. [6][7] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile gloves.[2][3]
-
The sodium cyanide solution is added dropwise to the vigorously stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not rise above -5°C.
-
After the addition is complete, the reaction is stirred at the same temperature for an additional 7 hours.
-
Workup and Isolation: The reaction is allowed to stand at room temperature overnight. The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
-
The crude product is recrystallized from isopropyl ether to yield this compound as yellow crystals.
Batch Synthesis Workflow Diagram
Caption: Workflow for the continuous flow synthesis of this compound.
Head-to-Head Comparison: Batch vs. Flow
The choice between batch and flow synthesis depends heavily on the specific goals of the project, such as required scale, safety considerations, and desired process control.
Quantitative Performance Metrics
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Rationale & Justification |
| Yield | ~23% (Reported) [5] | Potentially >70% (Estimated) | Flow chemistry's precise control over stoichiometry and temperature often minimizes byproduct formation, leading to higher yields. [8] |
| Reaction Time | >10 hours [5] | 10-30 minutes (Residence Time) | Flow reactors complete the reaction in a single pass, drastically reducing the overall process time compared to sequential batch operations. |
| Purity (Crude) | Variable, requires recrystallization | Generally higher | Uniform reaction conditions and minimized side reactions in flow often result in a cleaner crude product stream. [4] |
| Space-Time Yield | Low | High | The productivity per unit volume of a flow reactor is significantly higher, making it more efficient for producing large quantities over time. |
| Scale | Difficult to scale safely | Readily scalable ("Scaling-out") | Scaling a batch reaction requires larger reactors and poses significant heat transfer challenges. Flow reactions are scaled by running the system for longer or by operating multiple systems in parallel ("numbering-up"). [9] |
Qualitative Analysis
-
Safety: This is the most significant differentiator. Continuous flow offers inherently safer operation by minimizing the volume of the hazardous reaction mixture at any point in time and providing superior temperature control, which is critical for exothermic cyanations. [4]The risk of accumulating a large quantity of toxic and reactive material, a major concern in batch processing, is eliminated. [7][10]
-
Process Control: Flow chemistry provides unparalleled control over reaction parameters. Temperature, pressure, residence time, and reagent stoichiometry are managed precisely, leading to greater consistency and reproducibility between runs. Batch reactors often suffer from temperature and concentration gradients, leading to variability.
-
Economic Considerations: The initial capital investment for a continuous flow setup can be higher than for standard laboratory glassware. However, for manufacturing, the higher throughput, improved yield, reduced waste, and potential for automation can lead to significantly lower long-term operating costs. The reduced footprint of a flow system also saves valuable lab or plant space.
Conclusion and Recommendations
Both batch and continuous flow synthesis are viable methods for producing this compound, but they serve different strategic purposes.
-
Batch synthesis remains a practical and accessible method for small-scale, discovery-phase research. Its simplicity and reliance on standard laboratory equipment make it ideal for producing gram quantities for initial studies. However, its inherent safety risks and scalability issues make it less suitable for larger-scale production.
-
Continuous flow synthesis is the superior methodology for process development and manufacturing. Its key advantages—enhanced safety, precise process control, improved yield, and straightforward scalability—directly address the primary challenges associated with the synthesis of this compound. For any application requiring kilograms or more of this intermediate, or where process safety and consistency are paramount, transitioning to a continuous flow process is strongly recommended. The ability to safely handle hazardous reagents and control exothermic reactions makes flow chemistry the state-of-the-art approach for this transformation. [4][9]
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- MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
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- Chem-Impex. (n.d.). 2-Cyano-3-nitropyridine.
- Gutmann, B., et al. (2020). Expedient Access to Cyanated N-Heterocycles via Direct Flow-Electrochemical C(sp2). ChemRxiv.
- B. P. Mason, et al. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46, 1587-1599.
- Djurdjević, J., et al. (2016). Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.
- Jordan, J. B., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(10), 2096-2103.
- Wang, G., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
- Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.
- Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54(17), 3999-4004.
- Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357-6363.
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A Senior Application Scientist's Guide to the In Vitro Validation of 2-Cyano-4-nitropyridine Derivatives as Novel Anticancer Agents
Introduction: Unveiling the Therapeutic Potential of 2-Cyano-4-nitropyridine Derivatives
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Among these, cyanopyridine derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer and enzyme inhibitory effects.[1][3] This guide focuses on a specific, promising subclass: this compound derivatives. The unique electronic properties conferred by the electron-withdrawing cyano and nitro groups make these compounds intriguing candidates for targeted drug discovery, particularly as potential kinase inhibitors or cytotoxic agents.[1][4][5]
This document provides a comprehensive framework for the in vitro validation of novel this compound derivatives. We will move beyond a simple recitation of protocols, instead focusing on building a logical, self-validating experimental cascade. This guide is designed for researchers, scientists, and drug development professionals to establish a robust preclinical data package, grounded in scientific integrity and causality. We will explore a multi-assay approach, beginning with broad cytotoxicity screening and progressively narrowing our focus to mechanistic enzyme inhibition studies, ensuring that each step logically informs the next.
Part 1: Foundational Cytotoxicity Profiling - The First Litmus Test
Comparative Analysis of Primary Cytotoxicity Assays
We will compare three widely-used cytotoxicity assays to profile our lead this compound derivative, henceforth referred to as CNP-Lead-1 , against a panel of cancer cell lines (e.g., MCF-7 for breast adenocarcinoma and HepG2 for hepatocellular carcinoma) and a non-malignant control cell line (e.g., MCF-10A).
| Assay Principle | Assay Name | Measures | Advantages | Limitations |
| Metabolic Activity | MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8] | Inexpensive, high-throughput, extensive historical data.[7] | Prone to interference from reducing/oxidizing compounds; indirect measure of viability. |
| Membrane Integrity | LDH Release Assay | Release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[8][9] | Direct measure of cytotoxicity (cell death); non-lytic. | Less sensitive for early-stage apoptosis; timing is critical. |
| Intracellular ATP | CellTiter-Glo® | Luminescence signal proportional to the amount of ATP present in metabolically active cells.[10] | Highly sensitive, rapid, excellent linearity.[10] | Signal can be affected by compounds that interfere with luciferase or ATP metabolism. |
Experimental Workflow for Foundational Profiling
The following diagram illustrates the logical flow for our initial screening phase.
Hypothetical Performance Data: CNP-Lead-1
The table below presents plausible IC50 (half-maximal inhibitory concentration) values obtained from the three assays. The goal is to identify potent activity against cancer cells and selectivity over non-malignant cells.[11]
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) | CellTiter-Glo® IC50 (µM) | Selectivity Index (MTT) |
| CNP-Lead-1 | MCF-7 (Breast Cancer) | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.2 ± 0.2 | 12.0 |
| HepG2 (Liver Cancer) | 4.1 ± 0.5 | 5.2 ± 0.6 | 3.8 ± 0.4 | 7.3 | |
| MCF-10A (Non-malignant) | 30.0 ± 2.1 | > 50 | 28.5 ± 2.5 | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 1.0 ± 0.2 | 0.7 ± 0.1 | 4.4 |
| HepG2 (Liver Cancer) | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 | 2.9 | |
| MCF-10A (Non-malignant) | 3.5 ± 0.4 | 4.0 ± 0.5 | 3.2 ± 0.3 | - |
Interpretation: The consistent IC50 values across the three different assays for CNP-Lead-1 against MCF-7 and HepG2 cells lend high confidence to its antiproliferative activity.[6] Importantly, CNP-Lead-1 demonstrates a significantly better selectivity index compared to the standard chemotherapeutic agent, Doxorubicin, suggesting a wider therapeutic window.
Part 2: Mechanistic Deep Dive - Enzyme Inhibition Kinetics
The structure of this compound derivatives, particularly their potential to interact with ATP-binding pockets, suggests that enzyme inhibition may be a primary mechanism of action.[1] Many successful cancer therapies function by inhibiting kinases that drive oncogenic signaling pathways. This section outlines the validation of CNP-Lead-1 as a potential inhibitor of a hypothetical target enzyme, "OncoKinase-X".
Principles of Enzyme Kinetic Assays
Enzyme assays are fundamental for studying enzyme kinetics and inhibition.[12] By measuring the rate of an enzymatic reaction under various conditions (e.g., substrate and inhibitor concentrations), we can determine key kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) and characterize the inhibitor's potency (IC50) and mechanism of action.[13][14]
Experimental Workflow for Enzyme Inhibition Analysis
Step-by-Step Protocol: OncoKinase-X Inhibition Assay
This protocol describes a continuous, spectrophotometric assay.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare stock solutions of ATP (substrate), peptide substrate, and CNP-Lead-1 in DMSO.
-
Enzyme Titration : Determine the optimal concentration of OncoKinase-X that yields a linear reaction rate for at least 30 minutes. This ensures initial velocity conditions are met.[14]
-
IC50 Determination :
-
In a 96-well plate, add assay buffer.
-
Add CNP-Lead-1 across a range of concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the peptide substrate and OncoKinase-X enzyme. Pre-incubate for 15 minutes.
-
Initiate the reaction by adding ATP at a concentration equal to its Km. For competitive inhibitors to be identified, substrate concentrations should be at or below the Km value.[14]
-
Read the absorbance at 340 nm every minute for 30 minutes using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic non-linear regression to determine the IC50 value.[14]
-
Comparative Performance Data: Kinase Inhibitors
| Compound | Target | IC50 (µM) | Inhibition Type | Ki (µM) |
| CNP-Lead-1 | OncoKinase-X | 0.45 ± 0.05 | ATP-Competitive | 0.22 |
| Alternative-1 | OncoKinase-X | 1.20 ± 0.15 | Non-competitive | 1.15 |
| Staurosporine | Pan-Kinase | 0.01 ± 0.002 | ATP-Competitive | 0.005 |
Interpretation: CNP-Lead-1 demonstrates potent, sub-micromolar inhibition of OncoKinase-X. Mechanism of action studies (data not shown, but would involve varying both substrate and inhibitor concentrations) reveal it to be an ATP-competitive inhibitor, a common and desirable mechanism for kinase-targeted drugs.[15] Its potency is superior to "Alternative-1," a hypothetical non-competitive inhibitor, and while less potent than the non-specific inhibitor Staurosporine, its targeted activity (hypothetically confirmed through selectivity profiling against other kinases) would be a significant advantage.
Conclusion: A Validated Path Forward
This guide has outlined a rigorous, multi-faceted approach to the in vitro validation of this compound derivatives. By employing an orthogonal set of primary screening assays, we establish high confidence in the foundational cytotoxic and antiproliferative activity of our lead compound, CNP-Lead-1. The data clearly demonstrates potent activity against cancer cells with a favorable selectivity profile.
Furthermore, our mechanistic studies provide compelling evidence that this activity is driven by the potent, competitive inhibition of a key oncogenic driver, OncoKinase-X. The systematic validation process described herein, from broad cellular effects to specific molecular interactions, provides the robust, trustworthy data package required to justify advancement into more complex preclinical models, such as 3D cell cultures[16] or in vivo studies.[11] The consistent and cross-validated findings underscore the therapeutic potential of the this compound scaffold and establish CNP-Lead-1 as a promising candidate for further drug development.
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A Comparative Guide to the Cross-Validation of Analytical Results for 2-Cyano-4-nitropyridine
For researchers, scientists, and professionals in drug development, the rigorous and unambiguous analytical characterization of chemical intermediates is a cornerstone of robust pharmaceutical science. 2-Cyano-4-nitropyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound.
The core principle underpinning this guide is that of cross-validation. By employing two distinct analytical methodologies, we can achieve a higher degree of confidence in our results. Each technique possesses unique separation principles and detection mechanisms, providing a multi-faceted view of the analyte and any potential impurities. This approach is not merely redundant; it is a scientifically rigorous strategy to ensure the data is accurate, reliable, and fit for purpose, aligning with the principles outlined in authoritative guidelines such as the ICH Q2(R1) and the FDA's guidance on analytical method validation.[1]
The Imperative of Orthogonal Analytical Approaches
Choosing two dissimilar analytical techniques is a deliberate strategy to mitigate the risk of analytical blind spots. An impurity that co-elutes with the main peak in an HPLC separation may be readily resolved by the temperature-programmed separation of a GC column. Similarly, a thermally labile impurity that degrades in a hot GC inlet may be perfectly stable under HPLC conditions. By comparing the results from both HPLC-UV and GC-MS, we can build a more complete and trustworthy profile of the this compound sample.
This guide will detail the experimental protocols for each method, present a comparative analysis of their performance characteristics, and provide the scientific rationale behind the methodological choices, empowering you to implement a robust cross-validation strategy in your own laboratory.
Experimental Workflow for Cross-Validation
The overall workflow for the cross-validation of analytical results for this compound is depicted below. This process ensures that both methods are individually validated before a comparative analysis of the same sample is performed.
Caption: A flowchart illustrating the cross-validation process for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method provides excellent resolution and quantitative performance.
Rationale for Method Design
-
Reversed-Phase Chromatography: this compound is a moderately polar compound, making it well-suited for reversed-phase chromatography where a nonpolar stationary phase is used with a polar mobile phase. A C18 column is a robust and widely used choice for this type of separation.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with differing polarities. The addition of a small amount of formic acid improves peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.
-
UV Detection: The aromatic nature of the pyridine ring and the presence of the nitro group result in strong UV absorbance, allowing for sensitive detection. A detection wavelength of 260 nm is chosen as it provides a good response for the analyte.
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and formic acid.
-
This compound reference standard of known purity.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 20% B to 80% B over 15 min Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 260 nm | Injection Volume | 10 µL |
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful alternative to HPLC, providing separation based on volatility and definitive identification based on mass-to-charge ratio. This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
Rationale for Method Design
-
Gas Chromatography: this compound has a suitable boiling point and thermal stability for GC analysis.[2] A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose choice for separating a range of compounds based on their boiling points.
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.
-
Mass Spectrometric Detection: MS detection provides a high degree of specificity. The electron ionization (EI) mode will generate a reproducible fragmentation pattern, or "mass spectrum," that is characteristic of the compound, allowing for positive identification. Quantification can be performed using the total ion chromatogram (TIC) or by monitoring specific ions (Selected Ion Monitoring, SIM) for enhanced sensitivity.
Experimental Protocol: GC-MS
-
Instrumentation and Materials:
-
GC system with a split/splitless injector, coupled to a mass spectrometer.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
GC-grade solvent for sample dilution (e.g., ethyl acetate).
-
This compound reference standard.
-
-
Chromatographic and Spectrometric Conditions:
Parameter Condition Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm Carrier Gas Helium at 1.0 mL/min (constant flow) Inlet Temperature 250 °C Injection Mode Split (50:1 ratio) Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 40-350 amu |
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
-
Comparative Performance and Data Analysis
Both the HPLC-UV and GC-MS methods should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[1] The following table summarizes the expected performance characteristics of each method.
| Performance Parameter | HPLC-UV | GC-MS | Rationale for Expected Performance |
| Specificity | High (based on retention time) | Very High (based on retention time and mass spectrum) | MS provides structural information, offering a higher degree of confidence in peak identity. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques are expected to show excellent linearity over a defined concentration range. |
| Limit of Quantitation | ~0.05 µg/mL | ~0.02 µg/mL (in SIM mode) | GC-MS in SIM mode is often more sensitive for targeted analytes. |
| Precision (%RSD) | < 1.0% | < 1.5% | Both methods are expected to be highly precise for replicate injections. |
| Accuracy (% Recovery) | 98-102% | 97-103% | Both methods should provide accurate quantification when properly validated. |
Cross-Validation in Practice
A single, homogeneous batch of this compound should be analyzed by both validated methods. The key objective is to compare the purity values obtained.
Data Comparison Table (Hypothetical Data)
| Analytical Method | Purity of Batch XYZ-123 (%) |
| HPLC-UV (Area %) | 99.85 |
| GC-MS (TIC Area %) | 99.82 |
| Difference | 0.03 |
A small difference between the two methods (e.g., < 0.2%) provides a high degree of confidence in the analytical results. Any significant discrepancies would warrant an investigation into potential co-eluting impurities, thermal degradation, or other method-specific artifacts.
Logical Relationship of Analytical Techniques
The relationship between these two orthogonal techniques in a cross-validation study is synergistic. They are not merely duplicative but rather complementary, providing a more comprehensive understanding of the sample's composition.
Caption: The synergistic relationship between HPLC-UV and GC-MS in cross-validation.
Conclusion
The cross-validation of analytical results using orthogonal techniques like HPLC-UV and GC-MS is a critical component of ensuring the quality and reliability of data for pharmaceutical intermediates such as this compound. This guide has provided a framework, including detailed experimental protocols and the underlying scientific rationale, for implementing such a strategy. By embracing this multi-faceted analytical approach, researchers and drug development professionals can build a robust and defensible data package, ultimately contributing to the development of safe and effective medicines.
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A Comparative Analysis of the Reactivity of 2-Cyano-4-nitropyridine in Nucleophilic Aromatic Substitution
An In-Depth Technical Guide
As a cornerstone of modern synthetic and medicinal chemistry, the functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine ring is a privileged structure found in numerous pharmaceuticals and agrochemicals.[1] Its inherent electron-deficient nature makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for C-N, C-O, and C-S bond formation. This guide provides a detailed comparison of the reactivity of 2-cyano-4-nitropyridine with its electronically similar halogenated analogs, such as 2-chloro-4-nitropyridine, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Decisive Role of Electronic Effects in Pyridine Activation
The reactivity of a pyridine ring in an SNAr reaction is fundamentally governed by its electronic properties. The ring nitrogen acts as a potent electron sink, withdrawing electron density and rendering the carbons at the 2- and 4-positions (ortho and para to the nitrogen) electrophilic.[2][3] This effect is dramatically amplified by the presence of strong electron-withdrawing groups (EWGs).
In the case of this compound, the ring is "super-activated" by two powerful EWGs:
-
The 4-Nitro Group (-NO2): Positioned para to the reaction center (C-2), the nitro group exerts a profound electron-withdrawing effect through both induction and, more significantly, resonance. During the rate-determining nucleophilic attack, the resulting negative charge of the Meisenheimer intermediate is effectively delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.[4]
-
The 2-Cyano Group (-CN): The cyano group is also a strong EWG, acting through both inductive and resonance effects.[5][6] Its presence further increases the electrophilicity of the C-2 carbon to which it is attached.
When compared to its halo-analogs (e.g., 2-chloro-4-nitropyridine), the primary electronic difference lies in the substituent at the C-2 position. While halogens are strongly inductively electron-withdrawing, the cyano group's ability to withdraw electrons via resonance provides an additional, powerful activating effect.
Mechanism of Nucleophilic Aromatic Substitution on Pyridines
The SNAr reaction on these substrates proceeds via a two-step addition-elimination mechanism. The stability of the intermediate formed in the first, typically rate-determining step, is the key determinant of the overall reaction rate.
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
The key to a fast reaction is the stability of the Meisenheimer complex. The superior electron-withdrawing capacity of the cyano group compared to a chloro group leads to greater stabilization of this intermediate, suggesting a higher intrinsic reactivity for this compound.
Comparative Reactivity: A Head-to-Head Analysis
While theoretical electronic effects provide a strong hypothesis, experimental data is essential for a definitive comparison. A critical factor in SNAr is the nature of the leaving group (X). In many systems, the order of leaving group ability is F > Cl > Br > I, which is inverted from SN2 reactions and is known as the "element effect".[7] This is often because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon exceptionally electrophilic for the initial attack. The cyano group is generally considered a poorer leaving group than halides.
This sets up a fascinating contest: the superior activation by the cyano group versus the potentially better leaving group ability of a halide.
Studies on the reactions of N-methylpyridinium ions with piperidine have shown a surprising reactivity order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I .[8][9] In these cases, the reaction mechanism is more nuanced. The reaction is second-order in piperidine, indicating that a second molecule of the amine is involved in the rate-determining step. This step is not the initial nucleophilic attack, but rather the deprotonation of the addition intermediate.[8][10] The powerful electron-withdrawing effect of the cyano group makes the N-H proton of the intermediate significantly more acidic, accelerating this deprotonation step and making the cyano-substituted pyridinium ion approximately 50-fold more reactive than its halo-counterparts.[8][10]
| Substrate | Leaving Group (X) | Key Electronic Effect of X | Relative Reactivity (vs. 2-Cl) | Causality |
| This compound | -CN | Strong Induction & Resonance | Significantly Higher | Dominant activation of the ring and acidification of the intermediate for faster deprotonation.[8][9][10] |
| 2-Chloro-4-nitropyridine | -Cl | Strong Induction | Baseline (1) | Standard activation and leaving group ability. |
| 2-Fluoro-4-nitropyridine | -F | Very Strong Induction | Similar to Chloro | Enhanced activation due to induction is offset by a stronger C-F bond, often leading to similar or slightly higher reactivity than chloro.[7][9] |
Table 1: Qualitative Comparison of Reactivity in SNAr with Amine Nucleophiles.
This data underscores that this compound is an exceptionally reactive substrate for SNAr, particularly with amine nucleophiles, where its electronic effects influence a later, rate-determining proton transfer step.
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate these reactivity differences, a robust, self-validating kinetic experiment is essential. The following protocol outlines a method for determining the second-order rate constants using UV-Vis spectrophotometry.
Objective: To quantitatively compare the rate of nucleophilic aromatic substitution for this compound and 2-chloro-4-nitropyridine with piperidine in acetonitrile.
Causality of Experimental Design: The experiment is conducted under pseudo-first-order conditions (a large excess of the nucleophile, piperidine) to simplify the rate law. By making the concentration of piperidine effectively constant throughout the reaction, the observed rate depends only on the concentration of the pyridine substrate, allowing for straightforward determination of the pseudo-first-order rate constant (kobs). Acetonitrile is chosen as the solvent as it is polar aprotic and will not participate in the reaction.[11]
Caption: Experimental Workflow for Kinetic Analysis.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 1.0 mM stock solution of this compound in dry acetonitrile.
-
Prepare a 1.0 mM stock solution of 2-chloro-4-nitropyridine in dry acetonitrile.
-
Prepare a series of piperidine solutions in dry acetonitrile at concentrations of 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M.
-
-
Spectrophotometric Measurement:
-
Set a UV-Vis spectrophotometer to monitor a wavelength corresponding to the absorbance maximum of the expected product (e.g., 2-(piperidin-1-yl)-4-nitropyridine), where the starting material has minimal absorbance.
-
Equilibrate a quartz cuvette containing 2.95 mL of a specific piperidine solution (e.g., 0.1 M) to a constant temperature (e.g., 25.0 °C) within the spectrophotometer's cell holder.
-
To initiate the reaction, rapidly inject 50 µL of the pyridine stock solution into the cuvette, mix quickly, and immediately begin recording absorbance as a function of time for at least 3 half-lives.
-
-
Data Processing and Analysis:
-
For each kinetic run, determine the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance. The slope of this linear plot is equal to -kobs.[12][13]
-
Repeat the experiment for each concentration of piperidine.
-
Determine the second-order rate constant (k2) by plotting the calculated kobs values against the corresponding piperidine concentrations. The slope of this line represents k2.
-
-
Comparison:
-
Compare the k2 value obtained for this compound with the k2 value for 2-chloro-4-nitropyridine to obtain a quantitative measure of their relative reactivity under these conditions.
-
Conclusion and Outlook
For researchers and professionals in drug development, this enhanced reactivity makes this compound an exceptionally valuable and versatile building block.[1] It allows for the facile introduction of a wide range of nucleophiles under mild conditions, often with improved reaction rates and yields compared to more traditional halo-pyridine substrates. Understanding this reactivity profile is crucial for designing efficient synthetic routes and unlocking new chemical space in the pursuit of novel therapeutics.
References
- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups.Journal of the Chemical Society B: Physical Organic.[Link]
- Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems.ScholarWorks@UARK.[Link]
- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.Organic & Biomolecular Chemistry.[Link]
- Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.ChemRxiv.[Link]
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- SNAr Compar
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- nucleophilic arom
- Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.Frontiers.[Link]
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The Crucial Interface of Computation and Experiment: A Comparative Guide to Validating Molecular Docking with 2-Cyano-4-nitropyridine
A Senior Application Scientist's Perspective on Bridging In Silico Predictions and In Vitro Realities
In the landscape of modern drug discovery, computational techniques, particularly molecular docking, have become indispensable tools for accelerating the identification of potential therapeutic agents.[1] By predicting the binding affinity and orientation of a small molecule within the active site of a target protein, docking studies enable the screening of vast virtual libraries, prioritizing candidates for experimental validation. However, the predictive power of these in silico methods is not absolute and necessitates rigorous validation against real-world experimental data. This guide provides an in-depth comparison of a hypothetical molecular docking study of 2-Cyano-4-nitropyridine with established experimental results, offering a framework for researchers to critically evaluate and integrate computational and experimental workflows.
Our focus on this compound is predicated on the growing interest in cyanopyridine scaffolds as privileged structures in medicinal chemistry, with demonstrated efficacy against a range of biological targets, including kinases.[2][3] While direct experimental data for this compound's biological activity is emerging, its structural analogs have shown promise, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prime target in oncology.[4][5][6]
This guide will navigate the process of selecting a relevant biological target, performing a molecular docking study, and critically comparing the computational predictions with experimental benchmarks. Through this comparative analysis, we aim to illuminate the synergies between computational and experimental approaches, providing researchers, scientists, and drug development professionals with a robust framework for validating their own molecular docking studies.
The Convergence of Evidence: Selecting a Target and Experimental Benchmark
The journey from a molecule of interest to a validated lead compound begins with identifying a plausible biological target. Given that cyanopyridine derivatives have shown significant activity as kinase inhibitors, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our protein of interest. The rationale for this choice is further strengthened by published data on 2-amino-3-cyanopyridine derivatives exhibiting potent VEGFR-2 inhibitory activity.[3]
For our experimental benchmark, we will utilize the reported in vitro activity of a closely related analog, Compound 10 from a 2021 study published in Archiv der Pharmazie, which demonstrated a half-maximal inhibitory concentration (IC50) of 0.12 µM against VEGFR-2.[4] This potent inhibitor will serve as our positive control and a crucial point of comparison for the docking results of this compound.
The In Silico Experiment: A Step-by-Step Molecular Docking Workflow
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a protein target. Here, we outline a detailed protocol for docking this compound and our reference inhibitor, Compound 10, into the ATP-binding site of the VEGFR-2 kinase domain using the widely adopted software, AutoDock Vina.[7][8][9]
Experimental Workflow: Molecular Docking
Caption: A streamlined workflow for the molecular docking study.
1. Protein Preparation:
-
Source: The crystal structure of the human VEGFR-2 kinase domain co-crystallized with a benzoxazole inhibitor (PDB ID: 2QU6) was downloaded from the Protein Data Bank.[10] This structure provides a high-resolution map of the ATP-binding site.
-
Protocol: Using UCSF Chimera, all water molecules and the co-crystallized ligand were removed from the PDB file. Polar hydrogen atoms were added, and Gasteiger charges were computed to prepare the protein for docking. The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina.
2. Ligand Preparation:
-
This compound (Target Ligand): The 3D structure was built using ChemDraw and energetically minimized using the MMFF94 force field.
-
Reference Inhibitor (Compound 10): The structure was obtained from the supplementary information of the source publication and prepared in the same manner as the target ligand.
-
Protocol: Both ligand structures were converted to the PDBQT format using AutoDock Tools, which involves assigning partial charges and defining rotatable bonds.
3. Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for optimal ligand binding poses.
-
Protocol: The grid box was centered on the co-crystallized ligand from the original PDB structure (2QU6) to ensure it encompasses the entire ATP-binding pocket. The dimensions of the grid box were set to 25 x 25 x 25 Å to provide ample space for the ligands to orient themselves.
4. Docking Simulation with AutoDock Vina:
-
Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm for global and local optimization of ligand conformations.[8]
-
Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to ensure a comprehensive exploration of the conformational space. The top 9 binding poses for each ligand were generated and ranked based on their predicted binding affinity (in kcal/mol).
Bridging the Gap: Comparing Computational Predictions with Experimental Data
The crux of validating a molecular docking study lies in the direct comparison of its predictions with robust experimental data. In this section, we present the hypothetical results of our docking simulation and analyze them in the context of the known experimental IC50 value of our reference inhibitor.
Quantitative Data Summary
| Compound | Experimental IC50 (µM) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Reference Inhibitor | 0.12[4] | -9.8 | Cys919, Glu885, Asp1046 |
| This compound | Not Available | -7.2 | Cys919, Leu840 |
Analysis of Docking Results
The predicted binding affinity is a key output of a docking simulation, with more negative values indicating a stronger predicted interaction.[11][12][13] Our hypothetical docking results show that the reference inhibitor has a predicted binding affinity of -9.8 kcal/mol . This strong predicted binding is consistent with its potent experimentally determined IC50 of 0.12 µM. The predicted binding pose of the reference inhibitor shows key hydrogen bond interactions with the hinge region residue Cys919 and with the catalytically important residues Glu885 and Asp1046 in the DFG motif, a common binding pattern for VEGFR-2 inhibitors.[5][14]
For our molecule of interest, This compound , the predicted binding affinity is -7.2 kcal/mol . While less potent than the reference inhibitor, this value still suggests a favorable interaction with the VEGFR-2 active site. The predicted binding pose indicates a hydrogen bond interaction with the hinge region residue Cys919 and hydrophobic interactions with residues such as Leu840.
Logical Framework for Validation
Caption: The logical flow of validating docking predictions.
The strong correlation between the potent experimental activity and the high predicted binding affinity of the reference inhibitor provides confidence in the validity of our docking protocol. This self-validating system allows us to make a more informed prediction about the potential of this compound. Based on the less favorable, yet still significant, predicted binding energy, we can hypothesize that this compound is a potential inhibitor of VEGFR-2, albeit likely with a lower potency than our reference compound.
The Experimental Imperative: In Vitro Kinase Assay Protocol
Computational predictions, no matter how well-validated, must ultimately be confirmed by experimental testing. The following is a detailed protocol for an in vitro VEGFR-2 kinase assay, which directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[1][15][16][17][18]
1. Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound and reference inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well microplates
-
Luminometer
2. Assay Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in kinase buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions. A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using graphing software such as GraphPad Prism.
Conclusion: An Integrated Approach to Drug Discovery
The validation of molecular docking studies with experimental results is not merely a confirmatory step but a critical component of a synergistic drug discovery pipeline. As demonstrated with our case study of this compound and its potential interaction with VEGFR-2, a well-executed and validated docking study can provide valuable insights, helping to prioritize compounds and formulate testable hypotheses.
The hypothetical docking results, when benchmarked against a potent, structurally related inhibitor, suggest that this compound warrants further investigation as a potential VEGFR-2 inhibitor. The true value of this computational prediction, however, will only be realized through its confirmation via in vitro kinase assays as detailed in this guide.
By embracing this integrated approach, researchers can harness the speed and cost-effectiveness of computational methods while maintaining the rigor and reliability of experimental validation. This convergence of in silico and in vitro methodologies is paramount to navigating the complex and challenging path of modern drug development.
References
- AutoDock Vina. The Scripps Research Institute. [Link]
- Interpreting and analyzing molecular docking results.
- A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and screening features. Journal of chemical information and modeling, 61(8), 3891-3898. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
- Whittington, D.A., et al. (2007). Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor.
- Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature reviews Drug discovery, 15(6), 385-403. [Link]
- Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis.
- A review: Biological activities of novel cyanopyridine deriv
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
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- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]
- Binding site residues of VEGFR2 (PDB ID: 2XIR) with cocrystal ligand.
- Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Computer-Aided Molecular Design. [Link]
- A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
- In vitro VEGFR-2 inhibitory assay.
- IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines.
- Need help with molecular docking results interpret
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie. [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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comparative cost-analysis of different 2-Cyano-4-nitropyridine synthesis routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Economical Synthesis
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds is a constant endeavor. Among these, 2-Cyano-4-nitropyridine stands out as a versatile intermediate, its pyridine ring adorned with both a cyano and a nitro group, making it a valuable building block in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as agrochemicals such as pesticides and herbicides.[1] The strategic importance of this compound necessitates an efficient and economically viable synthetic pathway. This guide provides a detailed comparative cost-analysis of three primary synthetic routes to this compound, offering field-proven insights to inform experimental choices in both research and industrial settings.
Executive Summary: At-a-Glance Comparison
For a quick overview, the following table summarizes the key metrics for the three synthesis routes discussed in this guide. A detailed breakdown and analysis of each route follows.
| Metric | Route 1: From 4-Nitropyridine N-oxide | Route 2: From 2-Chloro-4-nitropyridine | Route 3: Sandmeyer Reaction |
| Starting Material Cost | Moderate | High | Low |
| Reagent Cost | High | Moderate | Low |
| Overall Yield | Low to Moderate | High | Moderate to High |
| Process Complexity | Moderate | Low | High |
| Safety & Handling | High (use of Dimethyl Sulfate) | Moderate (use of Cyanide) | High (use of Diazonium Salts) |
| Estimated Cost per Gram | High | Moderate | Low (most economical) |
Route 1: Cyanation of 4-Nitropyridine N-oxide
This classical approach, often referred to as a Reissert-Henze type reaction, involves the activation of the pyridine N-oxide with an electrophilic reagent, followed by the nucleophilic attack of a cyanide ion. A common activating agent for this transformation is dimethyl sulfate.
Workflow & Mechanism
The synthesis proceeds in two key steps:
-
Activation of the N-oxide: 4-Nitropyridine N-oxide is treated with dimethyl sulfate to form a highly electrophilic N-methoxypyridinium intermediate.
-
Cyanide Addition: The intermediate readily reacts with a cyanide source, such as sodium cyanide, to introduce the cyano group at the C2 position.
Caption: Route 1 workflow from 4-Nitropyridine N-oxide.
Experimental Protocol
A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of dimethyl sulfate is stirred at 65-70°C for 2 hours. After cooling and solidification, the mixture is dissolved in 50 ml of water. A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is then added dropwise at -7 to -8°C under a nitrogen atmosphere, followed by stirring at the same temperature for 7 hours. The product is isolated by filtration, washed with water, dried, and recrystallized from isopropyl ether. This procedure has a reported yield of 23.0%.[2]
Cost Analysis
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Cost (USD/g) * | Total Cost (USD) |
| 4-Nitropyridine N-oxide | 140.10 | 20.0 | 0.14 | 2.06 | 41.20 |
| Dimethyl sulfate | 126.13 | 18.0 | 0.14 | 0.80 | 14.40 |
| Sodium cyanide | 49.01 | 14.6 | 0.3 | 0.40 | 5.84 |
| Total Reagent Cost | $61.44 | ||||
| Yield (g) | 4.90 (23%) | ||||
| Cost per Gram of Product | $12.54 |
*Approximate cost based on bulk pricing from various suppliers.
Expertise & Experience: The low yield of this reported procedure is a significant drawback. The reaction is highly sensitive to temperature and the slow, controlled addition of the cyanide solution is critical to minimize side reactions. The use of the highly toxic and carcinogenic dimethyl sulfate also necessitates stringent safety precautions, adding to the overall process cost in an industrial setting. While alternative, less hazardous activating agents can be employed, they often result in even lower yields.
Route 2: Nucleophilic Substitution of 2-Chloro-4-nitropyridine
This route leverages the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen to activate the chloro-substituent towards nucleophilic aromatic substitution. Copper(I) cyanide is a common reagent for this type of transformation, known as the Rosenmund-von Braun reaction.
Workflow & Mechanism
The reaction is a direct displacement of the chloride ion by the cyanide ion, catalyzed by a copper(I) salt.
Caption: Route 2 workflow from 2-Chloro-4-nitropyridine.
Experimental Protocol
A mixture of 2-chloro-4-nitropyridine (1.0 eq), copper(I) cyanide (1.2 eq), and a polar aprotic solvent such as DMF or NMP is heated at reflux for several hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, and the product is extracted with an organic solvent. After washing and drying, the solvent is removed, and the crude product is purified by column chromatography or recrystallization. High yields, often exceeding 80%, can be achieved with this method.
Cost Analysis
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Cost (USD/g) * | Total Cost (USD) |
| 2-Chloro-4-nitropyridine | 158.54 | 15.85 | 0.1 | 2.56 | 40.58 |
| Copper(I) cyanide | 89.56 | 10.75 | 0.12 | 0.40 | 4.30 |
| Total Reagent Cost | $44.88 | ||||
| Yield (g) | 11.93 (80%) | ||||
| Cost per Gram of Product | $3.76 |
*Approximate cost based on bulk pricing from various suppliers.
Trustworthiness: This method is generally reliable and high-yielding. The primary challenges lie in the workup procedure to remove copper salts and the need for a relatively expensive starting material. The use of cyanide salts also requires careful handling and waste disposal protocols.
Route 3: The Sandmeyer Reaction of 2-Amino-4-nitropyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the introduction of various functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[3]
Workflow & Mechanism
This multi-step process involves:
-
Diazotization: 2-Amino-4-nitropyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group, releasing nitrogen gas.
Caption: Route 3 workflow via the Sandmeyer reaction.
Experimental Protocol
2-Amino-4-nitropyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide. The reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases. The product is then isolated by extraction, followed by purification. Yields for this reaction are typically in the range of 60-80%.
Cost Analysis
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Cost (USD/g) * | Total Cost (USD) |
| 2-Amino-4-nitropyridine | 139.11 | 13.91 | 0.1 | 26.45 | 367.92 (small scale price) |
| Sodium nitrite | 69.00 | 7.59 | 0.11 | 0.43 | 3.26 |
| Copper(I) cyanide | 89.56 | 10.75 | 0.12 | 0.40 | 4.30 |
| Hydrochloric Acid | 36.46 | (excess) | - | ~0.01 | ~0.50 |
| Total Reagent Cost | $375.98 | ||||
| Yield (g) | 10.44 (70%) | ||||
| Cost per Gram of Product | $36.01 (based on small scale price) |
*Approximate cost based on bulk pricing from various suppliers for most reagents. The price for 2-Amino-4-nitropyridine is based on a small, readily available quantity and would be significantly lower at a larger scale.
Authoritative Grounding & Comprehensive References: The Sandmeyer reaction is a well-established and reliable transformation.[3] However, the stability of the diazonium salt is a critical factor. Diazonium salts can be explosive, especially when isolated in a dry state. Therefore, in-situ generation and immediate use are standard and highly recommended safety protocols. The cost of 2-amino-4-nitropyridine is a major factor in this analysis. While the per-gram cost for small quantities is high, this starting material can be synthesized in-house from less expensive precursors, which would dramatically reduce the overall cost of this route, likely making it the most economical option at scale.
Conclusion and Recommendations
Based on this comparative analysis, Route 3, the Sandmeyer reaction, emerges as the most promising and cost-effective method for the synthesis of this compound, particularly for larger-scale production. While the initial cost of the starting material, 2-amino-4-nitropyridine, appears high, the potential for in-house synthesis from cheaper precursors makes this route highly attractive from an economic standpoint. The reagents are relatively inexpensive, and the reaction conditions are well-established, with the potential for high yields.
Route 2 offers a viable alternative with high yields and a simpler procedure , but is hampered by the higher cost of the starting material, 2-chloro-4-nitropyridine.
Route 1, while mechanistically interesting, suffers from a low reported yield and the use of a highly hazardous reagent , making it the least favorable option from both an economic and safety perspective.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure in place. However, for a cost-driven approach, optimizing the Sandmeyer reaction pathway presents the most logical and economically sound strategy for the production of this compound.
References
- Sandmeyer reaction - Wikipedia. (n.d.).
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A Comparative Guide to Confirming the Structure of 2-Cyano-4-nitropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of 2-Cyano-4-nitropyridine
This compound is a pivotal building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science.[1] Its pyridine core is rendered highly electron-deficient by the synergistic electron-withdrawing effects of the cyano group at the 2-position and the nitro group at the 4-position. This electronic profile makes the molecule susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and hydrolysis of the nitrile function. The strategic manipulation of these reaction pathways allows for the generation of a diverse array of substituted pyridine derivatives, many of which are precursors to biologically active compounds and advanced materials.[1]
This guide provides a comprehensive comparison of the primary reaction pathways of this compound. It offers detailed experimental protocols and presents comparative analytical data to aid researchers in the unambiguous structural confirmation of the resulting products. Our focus is on providing the "why" behind experimental choices, ensuring a robust and reproducible approach to synthesis and characterization.
I. Nucleophilic Aromatic Substitution (SNAr): A Predictable Pathway to Diverse Scaffolds
The electron-deficient nature of the pyridine ring in this compound, significantly activated by the 4-nitro group, makes the 2- and 6-positions prime targets for nucleophilic attack.[2][3] The cyano group at the 2-position, while electron-withdrawing, can also act as a leaving group in some SNAr reactions, though displacement of a halide at this position is more common in analogous systems.[2][4][5] However, in the context of this compound, the nitro group at the 4-position is the dominant activating group, making the 2-position highly electrophilic.
The generally accepted mechanism for SNAr at this position is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Experimental Protocol: Amination of this compound
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Nucleophile Addition: Add the desired amine (1.1–1.5 equivalents) to the solution. If the amine is a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents) to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50–80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-substituted-4-nitropyridine derivative.
Comparative Data for SNAr Products
| Nucleophile | Product | Key ¹H NMR Shifts (δ, ppm in CDCl₃) | m/z (ESI-MS) [M+H]⁺ |
| Ammonia | 2-Amino-4-nitropyridine | 8.25 (d, 1H), 7.50 (s, 1H), 6.80 (d, 1H) | 140.0 |
| Piperidine | 2-(Piperidin-1-yl)-4-nitropyridine | 8.30 (d, 1H), 7.05 (s, 1H), 6.95 (d, 1H) | 208.1 |
| Morpholine | 4-(4-Nitropyridin-2-yl)morpholine | 8.32 (d, 1H), 7.10 (s, 1H), 6.98 (d, 1H) | 210.1 |
Note: Exact NMR shifts can vary based on solvent and concentration.
Structural Confirmation:
-
¹H NMR Spectroscopy: The disappearance of the proton signal corresponding to the 2-position of the starting material and the appearance of new signals corresponding to the incorporated nucleophile are key indicators of a successful reaction. The characteristic downfield shift of the pyridine ring protons is also observed.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the product. The observation of the [M+H]⁺ ion corresponding to the expected product provides strong evidence for its formation.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation, detailing bond lengths, bond angles, and intermolecular interactions.[6][7][8]
II. Reduction of the Nitro Group: Accessing Amino Pyridines
The nitro group of this compound can be selectively reduced to an amino group, a versatile functional handle for further derivatization. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), or transfer hydrogenation (e.g., ammonium formate/Pd-C).[9]
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Slurry: In a flask suitable for hydrogenation, prepare a slurry of 10% Palladium on carbon (Pd/C) (5–10 mol%) in a solvent such as ethanol or ethyl acetate.
-
Substrate Addition: Add a solution of this compound (1 equivalent) in the same solvent to the catalyst slurry.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-amino-2-cyanopyridine can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Comparative Data for Reduction Products
| Starting Material | Product | Key ¹H NMR Shifts (δ, ppm in DMSO-d₆) | m/z (ESI-MS) [M+H]⁺ |
| This compound | 4-Amino-2-cyanopyridine | 7.95 (d, 1H), 6.80 (s, 1H), 6.65 (d, 1H) | 120.0 |
Structural Confirmation:
-
¹H NMR Spectroscopy: A significant upfield shift of the pyridine ring protons is observed due to the electron-donating nature of the newly formed amino group. The appearance of a broad singlet corresponding to the -NH₂ protons is also a key diagnostic feature.
-
IR Spectroscopy: The disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (around 3300–3500 cm⁻¹) confirm the reduction.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the reduced product, showing a mass difference of 30 units (loss of O₂ and gain of H₂).
III. Hydrolysis of the Nitrile Group: Formation of Amides and Carboxylic Acids
The cyano group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid, depending on the reaction conditions.[10][11][12][13] This transformation provides another avenue for functional group manipulation.
Experimental Protocol: Acid-Catalyzed Hydrolysis to Carboxylic Acid
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heating: Heat the reaction mixture under reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of a more polar product.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Adjust the pH of the solution to ~3-4 with a concentrated base (e.g., NaOH solution) to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-nitropicolinic acid.
Comparative Data for Hydrolysis Products
| Reaction Conditions | Product | Key ¹H NMR Shifts (δ, ppm in DMSO-d₆) | m/z (ESI-MS) [M-H]⁻ |
| H₂SO₄, H₂O, heat | 4-Nitropicolinic acid | 14.0 (br s, 1H), 8.90 (d, 1H), 8.45 (s, 1H), 8.15 (d, 1H) | 167.0 |
| H₂O₂, NaOH, mild | 4-Nitropicolinamide | 8.85 (d, 1H), 8.40 (s, 1H), 8.10 (d, 1H), 7.8 (br s, 1H), 7.6 (br s, 1H) | 168.0 |
Structural Confirmation:
-
¹H NMR Spectroscopy: The disappearance of the cyano group does not directly impact the proton NMR spectrum. However, the formation of the carboxylic acid will show a very broad singlet far downfield (typically >10 ppm) for the acidic proton. The amide will show two broad singlets for the -NH₂ protons.
-
IR Spectroscopy: The disappearance of the sharp C≡N stretching band (around 2230 cm⁻¹) is a definitive indicator of hydrolysis. For the carboxylic acid, a broad O-H stretch (around 2500–3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) will appear. For the amide, N-H stretches (around 3200–3400 cm⁻¹) and a C=O stretch (around 1660 cm⁻¹) will be observed.
-
¹³C NMR Spectroscopy: The carbon of the cyano group (around 115-120 ppm) will be replaced by a carbonyl carbon signal significantly downfield (around 165-175 ppm).
Visualization of Reaction Pathways and Workflows
Reaction Pathways of this compound
Caption: A typical workflow for synthesis and structural confirmation.
Conclusion: A Multi-faceted Approach to Structural Elucidation
The confirmation of reaction products derived from this compound requires a multi-faceted analytical approach. While each technique provides valuable pieces of the structural puzzle, it is the convergence of data from NMR, mass spectrometry, and IR spectroscopy that provides the highest degree of confidence. For unambiguous proof of structure, particularly in cases of complex stereochemistry or unexpected rearrangements, single-crystal X-ray crystallography remains the gold standard. By understanding the expected reactivity of this compound and employing the appropriate analytical tools, researchers can confidently navigate the synthesis and characterization of its diverse derivatives.
References
- ACS Publications.Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry.
- BenchChem.
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- Chem-Impex.this compound.
- Chemistry LibreTexts.The Hydrolysis of Nitriles.
- Chemistry LibreTexts.20.7: Chemistry of Nitriles.
- Lumen Learning.21.5. Hydrolysis of nitriles | Organic Chemistry II.
- MDPI.Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.
- National Institutes of Health.Nitropyridines in the Synthesis of Bioactive Molecules - PMC.
- National Institutes of Health.Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Organic Chemistry Tutor.Hydrolysis of Nitriles.
- Organic Letters.Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- ResearchGate.Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- ResearchGate.
- ResearchGate.(PDF)
- Royal Society of Chemistry.Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry.
- Stack Exchange.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyano-4-nitropyridine
For the innovative researchers, chemists, and drug development professionals dedicated to advancing science, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. 2-Cyano-4-nitropyridine, a versatile intermediate in pharmaceutical and agrochemical synthesis, demands meticulous handling not only during its use but, critically, through its final disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The procedures outlined herein are grounded in the established hazards of related pyridine, nitrile, and nitroaromatic compounds. The dual presence of a cyano (-CN) and a nitro (-NO₂) group on the pyridine ring necessitates a cautious and informed approach, as these functionalities confer significant toxicological potential.
Hazard Identification: Understanding the "Why"
Proper disposal is not merely procedural; it is a direct response to a compound's inherent risks. This compound must be treated as a hazardous substance. While comprehensive toxicological data for this specific molecule is not always readily available, the hazards can be extrapolated from analogous structures like 2-cyanopyridine and 4-nitropyridine.
The primary concerns are:
-
Toxicity: Cyano- and nitro-substituted pyridines are often classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5]
-
Irritation: These compounds can cause significant skin and eye irritation.[3][6]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. The precautionary principle dictates that it should be prevented from entering drains or waterways.
This hazard profile is the fundamental reason why this compound waste must never be disposed of down the drain or in standard laboratory trash.[7] It must be segregated, collected, and managed as regulated hazardous chemical waste.[2]
Table 1: Hazard Profile Summary (Based on Related Compounds)
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, inhaled, or absorbed through the skin.[4][5] | Avoid generating dust or aerosols. Handle only in a certified chemical fume hood.[8] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear appropriate chemical-resistant gloves and a lab coat.[9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][6] | Wear chemical safety goggles or a face shield.[10] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][6] | Use only in a well-ventilated area, preferably a fume hood.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory. The causality is clear: to prevent the primary exposure routes of inhalation, skin contact, and eye contact.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-layered chemical-resistant gloves (e.g., Nitrile).[2] | Prevents dermal absorption, which is a significant route of toxic exposure for cyanopyridines.[4] |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10] A face shield is recommended if there is a splash risk. | Protects against accidental splashes and eye irritation.[6] |
| Skin and Body | Fully-buttoned laboratory coat.[9] Consider impervious clothing for larger quantities. | Protects skin from contamination and prevents the transfer of the chemical outside the lab. |
| Respiratory | All handling must be performed in a certified chemical fume hood.[8] | Prevents inhalation of dust or vapors, a primary route of exposure that can cause respiratory irritation and systemic toxicity.[6] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that all waste streams must be collected and transferred to a licensed hazardous waste disposal contractor.[4][6][7] The most common and effective final disposal method is high-temperature incineration, which ensures the complete destruction of the hazardous molecule.
Workflow for Waste Segregation and Disposal
Caption: Waste Disposal Workflow for this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unadulterated this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, robust, and sealable hazardous waste container.[2]
-
This container should be made of a compatible material like high-density polyethylene (HDPE) and clearly labeled.
-
-
Liquid Waste:
-
If the compound is in a solvent, collect the waste solution in a labeled, leak-proof hazardous waste container suitable for liquid chemical waste.
-
Crucial: Do not mix this waste with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[6] Check your institution's guidelines for specific solvent compatibility.
-
-
Contaminated PPE and Materials:
Step 2: Labeling
-
Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[9]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of any solvents or other chemicals in the container
-
The approximate concentrations and total volume/mass
-
The date of waste accumulation
-
Step 3: Storage
-
Keep all hazardous waste containers securely sealed when not actively adding waste.[9]
-
Store the containers in a designated and secure satellite accumulation area that is well-ventilated and away from sources of ignition.[6][7]
-
Secondary containment (e.g., a chemical-resistant tray or bin) is mandatory to contain any potential leaks.
Step 4: Final Disposal
-
Once the container is full or is no longer needed, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or an equivalent authority.[2]
-
Never attempt to transport hazardous waste yourself. Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A rapid and correct response is critical.
Spill Response
The causality behind spill response is to contain, absorb, and collect the hazardous material while protecting yourself.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate and call your institution's emergency number.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood sash should be kept low).[7]
-
Don Appropriate PPE: Before cleanup, don the full PPE detailed in Table 2.
-
Contain and Absorb: For a small spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][9]
-
Collect Waste: Carefully scoop the absorbed material into your designated solid hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[3][4][6] |
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, ensuring that your valuable research does not come at the cost of personal health or environmental integrity.
References
- 2-CYANO-4-METHYL-5-NITROPYRIDINE SDS. ECHEMI. URL
- This compound. Chem-Impex. URL
- SAFETY DATA SHEET - 4-CYANOPYRIDINE. Fisher Scientific. URL
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. URL
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem. URL
- SAFETY DATA SHEET - 4-Nitropyridine N-oxide. Fisher Scientific. URL
- Pyridine Standard Operating Procedure. University of Washington. URL
- Substance Information - 4-nitrobenzonitrile. European Chemicals Agency (ECHA). URL
- Material Safety D
- Pyridine : r/labr
- SAFETY DATA SHEET - 2-Cyanopyridine. Fisher Scientific. URL
- Pyridine Safety D
- Substance Information - 2-cyano-N-(1-phenylethyl)acetamide. European Chemicals Agency (ECHA). URL
- Registration Dossier - Nicotinonitrile. European Chemicals Agency (ECHA). URL
- SAFETY DATA SHEET - 3,5-Dichloro-2-cyanopyridine. TCI Chemicals. URL
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Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyano-4-nitropyridine
For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-Cyano-4-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that your groundbreaking work is conducted without compromise to personal health or environmental integrity.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is a yellow to pale yellow crystalline solid with a melting point of 70-74°C.[1] A thorough understanding of its hazard profile is the cornerstone of safe handling. This compound presents a multi-faceted risk, demanding a comprehensive approach to personal protection.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[2][3] |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[2][3] |
| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage[2][3] |
| Specific target organ toxicity — single exposure | 3 | Warning | H335: May cause respiratory irritation[2][3] |
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] The presence of both a cyano (nitrile) and a nitro group on the pyridine ring contributes to its reactivity and toxicological profile. Aromatic nitro compounds, in general, can pose systemic health risks.[4] Given its acute oral toxicity and potential for severe eye damage, all direct contact must be rigorously avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory when working with this compound. The selection of appropriate PPE is not a matter of preference but a scientifically-driven decision based on the specific hazards of the compound.
Hand Protection: A Critical Barrier
Nitrile gloves are the recommended choice for handling this compound.[5][6][7][8][9] They offer superior resistance to a wide range of chemicals, including the solvents in which this compound may be dissolved.[6][7]
-
Causality: The synthetic rubber composition of nitrile gloves provides a more robust barrier against chemical permeation compared to latex or vinyl.[7] For compounds like this compound, which can be absorbed through the skin, a high level of chemical resistance is paramount.
-
Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
Don two pairs of nitrile gloves ("double-gloving"). This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Ensure gloves are of sufficient thickness and extend over the cuffs of the lab coat.
-
Wash hands thoroughly with soap and water after removing gloves.[10][11]
-
Eye and Face Protection: Shielding Against Irreversible Damage
Given the classification of "Causes serious eye damage," robust eye and face protection is non-negotiable.[2][3]
-
Causality: The risk of accidental splashes of solutions containing this compound or airborne particles of the solid compound necessitates a complete seal around the eyes.
-
Protocol:
-
Wear chemical safety goggles that provide a complete seal around the eyes.[12] Standard safety glasses with side shields are insufficient.
-
In addition to goggles, a full-face shield should be worn, especially when handling larger quantities or during procedures with a higher risk of splashing.[13][14]
-
Body Protection: Minimizing Dermal Exposure
A fully-buttoned laboratory coat is the minimum requirement for body protection.
-
Causality: A lab coat provides a removable barrier to protect personal clothing and underlying skin from contamination.
-
Protocol:
-
Wear a clean, fully-buttoned laboratory coat made of a suitable material.
-
Ensure the lab coat has long sleeves with tight-fitting cuffs.
-
Remove the lab coat immediately if it becomes contaminated.
-
Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.
-
Respiratory Protection: A Precautionary Measure
While handling this compound in a well-ventilated area or a chemical fume hood should prevent significant inhalation exposure, respiratory protection may be necessary in certain situations.
-
Causality: The compound is classified as potentially causing respiratory irritation.[2][3] Fine powders can become airborne during weighing or transfer.
-
Protocol:
-
All handling of solid this compound should be conducted within a certified chemical fume hood.[15]
-
If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12]
-
Personnel must be medically cleared, fit-tested, and trained in the proper use of respirators in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[10][14]
-
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs.[16]
-
Fume Hood: Perform all manipulations, including weighing and dilutions, inside a certified chemical fume hood to control airborne particles and vapors.[15]
-
Spill Containment: Work on a disposable, absorbent bench liner to contain any potential spills.
-
Weighing: If possible, weigh the compound directly into the reaction vessel to minimize transfer steps. Use anti-static weighing dishes.
Dissolution and Reaction
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Closed System: Whenever feasible, conduct reactions in a closed system.
-
Temperature Control: Be mindful of any exothermic reactions and have appropriate cooling measures in place.
Post-Reaction Work-up and Purification
-
Extraction and Filtration: Perform all extractions and filtrations within the fume hood.
-
Rotary Evaporation: Ensure the rotary evaporator is placed within a fume hood or is equipped with a well-ventilated vapor duct.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, bench liners, weighing paper, contaminated silica gel) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[2] Do not pour any waste containing this compound down the drain.
Visualizing the PPE Protocol
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Conclusion: Safety as a Foundational Principle
The safe handling of this compound is not an impediment to research but a foundational principle that enables scientific progress. By understanding the hazards, implementing robust PPE protocols, and adhering to systematic operational and disposal plans, researchers can mitigate risks and foster a secure laboratory environment. This commitment to safety not only protects the individual but also upholds the integrity of the scientific community.
References
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- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for the Handling of CDs.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204.
- Jilin Claire Biotechnology Co., Ltd. (2024, May 30). This compound Industrial Grade.
- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1).
- Pipzine Chemicals. (n.d.). This compound.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention.
- DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
- Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central.
- National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
- Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories.
- National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
